PF-4191834
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[3-[4-(2-methylpyrazol-3-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-25-20(9-12-24-25)16-5-7-18(8-6-16)28-19-4-2-3-17(15-19)22(21(23)26)10-13-27-14-11-22/h2-9,12,15H,10-11,13-14H2,1H3,(H2,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNQWYLVSNPCJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)SC3=CC=CC(=C3)C4(CCOCC4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70145573 | |
| Record name | PF-4191834 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70145573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029317-21-2 | |
| Record name | PF-4191834 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029317212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-4191834 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11645 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-4191834 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70145573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-4191834 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX55DXP4T1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
PF-4191834 mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of PF-4191834
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a potent and selective, orally active inhibitor of 5-lipoxygenase (5-LOX), a critical enzyme in the biosynthesis of leukotrienes.[1] As a non-redox and non-iron-chelating inhibitor, this compound offers a distinct pharmacological profile.[1][2] This document provides a comprehensive overview of the mechanism of action of this compound, including its effects on the 5-LOX signaling pathway, quantitative efficacy data, and detailed experimental methodologies.
Core Mechanism of Action: Inhibition of 5-Lipoxygenase
This compound exerts its therapeutic effects by directly inhibiting the enzymatic activity of 5-lipoxygenase.[1] 5-LOX is a key enzyme in the arachidonic acid cascade, responsible for the conversion of arachidonic acid into pro-inflammatory leukotrienes.[1] By blocking this step, this compound effectively reduces the production of leukotrienes, including LTB4, LTC4, LTD4, and LTE4, which are potent mediators of inflammation and allergic responses.[3]
The inhibitory action of this compound is characterized as non-redox and non-iron chelating, distinguishing it from other classes of 5-LOX inhibitors.[1][2] This suggests that its mechanism does not rely on interacting with the catalytic iron atom of the enzyme in a redox-dependent manner.
Signaling Pathway
The 5-lipoxygenase pathway is a critical branch of the arachidonic acid cascade. The pathway is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. 5-LOX, in conjunction with the 5-lipoxygenase-activating protein (FLAP), then converts arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently converted to the unstable epoxide leukotriene A4 (LTA4). LTA4 serves as a substrate for the synthesis of LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). This compound acts at the initial stage of this pathway by inhibiting 5-LOX.
Caption: The 5-Lipoxygenase Signaling Pathway and the inhibitory action of this compound.
Quantitative Data
The inhibitory potency and selectivity of this compound have been characterized in a variety of in vitro and in vivo assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target | Parameter | Value (nM) | Reference |
| Enzyme Assay | 5-LOX | IC50 | 229 ± 20 | [1] |
| Human Blood Cell Assay | 5-LOX | IC80 | 370 ± 20 | [1] |
| Human 5-LOX Assay | 5-LOX | IC50 | 130 | [3] |
| Human 5-LOX Assay | 5-LOX | IC80 | 370 | [3] |
| Synthesis of 5-LOX products (5-HETE, 5-oxo-ETE, LTB4, LTE4) | 5-LOX | IC50 | 100 - 190 | [3] |
Table 2: In Vitro Selectivity of this compound
| Enzyme | Selectivity vs. 5-LOX | Reference |
| 12-Lipoxygenase (12-LOX) | ~300-fold | [1] |
| 15-Lipoxygenase (15-LOX) | ~300-fold | [1] |
| Cyclooxygenase (COX) enzymes | No activity | [1] |
Table 3: In Vivo Efficacy of this compound in a Rat Model of Acute Inflammation
| Assay | Parameter | Value (mg/kg) | Reference |
| Inhibition of pouch fluid levels of LTB4 | ED50 | 0.46 | [3] |
| Inhibition of pouch fluid levels of LTB4 | ED80 | 0.93 | [3] |
| Ex vivo rat blood assay | ED50 | 0.55 | [3] |
| Ex vivo rat blood assay | ED80 | 1.3 | [3] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
In Vitro 5-Lipoxygenase Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of this compound on 5-LOX.
Caption: A generalized workflow for an in vitro 5-LOX inhibition assay.
Detailed Methodology:
-
Reagent Preparation:
-
Recombinant human 5-LOX enzyme is diluted to the desired concentration in an appropriate assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing CaCl2 and ATP).
-
This compound is serially diluted in DMSO to generate a range of concentrations.
-
Arachidonic acid (substrate) is prepared in ethanol.
-
-
Assay Procedure:
-
The 5-LOX enzyme is pre-incubated with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a defined period (e.g., 10 minutes).
-
The reaction is terminated by the addition of a stop solution (e.g., a solution containing a chelating agent like EDTA and a reducing agent).
-
-
Product Quantification:
-
The amount of 5-LOX product (e.g., LTB4) is quantified using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
In Vivo Anti-Inflammatory Activity: Rat Carrageenan-Induced Paw Edema Model
This protocol outlines a standard method for evaluating the in vivo anti-inflammatory efficacy of this compound.
Caption: Workflow for the rat carrageenan-induced paw edema model.
Detailed Methodology:
-
Animal Model:
-
Male Sprague-Dawley or Wistar rats are used. The animals are housed under standard laboratory conditions with free access to food and water.
-
-
Experimental Procedure:
-
The baseline paw volume of the right hind paw of each rat is measured using a plethysmometer.
-
Animals are orally administered with different doses of this compound or the vehicle.
-
After a specified time (e.g., 1 hour) to allow for drug absorption, a subplantar injection of carrageenan solution (e.g., 1% in saline) is made into the right hind paw to induce localized inflammation and edema.
-
The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis:
-
The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the baseline paw volume.
-
The percentage of inhibition of edema for each dose of this compound is calculated using the following formula:
-
% Inhibition = [(Edema_vehicle - Edema_treated) / Edema_vehicle] x 100
-
-
The ED50 value (the dose of the drug that causes a 50% reduction in edema) is determined from the dose-response curve.
-
Clinical Development
This compound has been investigated in clinical trials for its potential therapeutic effects. A Phase 2a, randomized, double-blind, placebo- and active-controlled, 5-way crossover study was conducted to assess the bronchodilatory action, safety, toleration, and pharmacokinetics of single oral doses of PF-04191834 in asthmatic patients (ClinicalTrials.gov Identifier: NCT00723021).[4] The study was designed to evaluate the efficacy of this compound in a clinical setting relevant to its mechanism of action. While the detailed results of this trial are not publicly available, its initiation underscores the therapeutic potential of 5-LOX inhibition with this compound in inflammatory and respiratory diseases.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of 5-lipoxygenase. Its non-redox, non-iron-chelating mechanism of action offers a promising approach to the treatment of inflammatory conditions mediated by leukotrienes. The comprehensive preclinical data, including in vitro potency and in vivo efficacy, support its development as a therapeutic agent. Further investigation into its clinical utility is warranted.
References
- 1. Pharmacology of this compound, a novel, selective non-redox 5-lipoxygenase inhibitor effective in inflammation and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3.6. Carrageenan Induced Paw Edema and Anti-Inflammatory Evaluation [bio-protocol.org]
- 3. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inotiv.com [inotiv.com]
PF-4191834: A Non-Redox 5-Lipoxygenase Inhibitor for Inflammatory and Pain Disorders
An In-depth Technical Guide
Introduction
Inflammation is a complex biological response implicated in a wide array of diseases, including asthma, rheumatoid arthritis, and chronic pain. The 5-lipoxygenase (5-LOX) pathway plays a pivotal role in the inflammatory cascade through the production of leukotrienes, potent lipid mediators that drive immune cell recruitment and activation.[1] Consequently, the inhibition of 5-LOX presents a compelling therapeutic strategy for managing inflammatory conditions. PF-4191834 is a novel, orally active, and selective non-redox inhibitor of 5-lipoxygenase that has demonstrated significant efficacy in preclinical models of inflammation and pain.[2][3] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, pharmacological properties, and the experimental methodologies used in its evaluation.
Mechanism of Action: A Non-Redox Approach to 5-LOX Inhibition
This compound distinguishes itself from many other 5-LOX inhibitors through its non-redox and non-iron chelating mechanism of action.[2] Traditional redox-active inhibitors often carry the liability of off-target effects and potential toxicity. This compound is believed to act as a reversible, dead-end inhibitor, suggesting it does not interact with the enzyme's catalytic iron atom or participate in redox cycling.[4] This targeted approach contributes to its high selectivity and favorable safety profile observed in preclinical studies.
The 5-Lipoxygenase Signaling Pathway
The 5-LOX pathway is initiated by the release of arachidonic acid from the cell membrane. 5-LOX, in conjunction with its activating protein (FLAP), catalyzes the conversion of arachidonic acid into leukotriene A4 (LTA4). LTA4 is an unstable intermediate that is subsequently converted to either leukotriene B4 (LTB4) by LTA4 hydrolase or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) by LTC4 synthase. These leukotrienes then exert their pro-inflammatory effects by binding to their respective cell surface receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Lipoxygenase Inhibitors Attenuate TNF-α-Induced Inflammation in Human Synovial Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 5-Lipoxygenase Inhibitors Attenuate TNF-α-Induced Inflammation in Human Synovial Fibroblasts | PLOS One [journals.plos.org]
An In-depth Technical Guide to 4-(3-(4-(1-Methyl-1H-pyrazol-5-yl)phenylthio)phenyl)-tetrahydro-2H-pyran-4-carboxamide (PF-4191834)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of 4-(3-(4-(1-Methyl-1H-pyrazol-5-yl)phenylthio)phenyl)-tetrahydro-2H-pyran-4-carboxamide, a potent and selective inhibitor of 5-lipoxygenase (5-LOX). Also known as PF-4191834, this compound has demonstrated significant potential in the modulation of inflammatory pathways, making it a person of interest for the development of novel therapeutics for inflammatory diseases such as asthma.[1] This document consolidates available data on its mechanism of action, quantitative biological data, and a high-level overview of its chemical synthesis.
Chemical Structure and Properties
4-(3-(4-(1-Methyl-1H-pyrazol-5-yl)phenylthio)phenyl)-tetrahydro-2H-pyran-4-carboxamide is a small molecule with the following key structural and chemical identifiers:
| Property | Value |
| Systematic Name | 4-(3-((4-(1-Methyl-1H-pyrazol-5-yl)phenyl)thio)phenyl)tetrahydro-2H-pyran-4-carboxamide |
| Molecular Formula | C₂₂H₂₃N₃O₂S |
| Molecular Weight | 393.5 g/mol |
| SMILES | Cn1c(ccn1)-c2ccc(cc2)Sc3cccc(c3)C4(CCOCC4)C(=O)N |
| InChIKey | DVNQWYLVSNPCJZ-UHFFFAOYSA-N |
The structure features a central diaryl thioether linkage connecting a 1-methyl-1H-pyrazol-5-yl-phenyl group and a phenyl-tetrahydro-2H-pyran-4-carboxamide moiety.
Synthesis Overview
The synthesis of this compound involves a sophisticated chemical process, highlighted by two sequential palladium-catalyzed carbon-sulfur (Ar-S) bond formations to construct the diaryl thioether core.[2] This strategic approach allows for the efficient assembly of the complex molecular architecture from more readily available starting materials.
A critical aspect of the synthesis is the management of a potential palladium-mediated disproportionation of the diaryl thioether product.[2] This side reaction is effectively suppressed by careful control of the reaction temperature, specifically by adding the palladium catalyst to the reaction mixture at 70°C, and by minimizing the overall reaction time.[2] This method has been successfully scaled to produce over 20 kg of the active pharmaceutical ingredient (API).[2]
Mechanism of Action and Signaling Pathway
This compound is a potent and selective, non-redox inhibitor of 5-lipoxygenase (5-LOX).[1][3][4] 5-LOX is a key enzyme in the metabolic pathway of arachidonic acid, leading to the production of leukotrienes, which are potent pro-inflammatory lipid mediators.[1][4] By inhibiting 5-LOX, this compound effectively blocks the synthesis of these inflammatory mediators, thereby exerting its anti-inflammatory effects.
The 5-lipoxygenase pathway plays a crucial role in the pathophysiology of various inflammatory diseases, including asthma.[4] Arachidonic acid, released from the cell membrane, is converted by 5-LOX into leukotriene A4 (LTA4). LTA4 is then further metabolized to leukotriene B4 (LTB4), a potent chemoattractant for leukocytes, or to the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are powerful bronchoconstrictors.[4] this compound's inhibition of 5-LOX curtails the production of all these downstream inflammatory molecules.
Caption: Inhibition of the 5-Lipoxygenase signaling pathway by this compound.
Biological Activity and Data
This compound exhibits potent inhibitory activity against 5-LOX in various assays, demonstrating its efficacy both in vitro and in vivo.
In Vitro Activity
The in vitro potency of this compound has been characterized in enzyme- and cell-based assays.
| Assay Type | Parameter | Value |
| 5-LOX Enzyme Assay | IC₅₀ | 229 ± 20 nM[1] |
| Human Blood Cell 5-LOX Inhibition | IC₈₀ | 370 ± 20 nM[1] |
| Human 5-LOX Inhibition | IC₅₀ | 130 nM[4] |
| Human 5-LOX Inhibition | IC₈₀ | 370 nM[4] |
| Inhibition of 5-HETE, 5-oxo-ETE, LTB4, and LTE4 synthesis | Estimated IC₅₀ | 100 - 190 nM[4] |
Furthermore, this compound demonstrates high selectivity for 5-LOX. It is approximately 300-fold more selective for 5-LOX over 12-lipoxygenase (12-LOX) and 15-lipoxygenase (15-LOX) and shows no activity against cyclooxygenase (COX) enzymes.[1][3]
In Vivo Activity
Oral administration of this compound has shown dose-dependent inhibition of LTB4 levels in animal models of inflammation.
| Animal Model | Parameter | Value |
| Rat Pouch Inflammation Model (LTB4 inhibition) | ED₅₀ | 0.46 mg/kg[4] |
| Rat Pouch Inflammation Model (LTB4 inhibition) | ED₈₀ | 0.93 mg/kg[4] |
| Ex vivo Rat Blood Assay (LTB4 inhibition) | ED₅₀ | 0.55 mg/kg[4] |
| Ex vivo Rat Blood Assay (LTB4 inhibition) | ED₈₀ | 1.3 mg/kg[4] |
| Rat Paw Exudates (LTB4 reduction at 3 mg/kg) | % Inhibition | 85%[4] |
| Rat Paw Exudates (LTB4 reduction at 10 mg/kg) | % Inhibition | 90%[4] |
The sustained in vivo effect of this compound suggests the potential for once-a-day dosing.[1]
Experimental Protocols
While detailed, step-by-step experimental protocols are proprietary and not fully available in the public domain, the following outlines the methodologies used to generate the above data based on published research.
5-LOX Enzyme Inhibition Assay (General Protocol)
-
Enzyme Preparation: Recombinant human 5-LOX is purified.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing necessary co-factors like ATP and calcium is prepared.
-
Incubation: The enzyme is pre-incubated with varying concentrations of this compound.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.
-
Product Measurement: The formation of 5-LOX products (e.g., LTB4) is quantified using methods such as HPLC or specific immunoassays.
-
Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Human Whole Blood Assay (General Protocol)
-
Blood Collection: Fresh human blood is collected from healthy volunteers.
-
Incubation: Aliquots of whole blood are pre-incubated with different concentrations of this compound.
-
Stimulation: Leukotriene synthesis is stimulated by adding a calcium ionophore (e.g., A23187).
-
Termination and Extraction: The reaction is stopped, and the plasma is separated. Leukotrienes are extracted from the plasma.
-
Quantification: LTB4 levels are measured by enzyme immunoassay (EIA) or LC-MS/MS.
-
Data Analysis: IC₈₀ values are determined from the dose-response curve.
Rat Carrageenan-Induced Paw Edema Model (General Protocol)
-
Animal Acclimatization: Male Sprague-Dawley rats are acclimatized to laboratory conditions.
-
Compound Administration: this compound is administered orally at various doses.
-
Induction of Inflammation: A subcutaneous injection of carrageenan is administered into the paw to induce an inflammatory response.
-
Sample Collection: At a specified time point after carrageenan injection, paw exudate is collected.
-
LTB4 Measurement: The concentration of LTB4 in the exudate is measured using a specific EIA or LC-MS/MS.
-
Data Analysis: The percentage of inhibition of LTB4 production is calculated for each dose group compared to the vehicle control, and ED₅₀/ED₈₀ values are determined.
Caption: General experimental workflow for the evaluation of this compound.
Conclusion
4-(3-(4-(1-Methyl-1H-pyrazol-5-yl)phenylthio)phenyl)-tetrahydro-2H-pyran-4-carboxamide (this compound) is a well-characterized, potent, and selective 5-lipoxygenase inhibitor with demonstrated efficacy in both in vitro and in vivo models of inflammation. Its favorable pharmacological profile, including oral activity and a sustained duration of action, positions it as a promising candidate for further development as a therapeutic agent for inflammatory diseases. The synthetic route is robust and scalable, enabling the production of significant quantities of the compound for research and development purposes. This technical guide provides a foundational understanding of this compound for scientists and professionals engaged in drug discovery and development.
References
- 1. Pharmacology of this compound, a novel, selective non-redox 5-lipoxygenase inhibitor effective in inflammation and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. immune-system-research.com [immune-system-research.com]
Downstream Effects of 5-LOX Inhibition by PF-4191834: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-4191834 is a potent and selective, non-redox inhibitor of 5-lipoxygenase (5-LOX), a critical enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma. This technical guide provides an in-depth overview of the downstream effects of 5-LOX inhibition by this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways.
Introduction to the 5-Lipoxygenase (5-LOX) Pathway
The 5-LOX pathway is a crucial component of the inflammatory cascade. It begins with the liberation of arachidonic acid from the cell membrane by phospholipase A2. 5-LOX, in conjunction with its activating protein (FLAP), then catalyzes the conversion of arachidonic acid into a series of biologically active leukotrienes. These include leukotriene B4 (LTB4), a potent chemoattractant for neutrophils, and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are powerful bronchoconstrictors and increase vascular permeability.[1][2] Dysregulation of the 5-LOX pathway is a hallmark of several inflammatory conditions.
This compound: A Selective 5-LOX Inhibitor
This compound is an orally active, non-iron chelating, and non-redox inhibitor of 5-LOX.[1][3] Its mechanism of action involves direct, potent, and selective inhibition of the 5-LOX enzyme, thereby blocking the production of downstream leukotrienes.
In Vitro and In Vivo Potency
This compound has demonstrated significant potency in a variety of experimental settings. The following tables summarize the key quantitative data on its inhibitory activity.
Table 1: In Vitro Inhibition of 5-LOX and Leukotriene Synthesis by this compound
| Assay Type | Target | Species | IC50 Value | IC80 Value | Reference |
| Enzyme Assay | 5-LOX | - | 229 nM | - | [1][4] |
| Human Whole Blood Assay | 5-LOX | Human | 130 nM | 370 nM | [1][4] |
| Human Whole Blood Assay | 5-HETE Synthesis | Human | 100 - 190 nM (estimated) | - | [1] |
| Human Whole Blood Assay | LTB4 Synthesis | Human | 100 - 190 nM (estimated) | - | [1] |
| Human Whole Blood Assay | LTE4 Synthesis | Human | 100 - 190 nM (estimated) | - | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Measured Effect | ED50 Value | ED80 Value | Reference |
| Rat Air Pouch Model | Inhibition of LTB4 in pouch fluid | 0.46 mg/kg | 0.93 mg/kg | [1] |
| Ex Vivo Rat Blood Assay | Inhibition of LTB4 synthesis | 0.55 mg/kg | 1.3 mg/kg | [1] |
Table 3: In Vivo Reduction of LTB4 in Rat Paw Exudates by this compound
| Dosage | Reduction in LTB4 Concentration | Reference |
| 3 mg/kg | 85% | [1] |
| 10 mg/kg | 90% | [1] |
Selectivity Profile
This compound exhibits high selectivity for 5-LOX over other related enzymes, which is a critical attribute for minimizing off-target effects.
Table 4: Selectivity of this compound
| Enzyme | Selectivity vs. 5-LOX | Reference |
| 12-LOX | ~300-fold | [4] |
| 15-LOX | ~300-fold | [4] |
| Cyclooxygenase (COX) enzymes | No significant activity | [4] |
Downstream Signaling Effects of 5-LOX Inhibition
The primary downstream effect of this compound is the reduction of pro-inflammatory leukotrienes. This, in turn, modulates various inflammatory processes.
Inhibition of Leukotriene Production
As demonstrated by the in vitro and in vivo data, this compound effectively suppresses the synthesis of key leukotrienes, including the potent neutrophil chemoattractant LTB4 and the bronchoconstrictive cysteinyl leukotrienes.
Caption: Inhibition of the 5-LOX pathway by this compound.
Modulation of Inflammatory Responses
By reducing leukotriene levels, this compound is expected to attenuate various inflammatory responses. LTB4 is a powerful chemoattractant for neutrophils, so its reduction would lead to decreased neutrophil influx into inflammatory sites. The inhibition of cysteinyl leukotrienes would result in reduced bronchoconstriction and vascular permeability, effects that are particularly relevant in asthma.
Potential Interaction with the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[5][6][7] While direct studies on this compound's effect on NF-κB are limited in the provided search results, the 5-LOX pathway has been shown to interact with NF-κB signaling. Therefore, it is plausible that inhibition of 5-LOX by this compound could indirectly modulate NF-κB activity, leading to a broader anti-inflammatory effect.
Caption: Potential downstream modulation of NF-κB by this compound.
Experimental Protocols
Detailed, step-by-step protocols for experiments involving this compound are proprietary to the conducting laboratories. However, based on published research, the following sections outline the general methodologies employed.
5-LOX Enzyme Inhibition Assay (In Vitro)
This assay directly measures the ability of a compound to inhibit the activity of the 5-LOX enzyme.
-
Principle: A fluorometric or spectrophotometric method is typically used to measure the product of the 5-LOX reaction.
-
General Procedure:
-
Recombinant human 5-LOX enzyme is incubated with the test compound (this compound) at various concentrations.
-
The reaction is initiated by the addition of the substrate, arachidonic acid.
-
The formation of the product is monitored over time by measuring the change in fluorescence or absorbance.
-
The IC50 value is calculated by plotting the percent inhibition against the concentration of the inhibitor.
-
Caption: Workflow for a 5-LOX enzyme inhibition assay.
Human Whole Blood Assay (Ex Vivo)
This assay assesses the inhibitory effect of a compound on 5-LOX activity in a more physiologically relevant cellular environment.
-
Principle: Whole blood is stimulated to produce leukotrienes, and the amount of leukotrienes produced in the presence and absence of the inhibitor is measured.
-
General Procedure:
-
Freshly drawn human whole blood is pre-incubated with various concentrations of this compound.
-
The blood is then stimulated with a calcium ionophore (e.g., A23187) to activate the 5-LOX pathway.
-
The reaction is stopped, and plasma is collected.
-
The levels of 5-HETE and LTB4 in the plasma are quantified using a sensitive analytical method such as LC-MS/MS.
-
The IC50 value is determined from the concentration-response curve.
-
Rat Air Pouch Model of Inflammation (In Vivo)
This is a widely used model to evaluate the anti-inflammatory effects of compounds in vivo.[2][8][9]
-
Principle: An air pouch is created on the back of a rat, and an inflammatory agent is injected into the pouch to induce an inflammatory response. The effect of the test compound on various inflammatory parameters is then measured.
-
General Procedure:
-
An air pouch is formed by subcutaneous injection of sterile air on the dorsal side of the rat.
-
Several days later, an inflammatory stimulus (e.g., carrageenan) is injected into the pouch.
-
This compound is administered orally at different doses prior to or after the inflammatory stimulus.
-
At a specific time point, the pouch fluid (exudate) is collected.
-
The volume of the exudate, the number of infiltrating leukocytes, and the concentration of inflammatory mediators like LTB4 are measured.
-
The ED50 value is calculated based on the dose-dependent reduction in the measured inflammatory parameters.
-
Quantification of Leukotrienes by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of leukotrienes in biological samples.[10][11]
-
Principle: This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
-
General Procedure:
-
Sample Preparation: Biological samples (e.g., plasma, exudate) are subjected to solid-phase extraction (SPE) to isolate and concentrate the leukotrienes.
-
Chromatographic Separation: The extracted sample is injected into an LC system, where the different leukotrienes are separated on a reversed-phase column.
-
Mass Spectrometric Detection: The separated analytes are introduced into the mass spectrometer. In the tandem mass spectrometer, a specific precursor ion for each leukotriene is selected and fragmented to produce characteristic product ions.
-
Quantification: The amount of each leukotriene is determined by comparing the signal intensity of its specific product ion to that of a known amount of an internal standard.
-
Caption: Workflow for leukotriene quantification by LC-MS/MS.
Clinical Development
This compound has been investigated for the treatment of asthma.[1] Clinical trials in patients with asthma would be designed to assess the safety, tolerability, pharmacokinetics, and efficacy of this compound in reducing asthma exacerbations and improving lung function.
Conclusion
This compound is a potent and selective 5-LOX inhibitor that effectively reduces the production of pro-inflammatory leukotrienes. Its high potency and selectivity, demonstrated in both in vitro and in vivo models, suggest its therapeutic potential in inflammatory diseases driven by the 5-LOX pathway, such as asthma. The downstream effects of this compound are primarily mediated by the suppression of leukotriene-induced inflammation, with potential for broader anti-inflammatory effects through the modulation of other signaling pathways like NF-κB. Further research and clinical development will be crucial to fully elucidate its therapeutic benefits.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. The six-day-old rat air pouch model of inflammation: characterization of the inflammatory response to carrageenan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacology of this compound, a novel, selective non-redox 5-lipoxygenase inhibitor effective in inflammation and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Models of Inflammation: Carrageenan Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Models of inflammation: carrageenan air pouch [scholarworks.indianapolis.iu.edu]
- 10. Simultaneous Quantitation of Lipid Biomarkers for Inflammatory Bowel Disease Using LC–MS/MS [mdpi.com]
- 11. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of PF-4191834 on LTB4 and LTE4 Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacological effects of PF-4191834, a selective, non-redox 5-lipoxygenase (5-LOX) inhibitor, on the production of the pro-inflammatory leukotrienes LTB4 and LTE4. This document consolidates key quantitative data, details experimental methodologies for assessing the compound's activity, and illustrates the underlying biochemical pathways.
Core Mechanism of Action
This compound exerts its anti-inflammatory effects by directly inhibiting the 5-lipoxygenase enzyme. 5-LOX is a critical enzyme in the arachidonic acid cascade, responsible for the initial steps in the biosynthesis of all leukotrienes. By inhibiting 5-LOX, this compound effectively blocks the production of the unstable epoxide intermediate, leukotriene A4 (LTA4). LTA4 serves as the common precursor for both the potent chemoattractant LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are known to mediate bronchoconstriction and increase vascular permeability.
Quantitative Impact on LTB4 and LTE4 Production
This compound has been demonstrated to be a potent inhibitor of 5-LOX and, consequently, the downstream production of both LTB4 and LTE4. The following tables summarize the key in vitro and in vivo inhibitory activities of this compound.
Table 1: In Vitro Inhibition of 5-Lipoxygenase and Leukotriene Synthesis by this compound
| Parameter | Assay Type | Species | IC50 / IC80 Value | Citation |
| 5-LOX Inhibition | Enzyme Assay | Human | IC50 = 229 ± 20 nM | [1] |
| 5-LOX Inhibition | Human Blood Cells | Human | IC80 = 370 ± 20 nM | [1] |
| LTB4 and LTE4 Synthesis | Not Specified | Not Specified | Estimated IC50 between 100 and 190 nM |
Table 2: In Vivo and Ex Vivo Inhibition of LTB4 Production by this compound in Rats
| Parameter | Assay Type | ED50 / ED80 Value | Citation |
| LTB4 Inhibition (Pouch Fluid) | In Vivo | ED50 = 0.46 mg/kg, ED80 = 0.93 mg/kg | |
| LTB4 Inhibition (Blood) | Ex Vivo | ED50 = 0.55 mg/kg, ED80 = 1.3 mg/kg |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Leukotriene synthesis pathway and the inhibitory action of this compound on 5-LOX.
Caption: A generalized workflow for determining the in vitro 5-LOX inhibitory activity of this compound.
Experimental Protocols
The following are detailed, representative protocols for assessing the inhibitory effect of this compound on LTB4 and LTE4 production. These protocols are based on standard methodologies in the field.
Protocol 1: In Vitro 5-Lipoxygenase (5-LOX) Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human 5-LOX enzyme.
Materials:
-
Recombinant human 5-LOX enzyme
-
This compound
-
Arachidonic acid (substrate)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4, containing CaCl2 and ATP)
-
DMSO (for dissolving this compound)
-
96-well microplate
-
Incubator
-
Microplate reader or LC-MS/MS system
-
LTB4 ELISA kit
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to obtain a range of test concentrations.
-
Enzyme Preparation: Dilute the recombinant human 5-LOX enzyme to the desired concentration in pre-chilled assay buffer.
-
Assay Reaction: a. To each well of a 96-well plate, add a small volume of the diluted this compound solution or vehicle (DMSO in assay buffer) for the control. b. Add the diluted 5-LOX enzyme solution to each well. c. Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., a solution of citric acid or a cold organic solvent like methanol).
-
Detection of LTB4: a. Quantify the amount of LTB4 produced in each well using a commercially available LTB4 ELISA kit according to the manufacturer's instructions. b. Alternatively, for a more detailed analysis of all 5-LOX products, the reaction mixture can be analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Protocol 2: Human Whole Blood Assay for LTB4 and LTE4 Inhibition
Objective: To determine the inhibitory potency of this compound on 5-LOX activity in a more physiologically relevant cellular environment.
Materials:
-
Freshly drawn human whole blood (anticoagulated with heparin or EDTA)
-
This compound
-
Calcium Ionophore A23187 (stimulant)
-
RPMI 1640 medium or similar
-
DMSO
-
Centrifuge
-
ELISA kits for LTB4 and LTE4
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in cell culture medium.
-
Blood Incubation: a. Aliquot fresh human whole blood into tubes. b. Add the diluted this compound solutions or vehicle control to the blood samples. c. Pre-incubate the tubes at 37°C for a specified time (e.g., 30 minutes).
-
Stimulation: a. Induce leukotriene synthesis by adding Calcium Ionophore A23187 to each tube to a final concentration of approximately 10-50 µM. b. Incubate the samples at 37°C for a defined period (e.g., 30-60 minutes).
-
Sample Processing: a. Stop the reaction by placing the tubes on ice. b. Centrifuge the tubes to separate the plasma from the blood cells. c. Collect the plasma supernatant for analysis.
-
Leukotriene Measurement: a. Measure the concentrations of LTB4 and LTE4 in the plasma samples using specific and sensitive ELISA kits according to the manufacturers' protocols.
-
Data Analysis: a. Calculate the percent inhibition of LTB4 and LTE4 production for each this compound concentration relative to the stimulated vehicle control. b. Determine the IC50 or IC80 values by plotting the percent inhibition against the log of the inhibitor concentration and fitting to a dose-response curve.
Conclusion
This compound is a potent and selective inhibitor of the 5-lipoxygenase enzyme, effectively blocking the production of both LTB4 and the cysteinyl leukotriene LTE4. The data presented in this guide demonstrate its significant inhibitory activity in both enzymatic and cellular assays. The detailed protocols provided offer a framework for researchers to further investigate the pharmacological profile of this compound and other 5-LOX inhibitors. The visual representations of the signaling pathway and experimental workflows serve to clarify the compound's mechanism of action and the methods used for its evaluation. This comprehensive technical overview provides a valuable resource for professionals in the fields of inflammation research and drug development.
References
PF-4191834: A Technical Guide to its Selectivity for 5-Lipoxygenase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of PF-4191834, a potent and selective non-redox inhibitor of 5-lipoxygenase (5-LOX). The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological characteristics of this compound.
Introduction
This compound is a novel small molecule inhibitor of 5-lipoxygenase, an enzyme pivotal in the biosynthesis of leukotrienes.[1] Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma. By selectively targeting 5-LOX, this compound offers a promising therapeutic strategy for mitigating the pathological effects of leukotriene-driven inflammation. A key aspect of its pharmacological profile is its high selectivity for 5-LOX over other lipoxygenase isoforms, such as 12-lipoxygenase (12-LOX) and 15-lipoxygenase (15-LOX), thereby minimizing off-target effects.
Selectivity Profile of this compound
The selectivity of this compound has been quantified through in vitro enzyme inhibition assays. The following table summarizes the key findings regarding its potency and selectivity.
| Enzyme Target | IC50 (nM) | Selectivity vs. 5-LOX | Notes |
| 5-Lipoxygenase (5-LOX) | 229 ± 20 | - | Potent inhibition of the primary target.[1] |
| 130 | - | IC50 for human 5-LOX.[2] | |
| 12-Lipoxygenase (12-LOX) | >30,000 | ~300-fold | This compound does not significantly inhibit 12-LOX at concentrations up to 30 µM.[2] |
| 15-Lipoxygenase (15-LOX) | >30,000 | ~300-fold | This compound does not significantly inhibit 15-LOX at concentrations up to 30 µM.[2] |
Mechanism of Action and Signaling Pathway
This compound exerts its effect by inhibiting the 5-LOX enzyme, which is a crucial step in the arachidonic acid cascade. This pathway is responsible for the production of various bioactive lipids, including leukotrienes and lipoxins. The diagram below illustrates the arachidonic acid signaling pathway and the specific point of inhibition by this compound.
Experimental Protocols
While the seminal publication by Masferrer et al. (2010) does not provide exhaustive, step-by-step protocols for the selectivity assays of this compound, this section outlines a representative methodology for determining the inhibitory activity of a compound against 5-LOX, 12-LOX, and 15-LOX based on standard enzymatic assays in the field.
Materials and Reagents
-
Enzymes: Recombinant human 5-LOX, 12-LOX, and 15-LOX
-
Substrate: Arachidonic acid
-
Inhibitor: this compound
-
Buffer: Tris-HCl or similar physiological buffer
-
Detection Reagents: Reagents for spectrophotometric or fluorometric detection of the reaction product (e.g., hydroperoxyeicosatetraenoic acids - HPETEs).
General Enzyme Inhibition Assay Protocol
The following workflow diagram illustrates the typical steps involved in an in vitro enzyme inhibition assay to determine the IC50 of a test compound.
Specific Assay Conditions (Representative)
-
5-Lipoxygenase Assay:
-
The 5-LOX enzyme is typically activated with calcium and ATP.
-
The reaction is initiated by the addition of arachidonic acid.
-
The formation of 5-hydroperoxyeicosatetraenoic acid (5-HPETE) is monitored spectrophotometrically at 234 nm.
-
-
12-Lipoxygenase and 15-Lipoxygenase Assays:
-
Similar to the 5-LOX assay, the respective recombinant enzymes are incubated with the test compound.
-
The reaction is started with the addition of arachidonic acid.
-
The production of 12-HPETE and 15-HPETE is measured, typically via spectrophotometry or HPLC-based methods.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of this compound relative to a vehicle control.
-
The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
-
Conclusion
This compound is a potent inhibitor of 5-lipoxygenase with an excellent selectivity profile. Its approximately 300-fold greater selectivity for 5-LOX over both 12-LOX and 15-LOX underscores its potential as a targeted therapeutic agent for inflammatory conditions driven by the 5-LOX pathway. The high selectivity minimizes the likelihood of off-target effects related to the inhibition of other lipoxygenase isoforms, making it a valuable tool for both research and clinical development. Further investigation into its in vivo efficacy and safety profile is warranted to fully elucidate its therapeutic potential.
References
PF-4191834: A Technical Guide to its Role in Inflammation and Pain
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-4191834 is a potent and selective, non-redox inhibitor of 5-lipoxygenase (5-LOX), a critical enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes are powerful lipid mediators that play a pivotal role in orchestrating inflammatory responses and are implicated in the pathophysiology of various inflammatory diseases and pain states. This technical guide provides an in-depth overview of the pharmacological profile of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used to characterize its activity. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel anti-inflammatory and analgesic therapies.
Introduction: The 5-Lipoxygenase Pathway in Inflammation and Pain
The 5-lipoxygenase (5-LOX) pathway is a key branch of the arachidonic acid cascade, leading to the production of pro-inflammatory leukotrienes.[1] Upon cellular stimulation, arachidonic acid is liberated from the cell membrane and converted by 5-LOX to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then rapidly transformed into the unstable epoxide, leukotriene A4 (LTA4). LTA4 serves as a substrate for two distinct enzymes: LTA4 hydrolase, which produces leukotriene B4 (LTB4), and LTC4 synthase, which generates the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).
LTB4 is a potent chemoattractant for neutrophils and other leukocytes, promoting their recruitment to sites of inflammation. The cysteinyl leukotrienes are known for their ability to increase vascular permeability, induce bronchoconstriction, and contribute to mucus secretion, particularly in the context of asthma. The central role of these lipid mediators in inflammation makes the 5-LOX pathway an attractive target for therapeutic intervention in a range of inflammatory conditions and associated pain.
This compound: Mechanism of Action
This compound exerts its anti-inflammatory and analgesic effects through the selective inhibition of the 5-LOX enzyme. Unlike redox-active inhibitors, this compound is a non-redox inhibitor, which may offer a favorable safety profile.[1] By binding to and inhibiting 5-LOX, this compound effectively blocks the initial step in the leukotriene biosynthetic pathway, leading to a significant reduction in the production of both LTB4 and the cysteinyl leukotrienes. This targeted inhibition of pro-inflammatory mediator synthesis is the primary mechanism underlying its therapeutic potential.
Signaling Pathway of 5-LOX Inhibition by this compound
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Assay Type | Target | Species | Parameter | Value | Reference |
| Enzyme Inhibition Assay | 5-LOX | Human | IC50 | 229 ± 20 nM | [1] |
| Human Whole Blood Assay | 5-LOX | Human | IC80 | 370 ± 20 nM | [1] |
| Enzyme Inhibition Assay | 12-LOX | Human | Selectivity | ~300-fold vs 5-LOX | [1] |
| Enzyme Inhibition Assay | 15-LOX | Human | Selectivity | ~300-fold vs 5-LOX | [1] |
| Enzyme Inhibition Assay | COX-1/COX-2 | Ovine/Human | Activity | No activity | [1] |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Acute Inflammation
| Animal Model | Parameter | Route of Administration | Value | Reference |
| Carrageenan-Induced Paw Edema | LTB4 Inhibition (ED50) | Oral | 0.46 mg/kg | |
| Carrageenan-Induced Paw Edema | LTB4 Inhibition (ED80) | Oral | 0.93 mg/kg |
Detailed Experimental Protocols
5-Lipoxygenase (5-LOX) Enzyme Inhibition Assay
Principle: This assay spectrophotometrically measures the ability of a test compound to inhibit the activity of purified 5-LOX enzyme. The enzyme catalyzes the conversion of a fatty acid substrate (e.g., arachidonic acid) to a hydroperoxy derivative, which can be detected by an increase in absorbance at a specific wavelength.
Materials:
-
Purified human recombinant 5-LOX enzyme
-
Arachidonic acid (substrate)
-
This compound or other test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2 and 1 mM ATP)
-
Spectrophotometer capable of reading in the UV range
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a UV-transparent microplate, add the 5-LOX enzyme solution to each well.
-
Add the diluted test compound or vehicle control to the respective wells.
-
Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Immediately begin monitoring the increase in absorbance at 234 nm for a defined period (e.g., 5-10 minutes) using a spectrophotometer.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow: 5-LOX Enzyme Inhibition Assay
Human Whole Blood Assay
Principle: This ex vivo assay measures the ability of a test compound to inhibit 5-LOX activity in a more physiologically relevant matrix. Whole blood is stimulated to induce leukotriene production, and the levels of LTB4 are quantified in the presence and absence of the inhibitor.
Materials:
-
Freshly drawn human whole blood (anticoagulated with heparin)
-
Calcium ionophore A23187 (stimulant)
-
This compound or other test compounds
-
Phosphate-buffered saline (PBS)
-
ELISA kit for LTB4 quantification
-
Centrifuge
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in PBS.
-
In a multi-well plate, add a defined volume of whole blood to each well.
-
Add the diluted test compound or vehicle control to the respective wells.
-
Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
Stimulate leukotriene production by adding calcium ionophore A23187 to each well.
-
Incubate for a further period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by placing the plate on ice.
-
Centrifuge the plate to separate the plasma.
-
Collect the plasma supernatant and quantify the LTB4 concentration using a commercially available ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC80 value.
Carrageenan-Induced Paw Edema in Rats
Principle: This in vivo model of acute inflammation is used to evaluate the anti-inflammatory activity of test compounds. Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling), which can be quantified.
Materials:
-
Male Sprague-Dawley or Wistar rats (180-220 g)
-
Carrageenan solution (e.g., 1% w/v in sterile saline)
-
This compound or other test compounds
-
Vehicle for drug administration (e.g., 0.5% methylcellulose)
-
Pletysmometer or calipers for measuring paw volume/thickness
Procedure:
-
Fast the rats overnight before the experiment with free access to water.
-
Administer this compound or the vehicle orally (p.o.) or intraperitoneally (i.p.) at various doses.
-
After a specified pre-treatment time (e.g., 1 hour), inject a defined volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume or thickness of both the ipsilateral (injected) and contralateral (uninjected) paws at baseline (before carrageenan injection) and at various time points post-injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.
-
For mechanistic studies, at the end of the experiment, euthanize the animals and collect paw tissue or exudate for the measurement of inflammatory mediators such as LTB4.
Freund's Complete Adjuvant (FCA)-Induced Arthritis in Rats
Principle: This model of chronic inflammation and pain is used to evaluate the therapeutic potential of compounds for rheumatoid arthritis. A single injection of FCA induces a persistent polyarthritis characterized by joint swelling, inflammation, and pain-like behaviors.
Materials:
-
Male Lewis or Sprague-Dawley rats (180-220 g)
-
Freund's Complete Adjuvant (FCA)
-
This compound or other test compounds
-
Vehicle for drug administration
-
Calipers for measuring joint diameter
-
Equipment for assessing pain-like behaviors (e.g., von Frey filaments for mechanical allodynia, radiant heat source for thermal hyperalgesia)
Procedure:
-
Induce arthritis by a single intradermal injection of FCA (e.g., 0.1 mL) into the base of the tail or a hind paw.
-
Monitor the animals daily for the development of arthritis, which typically appears around day 10-14 post-injection.
-
Once arthritis is established, begin treatment with this compound or vehicle, administered daily for a specified duration.
-
Assess the severity of arthritis regularly by measuring the diameter of the ankle joints.
-
Evaluate pain-like behaviors, such as mechanical allodynia (paw withdrawal threshold to von Frey filaments) and thermal hyperalgesia (paw withdrawal latency to a radiant heat source), at baseline and at various time points during the treatment period.
-
At the end of the study, euthanize the animals and collect joint tissues for histological analysis and measurement of inflammatory markers.
Conclusion
This compound is a potent and selective 5-LOX inhibitor with demonstrated efficacy in preclinical models of inflammation and pain. Its non-redox mechanism of action and oral bioavailability make it an attractive candidate for further development as a therapeutic agent for a variety of inflammatory conditions. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers working to further elucidate the therapeutic potential of 5-LOX inhibition and to develop novel anti-inflammatory and analgesic drugs.
References
Investigating the Anti-inflammatory Properties of PF-4191834: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-4191834 is a potent and selective, non-redox inhibitor of 5-lipoxygenase (5-LOX), a critical enzyme in the biosynthesis of leukotrienes, which are powerful pro-inflammatory mediators.[1][2][3] This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, summarizing key quantitative data, detailing experimental methodologies for its evaluation, and visualizing the associated signaling pathways and experimental workflows. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the therapeutic potential of this compound in inflammatory diseases.
Introduction
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key component of numerous diseases, including asthma, rheumatoid arthritis, and inflammatory bowel disease. The 5-lipoxygenase (5-LOX) pathway plays a significant role in the inflammatory cascade through the production of leukotrienes from arachidonic acid.[2] Leukotrienes, such as Leukotriene B4 (LTB4), are potent chemoattractants for leukocytes and promote a variety of pro-inflammatory responses.[2] this compound, with the chemical name 4-(3-(4-(1-Methyl-1H-pyrazol-5-yl)phenylthio)phenyl)-tetrahydro-2H-pyran-4-carboxamide, has been identified as a novel and selective inhibitor of 5-LOX, offering a promising therapeutic strategy for inflammatory conditions.[1] This document outlines the pharmacological profile of this compound, focusing on its anti-inflammatory characteristics.
Mechanism of Action
This compound exerts its anti-inflammatory effects by directly inhibiting the 5-LOX enzyme. This inhibition is characterized as non-redox and non-iron chelating, distinguishing it from other classes of 5-LOX inhibitors.[2] By blocking 5-LOX, this compound effectively prevents the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial step in the biosynthesis of all leukotrienes. This leads to a significant reduction in the production of pro-inflammatory leukotrienes, including LTB4, and other 5-LOX products like 5-hydroxyeicosatetraenoic acid (5-HETE) and 5-oxo-ETE.[2]
Quantitative Data
The potency and efficacy of this compound have been quantified in a series of in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Parameter | Value | Reference |
| 5-LOX Enzyme Assay | IC50 | 229 ± 20 nM | [1] |
| Human 5-LOX Inhibition | IC50 | 130 nM | [2] |
| Human 5-LOX Inhibition | IC80 | 370 ± 20 nM | [1][2] |
| Inhibition of 5-LOX Products (5-HETE, 5-oxo-ETE, LTB4, LTE4) Synthesis | Estimated IC50 | 100 - 190 nM | [2] |
| Selectivity vs. 12-LOX and 15-LOX | Fold Selectivity | ~300-fold | [1] |
| Activity vs. Cyclooxygenase (COX) Enzymes | Activity | No activity | [1] |
Table 2: In Vivo and Ex Vivo Efficacy of this compound in Rats
| Model / Assay | Parameter | Value | Reference |
| Rat Air Pouch Model (Inhibition of LTB4 in pouch fluid) | ED50 | 0.46 mg/kg (oral) | [2] |
| Rat Air Pouch Model (Inhibition of LTB4 in pouch fluid) | ED80 | 0.93 mg/kg (oral) | [2] |
| Ex Vivo Rat Blood Assay | ED50 | 0.55 mg/kg | [2] |
| Ex Vivo Rat Blood Assay | ED80 | 1.3 mg/kg | [2] |
| Rat Paw Edema (Inhibition of LTB4 in exudates) | % Inhibition at 3 mg/kg | 85% | [2] |
| Rat Paw Edema (Inhibition of LTB4 in exudates) | % Inhibition at 10 mg/kg | 90% | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for the key experiments used to characterize the anti-inflammatory properties of this compound.
5-Lipoxygenase (5-LOX) Enzyme Inhibition Assay
This assay determines the direct inhibitory effect of this compound on the 5-LOX enzyme.
-
Enzyme Source: Recombinant human 5-lipoxygenase.
-
Substrate: Arachidonic acid.
-
Assay Principle: The activity of 5-LOX is measured by detecting the formation of its products, typically hydroperoxyeicosatetraenoic acids, which can be monitored spectrophotometrically.
-
Procedure:
-
Recombinant human 5-LOX is pre-incubated with varying concentrations of this compound or vehicle control in an appropriate assay buffer.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is terminated, and the amount of product formed is quantified.
-
The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.
-
Human Whole Blood Assay for 5-LOX Inhibition
This ex vivo assay assesses the ability of this compound to inhibit 5-LOX activity in a more physiologically relevant cellular environment.
-
Sample: Freshly drawn human whole blood.
-
Stimulus: A calcium ionophore (e.g., A23187) is used to stimulate leukocytes within the whole blood to produce leukotrienes.
-
Endpoint: Measurement of LTB4 levels in the plasma.
-
Procedure:
-
Heparinized human whole blood is pre-incubated with various concentrations of this compound or vehicle.
-
Leukotriene synthesis is stimulated by the addition of a calcium ionophore.
-
The blood is incubated for a specific time at 37°C.
-
The reaction is stopped by placing the samples on ice and centrifuging to separate the plasma.
-
LTB4 levels in the plasma are quantified using a validated method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
The IC50 and IC80 values are determined from the concentration-response curve.
-
Rat Air Pouch Model of Inflammation
This in vivo model is used to evaluate the anti-inflammatory efficacy of this compound in a live animal model of acute inflammation.
-
Animal Model: Male Lewis rats.
-
Inflammatory Stimulus: Carrageenan is injected into a pre-formed subcutaneous air pouch on the dorsum of the rat.
-
Drug Administration: this compound is administered orally at various doses prior to the injection of carrageenan.
-
Endpoints: Measurement of exudate volume and LTB4 concentration in the pouch fluid.
-
Procedure:
-
An air pouch is created by subcutaneous injection of sterile air on the back of the rats. The pouch is maintained with a second air injection a few days later.
-
On the day of the experiment, rats are orally dosed with this compound or vehicle.
-
After a set time, inflammation is induced by injecting a carrageenan solution into the air pouch.
-
After a specific inflammatory period (e.g., 4 hours), the rats are euthanized, and the inflammatory exudate is collected from the pouch.
-
The volume of the exudate is measured.
-
The concentration of LTB4 in the exudate is determined by ELISA.
-
The effective dose that produces 50% (ED50) and 80% (ED80) inhibition of LTB4 production is calculated.
-
Conclusion
This compound is a highly potent and selective 5-LOX inhibitor with demonstrated efficacy in both in vitro and in vivo models of inflammation. Its ability to effectively block the production of pro-inflammatory leukotrienes at nanomolar concentrations highlights its potential as a therapeutic agent for a range of inflammatory diseases. The data and experimental protocols presented in this guide provide a comprehensive resource for the scientific community to further investigate and develop this compound and other selective 5-LOX inhibitors. The favorable pharmacodynamic profile of this compound suggests the potential for once-daily dosing, which would be a significant advantage in the clinical setting.[1] Further research is warranted to fully elucidate its clinical utility and safety profile in human populations.
References
Methodological & Application
Application Notes and Protocols for PF-4191834 in Cell-Based 5-LOX Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Lipoxygenase (5-LOX) is a critical enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators involved in inflammation and allergic responses. The enzyme catalyzes the conversion of arachidonic acid to leukotriene A4 (LTA4), the precursor to other leukotrienes such as leukotriene B4 (LTB4). Due to its role in inflammatory diseases like asthma, targeting 5-LOX is a key strategy in drug development. PF-4191834 is a potent, selective, and non-redox inhibitor of 5-LOX, making it a valuable tool for studying the 5-LOX pathway and a promising therapeutic candidate. These application notes provide detailed protocols for utilizing this compound in cell-based 5-LOX activity assays.
Mechanism of Action of this compound
This compound is a non-redox, non-iron chelating inhibitor of 5-lipoxygenase. It demonstrates high potency and selectivity for 5-LOX over other lipoxygenases, such as 12-LOX and 15-LOX, and does not exhibit activity against cyclooxygenase (COX) enzymes. This specificity makes it an excellent tool for investigating the physiological and pathological roles of the 5-LOX pathway.
Quantitative Data Summary
The inhibitory potency of this compound has been characterized in various enzyme and cell-based assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Assay Type | System | Parameter Measured | IC50 Value |
| Enzyme Assay | Purified Human 5-LOX | 5-LOX Activity | 229 ± 20 nM |
| Cell-Based Assay | Human Whole Blood | LTB4 Production | IC80 = 370 ± 20 nM |
| Cell-Based Assay | Human Blood Cells | 5-LOX Inhibition | IC80 = 370 ± 20 nM |
5-Lipoxygenase Signaling Pathway
The following diagram illustrates the key steps in the 5-lipoxygenase signaling pathway, from the release of arachidonic acid to the production of pro-inflammatory leukotrienes.
Application of PF-4191834 in Rat Models of Acute Inflammation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4191834 is a potent and selective, non-redox inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes, particularly leukotriene B4 (LTB4), are powerful lipid mediators that play a crucial role in the pathophysiology of various inflammatory diseases by promoting neutrophil recruitment and activation.[2] As a 5-LOX inhibitor, this compound effectively blocks the production of leukotrienes, thereby presenting a promising therapeutic strategy for managing acute inflammation. This document provides detailed application notes and protocols for utilizing this compound in the widely accepted carrageenan-induced paw edema rat model of acute inflammation.
Mechanism of Action
This compound exerts its anti-inflammatory effects by specifically inhibiting the 5-lipoxygenase enzyme. This enzyme is responsible for the initial steps in the conversion of arachidonic acid to leukotrienes. By blocking 5-LOX, this compound prevents the synthesis of LTB4 and other pro-inflammatory leukotrienes, which in turn reduces neutrophil chemotaxis, vascular permeability, and other hallmark signs of acute inflammation.
Data Presentation
| Parameter | Value | Assay | Species |
| IC₅₀ | 229 ± 20 nM | 5-LOX Enzyme Assay | - |
| IC₈₀ | 370 ± 20 nM | 5-LOX in human blood cells | Human |
| ED₅₀ (LTB4 reduction) | 0.46 mg/kg (oral) | Carrageenan Air Pouch | Rat |
| ED₈₀ (LTB4 reduction) | 0.93 mg/kg (oral) | Carrageenan Air Pouch | Rat |
Note: The data presented is based on the inhibition of LTB4 levels in an inflammatory exudate and not a direct measure of paw edema.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol describes a standard method for inducing acute, localized inflammation in the rat hind paw using carrageenan and for evaluating the anti-inflammatory effects of this compound.
Materials:
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Lambda Carrageenan (1% w/v in sterile 0.9% saline)
-
Male Sprague-Dawley or Wistar rats (180-220 g)
-
Plethysmometer or digital calipers
-
Standard laboratory equipment (syringes, needles, gavage needles, etc.)
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight before the experiment, with continued access to water.
-
Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each rat using a plethysmometer or digital calipers. This serves as the baseline reading (V₀ or T₀).
-
Compound Administration:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations.
-
Administer this compound or the vehicle (control group) orally via gavage. The volume of administration is typically 1-2 mL/kg.
-
-
Induction of Inflammation:
-
One hour after the administration of this compound or vehicle, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume (Vt) or thickness (Tt) at regular intervals after carrageenan injection, typically at 1, 2, 3, 4, and 5 hours. The peak edema is usually observed between 3 and 5 hours.[3]
-
-
Data Analysis:
-
Calculate the increase in paw volume (ΔV = Vt - V₀) or thickness (ΔT = Tt - T₀) for each animal at each time point.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the following formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100
-
Visualizations
Signaling Pathway of 5-Lipoxygenase Inhibition
Caption: Inhibition of the 5-Lipoxygenase pathway by this compound.
Experimental Workflow for Carrageenan-Induced Paw Edema
Caption: Workflow for evaluating this compound in the rat paw edema model.
Inflammatory Cascade in Carrageenan-Induced Paw Edema
Caption: Key phases and mediators in carrageenan-induced paw edema.
References
- 1. Pharmacology of this compound, a novel, selective non-redox 5-lipoxygenase inhibitor effective in inflammation and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibition of arachidonate 5-lipoxygenase by novel acetohydroxamic acids: effects on acute inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Dosing Recommendations for PF-4191834 in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-4191834 is a potent and selective, non-redox inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators.[1][2] This document provides detailed application notes and protocols for the use of this compound in preclinical animal studies, with a focus on dosing recommendations derived from available in vivo efficacy data. The information presented here is intended to guide researchers in designing and executing studies to evaluate the anti-inflammatory and analgesic properties of this compound.
Mechanism of Action
This compound exerts its pharmacological effects by directly inhibiting the 5-LOX enzyme. This inhibition prevents the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial and rate-limiting step in the leukotriene biosynthetic pathway. Consequently, the production of downstream pro-inflammatory leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, LTE4), is suppressed.[1][2] this compound has demonstrated high selectivity for 5-LOX over other lipoxygenases (12-LOX and 15-LOX) and cyclooxygenase (COX) enzymes.[1]
Signaling Pathway Diagram
Caption: Inhibition of the 5-Lipoxygenase Pathway by this compound.
In Vitro Potency
This compound has demonstrated potent inhibition of the 5-LOX enzyme in various in vitro assays. A summary of its in vitro activity is provided in the table below.
| Assay Type | Target | Species | IC50 / IC80 | Reference |
| Enzyme Assay | 5-LOX | Not Specified | IC50 = 229 ± 20 nM | [1] |
| Human Blood Cell Assay | 5-LOX | Human | IC80 = 370 ± 20 nM | [1] |
| Human 5-LOX Inhibition | 5-LOX | Human | IC50 = 130 nM | [2] |
| Human 5-LOX Inhibition | 5-LOX | Human | IC80 = 370 nM | [2] |
| 5-LOX Product Synthesis | 5-HETE, 5-oxo-ETE, LTB4, LTE4 | Not Specified | IC50 = 100 - 190 nM | [2] |
In Vivo Dosing Recommendations in Rats
The majority of published in vivo data for this compound comes from studies in rat models of acute inflammation. The compound has been shown to be orally active and effective in a dose-dependent manner.
Rat Air Pouch Model of Inflammation
The air pouch model is a well-established method for evaluating the in vivo effects of anti-inflammatory compounds.
| Animal Model | Route of Administration | Effective Dose (ED50) | Effective Dose (ED80) | Endpoint | Reference |
| Rat Air Pouch | Oral | 0.46 mg/kg | 0.93 mg/kg | Inhibition of LTB4 levels in pouch fluid | [2] |
Rat Carrageenan-Induced Paw Edema
This model is used to assess the anti-inflammatory effects of compounds on acute, localized inflammation.
| Animal Model | Route of Administration | Dose | % Inhibition of LTB4 in Paw Exudates | Reference |
| Rat Paw Edema | Oral | 3 mg/kg | 85% | [2] |
| Rat Paw Edema | Oral | 10 mg/kg | 90% | [2] |
Ex Vivo Rat Blood Assay
This assay measures the ability of a compound administered in vivo to inhibit 5-LOX activity in blood cells stimulated ex vivo.
| Animal Model | Route of Administration | Effective Dose (ED50) | Effective Dose (ED80) | Endpoint | Reference |
| Rat | Oral | 0.55 mg/kg | 1.3 mg/kg | Inhibition of LTB4 production | [2] |
Experimental Protocols
The following are detailed protocols for key experiments cited in the evaluation of this compound. These are based on standard pharmacological procedures; specific details from the original studies on this compound may vary.
Rat Carrageenan-Induced Air Pouch Model
This protocol is designed to assess the in vivo anti-inflammatory activity of this compound by measuring its effect on leukotriene B4 production in a localized inflammatory environment.
Materials:
-
Male Sprague-Dawley rats (150-200 g)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Sterile air
-
Carrageenan solution (1% w/v in sterile saline)
-
Anesthesia (e.g., isoflurane)
-
Phosphate-buffered saline (PBS)
-
ELISA kit for rat LTB4
Procedure:
-
Air Pouch Formation:
-
Anesthetize the rats.
-
Inject 20 mL of sterile air subcutaneously into the dorsal intrascapular region to create an air pouch.
-
On day 3, re-inflate the pouch with 10 mL of sterile air to maintain the space.
-
-
Compound Administration:
-
On day 6, administer this compound or vehicle orally to the rats at the desired doses (e.g., 0.1 to 10 mg/kg).
-
-
Induction of Inflammation:
-
One hour after compound administration, inject 2 mL of 1% carrageenan solution directly into the air pouch.
-
-
Exudate Collection:
-
Four hours after carrageenan injection, euthanize the rats.
-
Carefully open the air pouch and collect the inflammatory exudate.
-
Wash the pouch with a known volume of PBS and pool with the exudate to ensure complete collection.
-
-
LTB4 Measurement:
-
Centrifuge the collected exudate to remove cells.
-
Measure the concentration of LTB4 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of LTB4 production for each dose of this compound compared to the vehicle-treated group.
-
Determine the ED50 and ED80 values using appropriate statistical software.
-
Experimental Workflow Diagram
Caption: Workflow for the Rat Carrageenan-Induced Air Pouch Model.
Ex Vivo Rat Whole Blood Assay
This protocol assesses the functional inhibition of 5-LOX in whole blood following in vivo administration of this compound.
Materials:
-
Male Sprague-Dawley rats (150-200 g)
-
This compound
-
Vehicle for oral administration
-
Calcium ionophore A23187
-
Anticoagulant (e.g., heparin)
-
Phosphate-buffered saline (PBS)
-
ELISA kit for rat LTB4
Procedure:
-
Compound Administration:
-
Administer this compound or vehicle orally to the rats at the desired doses.
-
-
Blood Collection:
-
At a specified time point after dosing (e.g., 1 hour), collect blood via cardiac puncture into tubes containing an anticoagulant.
-
-
Ex Vivo Stimulation:
-
Incubate the whole blood samples with a calcium ionophore A23187 (e.g., 10 µM) at 37°C for 15 minutes to stimulate leukotriene synthesis.
-
-
Sample Processing:
-
Stop the reaction by placing the tubes on ice and then centrifuge to separate the plasma.
-
-
LTB4 Measurement:
-
Measure the concentration of LTB4 in the plasma using a commercially available ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage inhibition of LTB4 production for each dose of this compound compared to the vehicle-treated group.
-
Determine the ED50 and ED80 values.
-
Formulation and Administration
For oral administration in rats, this compound can be formulated as a suspension in a vehicle such as 0.5% methylcellulose or 1% carboxymethylcellulose in water. It is crucial to ensure a uniform suspension before each administration. The volume of administration should be appropriate for the size of the animal (e.g., 5-10 mL/kg for rats).
Safety and Toxicology
Detailed public information on the safety and toxicology of this compound in animals is limited. As with any investigational compound, appropriate safety precautions should be taken. Researchers should conduct dose-range-finding studies to determine the maximum tolerated dose (MTD) in their specific animal models and strains.
Conclusion
This compound is a potent and selective 5-LOX inhibitor with demonstrated in vivo efficacy in rat models of inflammation. The provided dosing recommendations and protocols serve as a starting point for researchers investigating the therapeutic potential of this compound. It is recommended that each laboratory optimizes these protocols for their specific experimental conditions and animal models. Further studies are warranted to determine the dosing recommendations for other animal species and to fully characterize the pharmacokinetic and pharmacodynamic profile of this compound.
References
Application Notes and Protocols for Studying Leukotriene Signaling In Vivo with PF-4191834
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid through the 5-lipoxygenase (5-LOX) pathway.[1] They play a crucial role in the pathophysiology of various inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease.[2][3] The synthesis of leukotrienes, such as Leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils, is a key target for anti-inflammatory therapies.[3][4]
PF-4191834, with the chemical name 4-(3-(4-(1-Methyl-1H-pyrazol-5-yl)phenylthio)phenyl)-tetrahydro-2H-pyran-4-carboxamide, is a novel, potent, and selective non-redox inhibitor of 5-lipoxygenase.[1] Its high selectivity and efficacy in preclinical models of inflammation make it a valuable pharmacological tool for in vivo studies aimed at elucidating the role of the 5-LOX pathway and for the development of new anti-inflammatory agents.[1][2]
These application notes provide detailed protocols for utilizing this compound in common in vivo and ex vivo models to investigate leukotriene signaling.
Data Presentation
In Vitro and In Vivo Potency of this compound
| Parameter | Value | Species/System | Reference |
| 5-LOX IC50 | 229 ± 20 nM | Enzyme Assay | [1] |
| Human 5-LOX IC50 | 130 nM | In Vitro | [2] |
| Human Blood 5-LOX IC80 | 370 ± 20 nM | In Vitro | [1] |
| 12-LOX and 15-LOX Selectivity | ~300-fold vs. 5-LOX | Enzyme Assay | [1] |
| Cyclooxygenase (COX) Activity | No activity | Enzyme Assay | [1] |
| In Vivo LTB4 Inhibition ED50 (Air Pouch) | 0.46 mg/kg | Rat | [2] |
| In Vivo LTB4 Inhibition ED80 (Air Pouch) | 0.93 mg/kg | Rat | [2] |
| Ex Vivo LTB4 Inhibition ED50 (Whole Blood) | 0.55 mg/kg | Rat | [2] |
| Ex Vivo LTB4 Inhibition ED80 (Whole Blood) | 1.3 mg/kg | Rat | [2] |
Pharmacokinetic Profile of this compound in Rats
Signaling and Experimental Workflow Diagrams
Caption: Leukotriene signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for an in vivo study using this compound.
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This model is used to assess the acute anti-inflammatory activity of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water with 0.1% Tween 80)
-
Lambda Carrageenan (1% w/v in sterile 0.9% saline)
-
Male Sprague-Dawley rats (180-200 g)
-
Plethysmometer
-
Oral gavage needles
-
Syringes and needles for injection
Procedure:
-
Animal Acclimation: Acclimatize rats for at least 3-5 days before the experiment with free access to food and water.
-
Formulation Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 0.3, 1, 3, 10 mg/kg). Ensure the suspension is homogenous before administration.
-
Dosing: Administer this compound or vehicle orally via gavage to the respective groups of rats 1 hour before carrageenan injection.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 100 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Paw volume at time 't' - Paw volume at time 0.
-
Calculate the percentage inhibition of edema for each this compound-treated group compared to the vehicle-treated group.
-
-
(Optional) LTB4 Measurement: At a specific time point (e.g., 3 or 4 hours post-carrageenan), euthanize the animals and collect the paw exudate for LTB4 analysis using an ELISA kit.
Protocol 2: Rat Air Pouch Model of Inflammation
This model allows for the collection of inflammatory exudate to quantify cellular infiltration and mediator levels.
Materials:
-
This compound
-
Vehicle
-
Sterile air
-
Lambda Carrageenan (1% w/v in sterile 0.9% saline)
-
Male Sprague-Dawley rats (180-200 g)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Pouch Formation:
-
Anesthetize the rats and inject 20 mL of sterile air subcutaneously into the dorsal intrascapular area.
-
Three days later, inject another 10 mL of sterile air into the same pouch to maintain the space.
-
-
Dosing: On day 6, administer this compound or vehicle orally 1 hour before carrageenan injection.
-
Induction of Inflammation: Inject 2 mL of 1% carrageenan into the air pouch.
-
Exudate Collection: At a predetermined time point (e.g., 4 or 6 hours after carrageenan injection), euthanize the rats. Carefully open the air pouch and collect the inflammatory exudate.
-
Exudate Analysis:
-
Measure the volume of the exudate.
-
Centrifuge the exudate to separate the cells from the supernatant.
-
Perform a cell count (total and differential) on the cell pellet.
-
Use the supernatant for LTB4 quantification by ELISA.
-
Protocol 3: Ex Vivo Rat Whole Blood Assay for 5-LOX Inhibition
This assay is used to determine the functional inhibition of 5-LOX in a more physiologically relevant matrix after in vivo drug administration.
Materials:
-
This compound
-
Vehicle
-
Male Sprague-Dawley rats
-
Heparinized blood collection tubes
-
Calcium Ionophore A23187 (e.g., 10 mM stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
LTB4 ELISA kit
Procedure:
-
Dosing: Administer this compound or vehicle orally to rats at the desired doses.
-
Blood Collection: At various time points after dosing (e.g., 1, 2, 4, 8, 24 hours), collect blood via cardiac puncture or from a cannulated vessel into heparinized tubes.
-
Stimulation:
-
In a microcentrifuge tube, add a small volume of whole blood (e.g., 200 µL).
-
Add Calcium Ionophore A23187 to a final concentration of 10-50 µM to stimulate leukotriene synthesis.
-
Incubate at 37°C for 30 minutes.
-
-
Sample Processing:
-
Stop the reaction by placing the tubes on ice.
-
Centrifuge at 4°C to pellet the blood cells.
-
Collect the plasma supernatant for LTB4 analysis.
-
-
LTB4 Measurement: Quantify the LTB4 concentration in the plasma using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of LTB4 production in the blood from this compound-treated animals compared to vehicle-treated animals at each time point.
Protocol 4: LTB4 Measurement by ELISA
General Procedure (refer to specific kit instructions for details):
-
Sample Preparation: Dilute the collected inflammatory exudate supernatant or plasma samples with the assay buffer provided in the kit to fall within the standard curve range.
-
Assay:
-
Add standards, controls, and prepared samples to the wells of the antibody-coated microplate.
-
Add the LTB4-enzyme conjugate to the wells.
-
Add the specific antibody to the wells.
-
Incubate as per the kit's instructions.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development.
-
Stop the reaction and read the absorbance at the specified wavelength.
-
-
Calculation: Calculate the LTB4 concentration in the samples by interpolating their absorbance values on the standard curve.
Conclusion
This compound is a valuable tool for investigating the role of the 5-lipoxygenase pathway in inflammatory processes. The protocols outlined in these application notes provide a framework for conducting robust in vivo and ex vivo studies to evaluate the efficacy and mechanism of action of 5-LOX inhibitors. Careful attention to experimental detail and appropriate data analysis will ensure the generation of high-quality, reproducible results.
References
- 1. Pharmacology of this compound, a novel, selective non-redox 5-lipoxygenase inhibitor effective in inflammation and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel Dual Fungal CYP51/Human 5-Lipoxygenase Inhibitor: Implications for Anti-Fungal Therapy | PLOS One [journals.plos.org]
- 3. cebs.niehs.nih.gov [cebs.niehs.nih.gov]
- 4. In vivo pharmacokinetics and regulation of gene expression profiles by isothiocyanate sulforaphane in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Use of PF-4191834 in Asthma Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness, airway inflammation, and remodeling.[1] The 5-lipoxygenase (5-LOX) pathway plays a crucial role in the pathophysiology of asthma by producing leukotrienes, which are potent pro-inflammatory lipid mediators.[2][3] Leukotrienes, particularly the cysteinyl leukotrienes (LTC4, LTD4, LTE4) and leukotriene B4 (LTB4), contribute to bronchoconstriction, eosinophil recruitment, mucus production, and airway edema.[4][5][6]
PF-4191834 is a novel, potent, and selective non-redox inhibitor of 5-lipoxygenase.[2][3] Its high selectivity for 5-LOX over other lipoxygenases and cyclooxygenases makes it a valuable tool for investigating the specific role of the 5-LOX pathway in asthma and for the preclinical evaluation of potential anti-asthmatic therapies.[2] These application notes provide detailed protocols for the experimental use of this compound in established murine models of allergic asthma.
Mechanism of Action
This compound acts as a direct inhibitor of the 5-lipoxygenase enzyme, which is responsible for the initial step in the conversion of arachidonic acid to leukotrienes. By blocking this enzyme, this compound effectively reduces the production of all leukotrienes, including LTB4 and the cysteinyl leukotrienes.[3]
Quantitative Data
The following tables summarize the in vitro and in vivo potency of this compound based on available data.
| In Vitro Activity | |
| Target | IC50 / IC80 |
| 5-Lipoxygenase (enzyme assay) | IC50 = 229 ± 20 nM[2] |
| 5-Lipoxygenase (human blood cells) | IC80 = 370 ± 20 nM[2] |
| 12-Lipoxygenase | ~300-fold less active than on 5-LOX[2] |
| 15-Lipoxygenase | ~300-fold less active than on 5-LOX[2] |
| Cyclooxygenase (COX) enzymes | No activity[2] |
| In Vivo Activity (Rat Model of Acute Inflammation) | |
| Parameter | ED50 / ED80 |
| Inhibition of LTB4 in pouch fluid | ED50 = 0.46 mg/kg[3] |
| ED80 = 0.93 mg/kg[3] | |
| Inhibition of LTB4 (ex vivo rat blood) | ED50 = 0.55 mg/kg[3] |
| ED80 = 1.3 mg/kg[3] |
Experimental Protocols
Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
This model is a widely used and reliable method for studying the key features of allergic asthma, including airway hyperresponsiveness, mucus production, and eosinophilic infiltration.[7]
Materials:
-
This compound
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Sterile saline (0.9% NaCl)
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
BALB/c mice (female, 6-8 weeks old)
Procedure:
-
Sensitization:
-
On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL sterile saline.
-
-
This compound Administration:
-
From days 21 to 23, administer this compound or vehicle to respective groups of mice (e.g., via oral gavage). A suggested dose range based on in vivo rat data is 1-10 mg/kg.[3] The compound should be administered approximately 1 hour prior to the OVA challenge.
-
-
OVA Challenge:
-
On days 21, 22, and 23, challenge the mice with an aerosol of 1% OVA in sterile saline for 30 minutes using a nebulizer.
-
-
Endpoint Analysis (24 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL):
-
Perform BAL to collect airway inflammatory cells.
-
Determine total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).
-
Measure levels of leukotrienes (LTB4, LTC4) and Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid (BALF) using ELISA or multiplex assays.
-
-
Lung Histology:
-
Perfuse and fix the lungs for histological analysis.
-
Stain lung sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production.
-
-
Serum IgE:
-
Collect blood and measure the levels of OVA-specific IgE in the serum by ELISA.
-
-
Protocol 2: House Dust Mite (HDM)-Induced Allergic Asthma Model in Mice
This model is considered more clinically relevant as HDM is a common human allergen.[8]
Materials:
-
This compound
-
House Dust Mite (HDM) extract (e.g., from Dermatophagoides pteronyssinus)
-
Sterile saline (0.9% NaCl)
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
BALB/c mice (female, 6-8 weeks old)
Procedure:
-
Sensitization and Challenge:
-
This compound Administration:
-
During the challenge phase, administer this compound or vehicle daily, approximately 1 hour prior to the HDM administration. A suggested dose range is 1-10 mg/kg orally.[3]
-
-
Endpoint Analysis (24 hours after the final challenge):
-
Perform the same endpoint analyses as described in Protocol 1 (AHR, BAL, lung histology, and serum IgE).
-
Signaling Pathway
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of the 5-lipoxygenase pathway in asthma pathogenesis. The protocols outlined in these application notes provide a framework for evaluating the efficacy of this compound in preclinical models of allergic asthma. Researchers can adapt these protocols to address specific scientific questions related to the role of leukotrienes in airway inflammation, hyperresponsiveness, and remodeling. Careful consideration of dosing, timing of administration, and appropriate endpoint selection will be critical for obtaining robust and reproducible data.
References
- 1. Leukotrienes as a target in asthma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of 5-lipoxygenase products in preclinical models of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of this compound, a novel, selective non-redox 5-lipoxygenase inhibitor effective in inflammation and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of leukotrienes in asthma pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An update on the role of leukotrienes in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leukotrienes in asthma. The potential therapeutic role of antileukotriene agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 8. A 4-Week Model of House Dust Mite (HDM) Induced Allergic Airways Inflammation with Airway Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neutralization of TSLP Inhibits Airway Remodeling in a Murine Model of Allergic Asthma Induced by Chronic Exposure to House Dust Mite | PLOS One [journals.plos.org]
Application Notes and Protocols for Assessing PF-4191834 Efficacy in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4191834 is a potent and selective, non-redox inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.[1][2] Leukotrienes are pro-inflammatory lipid mediators implicated in the pathophysiology of various inflammatory diseases and pain states. By inhibiting 5-LOX, this compound effectively reduces the production of these inflammatory mediators, suggesting its potential as a therapeutic agent for managing inflammation and associated pain.[3]
These application notes provide detailed protocols for assessing the analgesic efficacy of this compound in established preclinical models of inflammatory and nociceptive pain. The included methodologies for the von Frey, Hargreaves, and formalin tests are designed to deliver robust and reproducible data for evaluating the compound's therapeutic potential.
Mechanism of Action: 5-Lipoxygenase Pathway in Pain and Inflammation
The 5-lipoxygenase pathway is a critical component of the arachidonic acid cascade, which is activated in response to tissue injury or inflammation. Upon cellular stimulation, phospholipase A2 releases arachidonic acid from the cell membrane. The 5-LOX enzyme, in conjunction with the 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into leukotriene A4 (LTA4). LTA4 is then further metabolized to leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These leukotrienes act on their respective receptors to promote inflammation by increasing vascular permeability, recruiting immune cells, and sensitizing nociceptors, thereby contributing to the generation of pain. This compound, by inhibiting 5-LOX, blocks the production of all downstream leukotrienes, thus attenuating the inflammatory response and associated pain.
Caption: 5-Lipoxygenase signaling cascade in inflammation and pain.
Data Presentation
In Vitro and In Vivo Potency of this compound
| Parameter | Value | Species | Assay | Reference |
| IC50 | 229 ± 20 nM | Human | 5-LOX Enzyme Assay | [1] |
| IC80 | 370 ± 20 nM | Human | 5-LOX in Blood Cells | [1] |
| ED50 | 0.46 mg/kg | Rat | LTB4 inhibition (pouch fluid) | [2] |
| ED80 | 0.93 mg/kg | Rat | LTB4 inhibition (pouch fluid) | [2] |
| LTB4 Reduction | 85% | Rat | Paw Exudate (3 mg/kg) | [2] |
| LTB4 Reduction | 90% | Rat | Paw Exudate (10 mg/kg) | [2] |
Representative Efficacy of Selective 5-LOX Inhibitors in Preclinical Pain Models
Disclaimer: The following data are from studies on selective 5-LOX inhibitors other than this compound and are provided as representative examples of the expected efficacy for this class of compounds in common pain models.
| Pain Model | Compound | Species | Dose (mg/kg) | Route | % Analgesic Effect | Reference |
| Acetic Acid Writhing | WE-4 | Mouse | 10 | i.p. | 71.30% | [4] |
| Acetic Acid Writhing | WE-4 | Mouse | 20 | i.p. | 77.60% | [4] |
| Formalin Test (Phase I) | WE-4 | Mouse | 20 | i.p. | 49.97% | [4] |
| Formalin Test (Phase II) | WE-4 | Mouse | 20 | i.p. | 70.93% | [4] |
| Tail Immersion Test | WE-4 | Mouse | 20 | i.p. | 74.71% | [4] |
Experimental Protocols
Assessment of Mechanical Allodynia using the Von Frey Test
Objective: To evaluate the effect of this compound on mechanical hypersensitivity in a model of inflammatory pain.
Materials:
-
Von Frey filaments of varying stiffness
-
Elevated wire mesh platform
-
Plexiglas enclosures
-
Inflammatory agent (e.g., Complete Freund's Adjuvant [CFA] or Carrageenan)
-
This compound
-
Vehicle control
-
Positive control (e.g., a known analgesic)
Protocol:
-
Animal Acclimation: Acclimate rodents to the testing environment by placing them in the Plexiglas enclosures on the wire mesh platform for at least 30-60 minutes for 2-3 days prior to the experiment.
-
Induction of Inflammation: Induce localized inflammation by injecting an inflammatory agent (e.g., 100 µl of CFA or 1% carrageenan) into the plantar surface of one hind paw.
-
Baseline Measurement: Before administering any treatment, determine the baseline mechanical withdrawal threshold for both the inflamed and non-inflamed paws using the up-down method with the von Frey filaments.
-
Compound Administration: Administer this compound, vehicle, or a positive control at the desired doses and route of administration.
-
Post-Treatment Measurements: At predetermined time points after compound administration (e.g., 1, 2, 4, and 6 hours), re-assess the mechanical withdrawal threshold in both paws.
-
Data Analysis: The 50% withdrawal threshold is calculated using the up-down method. Compare the withdrawal thresholds of the this compound-treated group to the vehicle-treated group. An increase in the withdrawal threshold in the inflamed paw indicates an analgesic effect.
Caption: Workflow for the von Frey test.
Assessment of Thermal Hyperalgesia using the Hargreaves Test
Objective: To determine the effect of this compound on thermal hypersensitivity in a model of inflammatory pain.
Materials:
-
Hargreaves apparatus (radiant heat source)
-
Glass platform
-
Plexiglas enclosures
-
Inflammatory agent (e.g., CFA or Carrageenan)
-
This compound
-
Vehicle control
-
Positive control
Protocol:
-
Animal Acclimation: Acclimate rodents to the Hargreaves apparatus by placing them in the enclosures on the glass platform for 30-60 minutes for 2-3 days before the experiment.
-
Induction of Inflammation: Induce localized inflammation as described in the von Frey protocol.
-
Baseline Measurement: Measure the baseline paw withdrawal latency to the radiant heat stimulus for both paws. A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
Compound Administration: Administer this compound, vehicle, or a positive control.
-
Post-Treatment Measurements: At specified time points post-administration, measure the paw withdrawal latency for both paws.
-
Data Analysis: Compare the paw withdrawal latencies of the this compound-treated group with the vehicle-treated group. An increase in withdrawal latency in the inflamed paw signifies an analgesic effect.
Caption: Workflow for the Hargreaves test.
Assessment of Nociceptive Behavior using the Formalin Test
Objective: To assess the effect of this compound on both acute nociceptive and tonic inflammatory pain.
Materials:
-
Formalin solution (e.g., 2.5% in saline)
-
Observation chambers with mirrors for unobstructed viewing
-
Video recording equipment (optional)
-
Timer
-
This compound
-
Vehicle control
-
Positive control
Protocol:
-
Animal Acclimation: Acclimate the animals to the observation chambers for at least 30 minutes prior to the test.
-
Compound Administration: Administer this compound, vehicle, or a positive control at a predetermined time before the formalin injection.
-
Formalin Injection: Inject a small volume (e.g., 20 µl) of formalin solution into the plantar surface of one hind paw.
-
Observation Period: Immediately after the injection, place the animal in the observation chamber and record the total time spent licking, biting, or shaking the injected paw for a period of 30-60 minutes.
-
Data Analysis: The observation period is typically divided into two phases: Phase I (0-5 minutes), representing acute nociceptive pain, and Phase II (15-30 minutes), reflecting inflammatory pain. Calculate the total time spent in nociceptive behaviors for each phase. Compare the results from the this compound-treated group to the vehicle-treated group for each phase. A reduction in the duration of these behaviors indicates an analgesic effect.
Caption: Workflow for the formalin test.
References
- 1. Pharmacology of this compound, a novel, selective non-redox 5-lipoxygenase inhibitor effective in inflammation and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. 5-Lipoxygenase Inhibitors Attenuate TNF-α-Induced Inflammation in Human Synovial Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Inhibition of Leukotriene B4 Production with PF-4191834: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene B4 (LTB4) is a potent inflammatory mediator derived from the 5-lipoxygenase (5-LOX) pathway of arachidonic acid metabolism. It plays a crucial role in the pathogenesis of various inflammatory diseases by promoting neutrophil chemotaxis, adhesion, and activation. Consequently, inhibiting LTB4 production represents a key therapeutic strategy for managing these conditions. PF-4191834 is a novel, potent, and selective non-redox inhibitor of 5-lipoxygenase.[1] This document provides detailed application notes and protocols for measuring the inhibitory effect of this compound on LTB4 production in relevant biological systems.
Mechanism of Action of this compound
This compound exerts its inhibitory effect by directly targeting 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.[1] The 5-LOX pathway is initiated by the release of arachidonic acid from the nuclear membrane phospholipids. 5-LOX, in conjunction with the 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid to leukotriene A4 (LTA4). LTA4 is then subsequently metabolized to LTB4 by the enzyme LTA4 hydrolase.[2][3][4][5] By inhibiting 5-LOX, this compound effectively blocks the initial committed step in leukotriene synthesis, thereby reducing the production of LTB4 and other downstream inflammatory mediators.[1]
Signaling Pathway of LTB4 Production
Caption: The 5-Lipoxygenase pathway leading to LTB4 production and its inhibition by this compound.
Data Presentation: Efficacy of this compound
The inhibitory potency of this compound has been quantified in various assays. The following tables summarize the key efficacy data.
| Assay Type | System | Parameter | Value | Reference |
| Enzymatic Assay | Purified 5-LOX Enzyme | IC50 | 229 ± 20 nM | [1] |
| Cell-Based Assay | Human Whole Blood | IC80 | 370 ± 20 nM | [1] |
Table 1: In Vitro Efficacy of this compound
| Parameter | Value |
| Selectivity for 5-LOX over 12-LOX and 15-LOX | ~300-fold |
| Activity against Cyclooxygenase (COX) Enzymes | No activity |
Table 2: Selectivity Profile of this compound [1]
Experimental Protocols
The following protocols provide detailed methodologies for assessing the inhibitory activity of this compound on LTB4 production.
Protocol 1: Inhibition of LTB4 Production in Human Whole Blood
This protocol is designed to measure the effect of this compound on LTB4 synthesis in a physiologically relevant ex vivo system.
Materials:
-
Freshly drawn human whole blood (anticoagulant: heparin)
-
This compound
-
Calcium Ionophore A23187
-
Phosphate Buffered Saline (PBS)
-
LTB4 ELISA Kit
-
Centrifuge
-
Incubator (37°C)
Workflow Diagram:
Caption: Experimental workflow for measuring LTB4 inhibition in human whole blood.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in PBS to achieve the desired final concentrations.
-
Prepare a stock solution of Calcium Ionophore A23187 in a suitable solvent (e.g., DMSO). Dilute in PBS to the desired working concentration (e.g., 10 µM).[6][7]
-
-
Pre-incubation with Inhibitor:
-
Aliquot equal volumes of fresh human whole blood into microcentrifuge tubes.
-
Add a small volume of the this compound dilutions or vehicle control (e.g., DMSO in PBS) to the blood samples.
-
Gently mix and pre-incubate for 15 minutes at 37°C.
-
-
Stimulation of LTB4 Production:
-
Add the A23187 working solution to each tube to stimulate LTB4 synthesis.
-
Include a negative control with no A23187 stimulation.
-
Incubate for 30 minutes at 37°C.[7]
-
-
Sample Collection:
-
LTB4 Measurement:
-
Data Analysis:
-
Calculate the percentage inhibition of LTB4 production for each concentration of this compound compared to the vehicle-treated control.
-
Plot the percentage inhibition against the log concentration of this compound to determine the IC50 value.
-
Protocol 2: Inhibition of LTB4 Production in Isolated Human Neutrophils
This protocol details the measurement of this compound's inhibitory effect on LTB4 production in a purified cell system.
Materials:
-
Isolated human neutrophils
-
This compound
-
Calcium Ionophore A23187
-
Cell culture medium (e.g., RPMI 1640)
-
LTB4 ELISA Kit
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human blood using standard methods such as density gradient centrifugation.
-
-
Cell Plating and Pre-incubation:
-
Resuspend the isolated neutrophils in cell culture medium at a concentration of 2 x 10^6 cells/mL.[14]
-
Aliquot the cell suspension into a 96-well plate.
-
Add various concentrations of this compound or vehicle control to the wells.
-
Pre-incubate for 15-30 minutes at 37°C in a 5% CO2 incubator.
-
-
Stimulation:
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell-free supernatant.
-
-
LTB4 Measurement and Data Analysis:
-
Measure the LTB4 concentration in the supernatants using an LTB4 ELISA kit.
-
Calculate the percentage inhibition and IC50 value as described in Protocol 1.
-
Sample Preparation for LTB4 Measurement
Proper sample handling is critical for accurate LTB4 quantification.
| Sample Type | Preparation Steps |
| Cell Culture Supernatants | Centrifuge at 1000 x g for 20 minutes to remove particulate matter. Assay immediately or store aliquots at ≤ -20°C.[8][9] |
| Serum | Allow blood to clot for 1-2 hours at room temperature, then centrifuge at 1000 x g for 20 minutes. Collect the serum and assay immediately or store at ≤ -20°C.[8][9] |
| Plasma | Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection. Collect the plasma and assay immediately or store at ≤ -20°C.[8][9] |
| Tissue Homogenates | Rinse tissues in ice-cold PBS to remove excess blood. Homogenize in PBS and centrifuge at 5000 x g for 5-10 minutes. Collect the supernatant for analysis.[8][12] |
Table 3: General Sample Preparation Guidelines for LTB4 ELISA
Conclusion
These application notes and protocols provide a comprehensive guide for researchers to effectively measure the inhibitory activity of this compound on LTB4 production. The provided methodologies, from whole blood assays to isolated cell systems, offer robust platforms for characterizing the pharmacological profile of this potent 5-LOX inhibitor. Adherence to these detailed protocols will ensure the generation of reliable and reproducible data, facilitating further research and development in the field of anti-inflammatory therapeutics.
References
- 1. Pharmacology of this compound, a novel, selective non-redox 5-lipoxygenase inhibitor effective in inflammation and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The 5-Lipoxygenase as a Common Pathway for Pathological Brain and Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis, characterization and inhibition of leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.elabscience.com [file.elabscience.com]
- 9. elkbiotech.com [elkbiotech.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. cloud-clone.com [cloud-clone.com]
- 13. sinogeneclon.com [sinogeneclon.com]
- 14. Leukotriene B4 level in neutrophils from allergic and healthy subjects stimulated by low concentration of calcium ionophore A23187. Effect of exogenous arachidonic acid and possible endogenous source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Application Notes and Protocols: PF-4191834 as a Research Tool for 5-Lipoxygenase Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4191834 is a potent, selective, and orally active inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.[1][2][3] Leukotrienes are pro-inflammatory lipid mediators involved in a variety of inflammatory diseases, including asthma.[4][5] As a non-redox and non-iron-chelating inhibitor, this compound offers a valuable tool for investigating the role of the 5-LOX pathway in various physiological and pathological processes.[1][3][4] These application notes provide detailed protocols for utilizing this compound in in vitro and in vivo experimental models to study the 5-lipoxygenase pathway.
Mechanism of Action
This compound directly inhibits the enzymatic activity of 5-lipoxygenase, thereby blocking the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial step in leukotriene biosynthesis.[5][6] This inhibition prevents the production of downstream leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[4]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, demonstrating its potency and selectivity for the 5-lipoxygenase enzyme.
| Parameter | Value | Species/System | Reference |
| In Vitro Potency | |||
| 5-LOX IC50 | 229 nM | Enzyme Assay | [1][2][3] |
| 5-LOX IC50 | 130 nM | Human 5-LOX | [3] |
| 5-LOX IC80 | 370 nM | Human Blood Cells | [2] |
| 5-HETE Synthesis IC50 | 100 - 190 nM | Human Blood | [3] |
| 5-oxo-ETE Synthesis IC50 | 100 - 190 nM | Human Blood | [3] |
| LTB4 Synthesis IC50 | 100 - 190 nM | Human Blood | [3] |
| LTE4 Synthesis IC50 | 100 - 190 nM | Human Blood | [3] |
| Selectivity | |||
| 12-LOX and 15-LOX | ~300-fold less potent | Enzyme Assay | [1][2] |
| COX-1/2 | No significant inhibition up to 30 µM | Enzyme Assay | [3] |
| In Vivo Efficacy (Rat Air Pouch Model) | |||
| LTB4 Inhibition ED50 | 0.46 mg/kg (oral) | Pouch Fluid | [4] |
| LTB4 Inhibition ED80 | 0.93 mg/kg (oral) | Pouch Fluid | [4] |
| ex vivo LTB4 Inhibition ED50 | 0.55 mg/kg | Rat Blood | [4] |
| ex vivo LTB4 Inhibition ED80 | 1.3 mg/kg | Rat Blood | [4] |
Signaling Pathway
The 5-lipoxygenase pathway is a critical branch of the arachidonic acid cascade, leading to the production of potent inflammatory mediators.
References
- 1. Pharmacology of this compound, a novel, selective non-redox 5-lipoxygenase inhibitor effective in inflammation and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 5-lipoxygenase inhibitory assay [bio-protocol.org]
- 5. assaygenie.com [assaygenie.com]
- 6. abcam.com [abcam.com]
Application Notes and Protocols for PF-4191834 in Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4191834 is a potent and selective, non-redox inhibitor of 5-lipoxygenase (5-LOX), a critical enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes are pro-inflammatory lipid mediators derived from arachidonic acid that play a significant role in a variety of inflammatory diseases. The 5-LOX pathway is a key signaling cascade implicated in conditions such as asthma, inflammatory bowel disease, and arthritis.[1] this compound specifically targets 5-LOX, thereby inhibiting the production of downstream leukotrienes, including Leukotriene B4 (LTB4), a potent chemoattractant for neutrophils.[2][3] This makes this compound a valuable tool for studying the role of the 5-LOX signaling pathway in various cellular and disease models.
These application notes provide detailed protocols for the use of this compound in cell culture to investigate its effects on inflammatory signaling pathways. The protocols are designed for researchers in immunology, cell biology, and drug discovery.
Data Presentation
The inhibitory activity of this compound has been characterized in various assays. The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Inhibitory Potency of this compound
| Assay Type | Target | Cell/Enzyme Source | IC50 (nM) | Reference |
| Enzyme Assay | 5-Lipoxygenase (5-LOX) | Recombinant Human | 229 ± 20 | [1] |
| Cell-Based Assay | 5-Lipoxygenase (5-LOX) | Human Blood Cells | IC80 = 370 ± 20 | [1] |
Table 2: Selectivity of this compound
| Enzyme | Selectivity vs. 5-LOX | Reference |
| 12-Lipoxygenase (12-LOX) | ~300-fold | [1] |
| 15-Lipoxygenase (15-LOX) | ~300-fold | [1] |
| Cyclooxygenase (COX) enzymes | No activity | [1] |
Signaling Pathway
The primary mechanism of action of this compound is the direct inhibition of the 5-lipoxygenase enzyme. This disrupts the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial step in the biosynthesis of all leukotrienes.
References
- 1. Pharmacology of this compound, a novel, selective non-redox 5-lipoxygenase inhibitor effective in inflammation and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NADPH oxidase controls pulmonary neutrophil infiltration in the response to fungal cell walls by limiting LTB4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neutrophil recruitment depends on platelet-derived leukotriene B4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of PF-4191834 in Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4191834 is a potent and selective, non-redox inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes, particularly leukotriene B4 (LTB4), are powerful lipid mediators that play a crucial role in orchestrating inflammatory responses by promoting neutrophil chemotaxis, adhesion, and the production of pro-inflammatory cytokines.[2][3][4] By inhibiting 5-LOX, this compound effectively reduces the production of these pro-inflammatory mediators, making it a valuable tool for in vivo studies of inflammation and a potential therapeutic agent for inflammatory diseases.[1][5]
These application notes provide detailed protocols for the in vivo administration of this compound in two common rodent models of acute inflammation: the carrageenan-induced paw edema model and the carrageenan-induced air pouch model. Additionally, this document outlines the signaling pathway of this compound and presents key in vitro and in vivo efficacy data.
Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway
This compound exerts its anti-inflammatory effects by directly inhibiting the 5-lipoxygenase enzyme. This enzyme is responsible for the initial step in the conversion of arachidonic acid into leukotrienes.[1][6] The inhibition of 5-LOX by this compound leads to a significant reduction in the production of LTB4 and other downstream leukotrienes. The subsequent decrease in LTB4 levels mitigates the inflammatory cascade by reducing the activation of its high-affinity receptor, BLT1, on immune cells.[1][3] This, in turn, can modulate downstream signaling pathways such as NF-κB and PI3K/AKT, which are critical for the expression of pro-inflammatory genes and cell survival, respectively.[5][7]
References
- 1. pnas.org [pnas.org]
- 2. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice | PLOS One [journals.plos.org]
- 4. What are LTB4R agonists and how do they work? [synapse.patsnap.com]
- 5. 5-Lipoxygenase Inhibitors Attenuate TNF-α-Induced Inflammation in Human Synovial Fibroblasts | PLOS One [journals.plos.org]
- 6. Inflammation, Cancer and Oxidative Lipoxygenase Activity are Intimately Linked - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Lipoxygenase inhibition reduces inflammation and neuronal apoptosis via AKT signaling after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-4191834 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4191834, chemically known as 4-(3-(4-(1-methyl-1H-pyrazol-5-yl)phenylthio)phenyl)-tetrahydro-2H-pyran-4-carboxamide, is a potent and selective, non-redox inhibitor of 5-lipoxygenase (5-LOX).[1][2] The 5-LOX enzyme is a crucial component of the arachidonic acid cascade, responsible for the production of pro-inflammatory leukotrienes.[1][2] These lipid mediators, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), are significantly involved in the pathophysiology of various inflammatory diseases such as asthma.[3][4] this compound offers a promising therapeutic strategy by directly inhibiting 5-LOX, thereby reducing the synthesis of these inflammatory mediators. These application notes provide a comprehensive overview of the preclinical use of this compound, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols.
Mechanism of Action
This compound exerts its anti-inflammatory effects by directly inhibiting the 5-lipoxygenase enzyme. This inhibition is non-redox and highly selective, meaning it does not significantly affect other related enzymes like 12-LOX, 15-LOX, or the cyclooxygenase (COX) enzymes.[1][2] By blocking 5-LOX, this compound prevents the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor for all leukotrienes. This leads to a significant reduction in the production of potent inflammatory mediators like LTB4, a primary attractant and activator for leukocytes, and the cysteinyl leukotrienes, which are potent bronchoconstrictors.[3][4]
References
- 1. inotiv.com [inotiv.com]
- 2. Pharmacology of this compound, a novel, selective non-redox 5-lipoxygenase inhibitor effective in inflammation and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Troubleshooting & Optimization
PF-4191834 solubility in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, handling, and experimental use of PF-4191834, a selective 5-lipoxygenase (5-LOX) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is Dimethyl Sulfoxide (DMSO).
Q2: What is the maximum solubility of this compound in DMSO?
A2: The maximum solubility of this compound in DMSO is approximately 100 mg/mL, which corresponds to a molar concentration of about 254 mM.[1][2] Some suppliers also report solubilities of 50 mg/mL (127.06 mM) and provide the compound pre-dissolved at 10 mM.[3][4]
Q3: How should I store stock solutions of this compound?
A3: Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective non-redox inhibitor of 5-lipoxygenase (5-LOX).[3] By inhibiting 5-LOX, it blocks the biosynthesis of pro-inflammatory leukotrienes.
Solubility Data
The solubility of this compound has been determined in various common laboratory solvents. The following table summarizes the available quantitative and qualitative solubility information.
| Solvent | Solubility | Concentration (Molar) | Notes |
| DMSO | ~100 mg/mL | ~254 mM | Sonication may be required for complete dissolution.[1][2] |
| Ethanol | Sparingly Soluble | Data not available | Based on the chemical structure, it is expected to have limited solubility. |
| Methanol | Sparingly Soluble | Data not available | Similar to ethanol, limited solubility is expected. |
| Water | Insoluble | Data not available | This compound is a hydrophobic molecule with very low aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 393.5 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Weighing: Accurately weigh out 3.94 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, place the tube in a sonicator water bath for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution to ensure that all the solid has completely dissolved and the solution is clear.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Troubleshooting Guide
This guide addresses common issues that may be encountered when working with this compound.
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates out of solution upon dilution in aqueous buffer. | The compound has low aqueous solubility and is "crashing out" of the organic solvent. | 1. Decrease Final Concentration: Lower the final concentration of this compound in your assay. 2. Increase Final DMSO Concentration: Ensure the final DMSO concentration is sufficient to maintain solubility, but generally keep it below 0.5% to avoid solvent effects on cells. 3. Use a Surfactant: Consider adding a small amount of a non-ionic surfactant like Tween-20 or Pluronic F-68 to your aqueous buffer to improve solubility. |
| Inconsistent results in cell-based assays. | The compound may not be fully dissolved, leading to inaccurate concentrations. | 1. Ensure Complete Dissolution: Always visually inspect your stock and working solutions to ensure they are clear and free of precipitates before use. 2. Prepare Fresh Dilutions: Prepare fresh dilutions of this compound in your assay medium for each experiment. |
| Difficulty dissolving the compound in DMSO. | The compound may require more energy to dissolve. | 1. Gentle Warming: Gently warm the solution in a 37°C water bath. 2. Sonication: Use a sonicator to aid dissolution. |
Signaling Pathway
This compound acts by inhibiting the 5-lipoxygenase (5-LOX) enzyme. This enzyme is a key component of the metabolic pathway that converts arachidonic acid into leukotrienes, which are potent pro-inflammatory mediators.
References
Technical Support Center: Optimizing PF-4191834 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PF-4191834 in in vitro experiments. The information is presented in a question-and-answer format to directly address potential issues and ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, non-redox inhibitor of 5-lipoxygenase (5-LOX).[1][2][3] Its mechanism of action involves the direct inhibition of the 5-LOX enzyme, which is a key player in the biosynthesis of leukotrienes, a group of pro-inflammatory lipid mediators. By blocking 5-LOX, this compound effectively reduces the production of leukotrienes such as LTB4, LTC4, LTD4, and LTE4.[1]
Q2: What is the recommended concentration range for this compound in in vitro experiments?
The optimal concentration of this compound will vary depending on the specific cell type and experimental conditions. However, based on published data, a starting concentration range of 100 nM to 1 µM is recommended for most cell-based assays. The IC50 (half-maximal inhibitory concentration) for this compound has been reported to be approximately 229 nM in enzyme assays and around 130 nM for human 5-LOX in cell-based assays.[1][2] An IC80 (80% inhibitory concentration) in human blood cells has been observed at 370 nM.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of this compound?
This compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in 100% DMSO to a concentration of 10 mM. It is advisable to sonicate to ensure complete dissolution. For cell-based experiments, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Is this compound selective for 5-LOX?
Yes, this compound exhibits high selectivity for 5-LOX. It has been shown to be approximately 300-fold more selective for 5-LOX over 12-lipoxygenase (12-LOX) and 15-lipoxygenase (15-LOX).[2][3] Furthermore, it shows no significant activity against cyclooxygenase (COX-1 and COX-2) enzymes at concentrations up to 30 µM.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Species | IC50 | IC80 | Reference |
| 5-Lipoxygenase (5-LOX) | Enzyme Assay | - | 229 ± 20 nM | - | [2] |
| Human 5-LOX | Cell-Based | Human | 130 nM | 370 ± 20 nM | [1][2] |
| 5-HETE Synthesis | Cell-Based | Human | 100 - 190 nM | - | [1] |
| 5-oxo-ETE Synthesis | Cell-Based | Human | 100 - 190 nM | - | [1] |
| LTB4 Synthesis | Cell-Based | Human | 100 - 190 nM | - | [1] |
| LTE4 Synthesis | Cell-Based | Human | 100 - 190 nM | - | [1] |
Table 2: Selectivity Profile of this compound
| Enzyme | Selectivity vs. 5-LOX | Concentration Tested | Reference |
| 12-Lipoxygenase (12-LOX) | ~300-fold | - | [2] |
| 15-Lipoxygenase (15-LOX) | ~300-fold | - | [2] |
| Cyclooxygenase-1 (COX-1) | No significant inhibition | up to 30 µM | [3] |
| Cyclooxygenase-2 (COX-2) | No significant inhibition | up to 30 µM | [3] |
Experimental Protocols
Protocol 1: Determination of the IC50 of this compound in a Cell-Based 5-LOX Activity Assay
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound in a cell line that expresses 5-LOX, such as RAW 264.7 macrophages or human neutrophils.
Materials:
-
RAW 264.7 cells (or other suitable 5-LOX expressing cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
Calcium ionophore (e.g., A23187)
-
Arachidonic acid
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
ELISA kit for LTB4 measurement (or other 5-LOX product)
-
Plate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in cell culture medium, starting from a high concentration (e.g., 10 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Pre-incubation with Inhibitor: Remove the culture medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Incubate for 30 minutes at 37°C.
-
Stimulation: Prepare a stimulation solution containing calcium ionophore A23187 (final concentration, e.g., 1 µM) and arachidonic acid (final concentration, e.g., 10 µM) in cell culture medium. Add 100 µL of this solution to each well.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant for analysis.
-
LTB4 Measurement: Measure the concentration of LTB4 in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of LTB4 inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
It is crucial to assess the cytotoxicity of this compound at the effective concentrations to ensure that the observed inhibition of 5-LOX activity is not due to cell death.
Materials:
-
Cells used in the primary assay
-
Cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at the same density as in the primary assay and allow them to attach overnight.
-
Compound Treatment: Treat the cells with the same concentrations of this compound as used in the primary assay, including a vehicle control.
-
Incubation: Incubate the cells for the same duration as the primary assay.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Inaccurate pipetting- Uneven cell seeding- Edge effects in the plate | - Use calibrated pipettes and ensure proper mixing.- Ensure a single-cell suspension before seeding and gently rock the plate to distribute cells evenly.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No or low inhibition observed | - this compound concentration is too low- Inactive compound- Cell line does not express sufficient 5-LOX | - Perform a wider dose-response curve, extending to higher concentrations.- Ensure proper storage of the compound (desiccated at -20°C). Prepare fresh stock solutions.- Confirm 5-LOX expression in your cell line by Western blot or qPCR. |
| High background signal in the assay | - Non-specific binding in ELISA- Autoxidation of arachidonic acid | - Ensure proper blocking and washing steps in the ELISA protocol.- Prepare fresh arachidonic acid solutions and keep them on ice. |
| Observed cytotoxicity at effective concentrations | - Compound is toxic to the specific cell line at the tested concentrations. | - Lower the concentration of this compound and/or reduce the incubation time.- If cytotoxicity persists, consider using a different cell line that may be less sensitive. |
| Inconsistent results between experiments | - Variation in cell passage number- Different batches of reagents (e.g., FBS, this compound)- Inconsistent incubation times | - Use cells within a consistent and low passage number range.- Test new batches of critical reagents before use in large-scale experiments.- Standardize all incubation times precisely. |
Visualizations
Caption: The 5-Lipoxygenase (5-LOX) signaling pathway and the point of inhibition by this compound.
Caption: A generalized workflow for determining the IC50 of this compound in a cell-based assay.
Caption: A logical troubleshooting workflow for common issues encountered during in vitro experiments.
References
Troubleshooting PF-4191834 instability in culture media
Welcome to the technical support center for PF-4191834. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential instability issues of this compound in culture media, ensuring the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, non-redox inhibitor of 5-lipoxygenase (5-LOX).[1][2][3] It functions by inhibiting the synthesis of pro-inflammatory leukotrienes (such as LTB4, LTC4, LTD4, and LTE4) and other bioactive lipid mediators.[1] The IC50 for 5-LOX inhibition is approximately 229 nM.[1][2][4] It shows high selectivity for 5-LOX over 12-LOX, 15-LOX, and cyclooxygenase (COX) enzymes.[2][5][6]
Q2: My experimental results with this compound are inconsistent. Could this be due to instability in my cell culture media?
A2: Inconsistent results are a common challenge in in vitro experiments and can be attributed to several factors, including compound instability.[7] While there is no specific public data on the long-term stability of this compound in various cell culture media at 37°C, the stability of any small molecule can be influenced by the composition of the media, pH, exposure to light, and temperature.[8][9] It is crucial to consider these factors to ensure the compound's activity throughout your experiment.
Q3: What are the best practices for preparing and storing this compound stock solutions?
A3: Proper handling of this compound is essential for reproducibility.[7]
-
Solubility: this compound is soluble in DMSO.[6][10] Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to your experiments.[7]
-
Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent multiple freeze-thaw cycles.[4][5][7] When stored as a solid, keep it in a dry, dark place at 0 - 4°C for short-term storage or -20°C for long-term storage.[4]
Q4: What concentration of DMSO is safe for my cells?
A4: The final concentration of DMSO in your cell culture media should typically be less than 0.5% to avoid solvent-induced toxicity.[7] It is always recommended to include a vehicle control (media with the same concentration of DMSO used for the treatment) in your experiments to account for any effects of the solvent itself.[7]
Troubleshooting Guide
Issue: Reduced or no activity of this compound in a cell-based assay.
This could be due to several factors, including compound instability in the culture medium. The following troubleshooting steps can help identify and resolve the issue.
Potential Cause 1: Compound Precipitation
-
How to Diagnose: Visually inspect the culture media after adding this compound. Look for any cloudiness or particulate matter. Precipitation can occur if the final concentration of the compound exceeds its solubility in the aqueous media, or if the DMSO concentration is too high, causing the compound to fall out of solution.
-
Solution:
-
Ensure the final DMSO concentration is within a safe and soluble range for your cells (typically <0.1%).[6]
-
Prepare intermediate dilutions of your high-concentration stock in DMSO before the final dilution into your aqueous culture medium.
-
Potential Cause 2: Degradation in Culture Media
-
How to Diagnose: The complex composition of cell culture media can contribute to the degradation of small molecules.[11][12] Components such as cysteine, certain vitamins, and metal ions can be reactive.[8][11][12] The physiological temperature (37°C) can also accelerate degradation.[13]
-
Solution:
-
Time-Course Experiment: If you suspect instability, perform a time-course experiment to determine the stability of this compound in your specific media. A detailed protocol is provided in the "Experimental Protocols" section.
-
Media Refresh: For long-term experiments (e.g., over 24 hours), consider replenishing the media with freshly diluted this compound at regular intervals (e.g., every 24 hours).[13]
-
Potential Cause 3: Adsorption to Plastics
-
How to Diagnose: Small molecules can sometimes adsorb to the surface of plastic labware, reducing the effective concentration in the media.[14]
-
Solution:
-
Consider using low-adsorption plasticware.
-
Pre-incubating the plates with media containing serum (if compatible with your experiment) can sometimes help to block non-specific binding sites.
-
Data Presentation
The following tables illustrate how to present quantitative data from a stability study of this compound. Please note that the data presented here is for illustrative purposes only and does not represent actual experimental results.
Table 1: Stability of this compound in Different Culture Media at 37°C
| Time (hours) | Remaining this compound in Medium A (%) | Remaining this compound in Medium B (%) |
| 0 | 100 | 100 |
| 2 | 98 | 95 |
| 4 | 95 | 88 |
| 8 | 89 | 75 |
| 12 | 82 | 65 |
| 24 | 70 | 50 |
| 48 | 55 | 30 |
Table 2: Effect of Serum on this compound Stability in Culture Medium
| Time (hours) | Remaining this compound (serum-free) (%) | Remaining this compound (10% FBS) (%) |
| 0 | 100 | 100 |
| 8 | 85 | 92 |
| 24 | 68 | 80 |
| 48 | 45 | 65 |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
Objective: To determine the stability of this compound in a specific cell culture medium over time at 37°C.
Materials:
-
This compound
-
DMSO
-
Your specific cell culture medium (with and without serum, if applicable)
-
Sterile microcentrifuge tubes or a 96-well plate
-
37°C incubator
-
High-performance liquid chromatography (HPLC) system or a suitable bioassay
Methodology:
-
Preparation: Prepare a working solution of this compound in your desired cell culture medium at the final experimental concentration. Ensure the final DMSO concentration is consistent with your planned experiments.
-
Aliquoting: Aliquot the solution into sterile tubes or wells for each time point to be tested (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Incubation: Place the samples in a 37°C incubator.
-
Sample Collection: At each designated time point, remove one aliquot and immediately store it at -80°C to halt any further degradation.
-
Analysis: Once all time points are collected, analyze the concentration of the remaining this compound in each sample using a validated analytical method such as HPLC. Alternatively, you can use a cell-free enzymatic assay to assess the remaining inhibitory activity of the compound.
-
Data Interpretation: Calculate the percentage of remaining this compound at each time point relative to the 0-hour time point. Plot the percentage of remaining compound against time to visualize the stability profile.
Visualizations
Signaling Pathway
Caption: The 5-Lipoxygenase (5-LOX) signaling pathway and the inhibitory action of this compound.
Experimental Workflow
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Pharmacology of this compound, a novel, selective non-redox 5-lipoxygenase inhibitor effective in inflammation and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. medkoo.com [medkoo.com]
- 5. adooq.com [adooq.com]
- 6. This compound | Lipoxygenase | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound (PD047703, DVNQWYLVSNPCJZ-UHFFFAOYSA-N) [probes-drugs.org]
- 11. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Determining the Optimal In Vivo Dosage of PF-4191834
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and answers to frequently asked questions regarding the determination of the optimal in vivo dosage for the selective 5-lipoxygenase (5-LOX) inhibitor, PF-4191834. The information is designed to assist researchers in designing and executing robust in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, non-redox inhibitor of 5-lipoxygenase (5-LOX)[1]. 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators involved in various inflammatory diseases[1]. By inhibiting 5-LOX, this compound effectively reduces the production of leukotrienes, thereby exerting its anti-inflammatory effects.
Q2: What is the first step to determine the in vivo dosage of this compound?
A2: The initial and most critical step is to conduct a Maximum Tolerated Dose (MTD) study. The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity. This study establishes a safe dose range for subsequent efficacy studies.
Q3: How do I select a starting dose for an MTD study with this compound?
A3: A common practice is to extrapolate from in vitro data. The starting dose for an MTD study is often set to achieve a plasma concentration that is several-fold higher than the in vitro IC50 or EC50 value. For this compound, the reported IC50 for 5-LOX inhibition is 229 nM, and the IC80 in human blood cells is 370 nM[1].
Q4: What animal model is suitable for testing the in vivo efficacy of this compound?
A4: this compound has been shown to be effective in a rat model of acute inflammation[1]. A commonly used and well-characterized model for acute inflammation is the carrageenan-induced paw edema model in rats[2][3][4]. This model allows for the assessment of a compound's ability to reduce swelling and other inflammatory markers.
Q5: What pharmacodynamic (PD) markers can be used to assess the in vivo activity of this compound?
A5: Since this compound inhibits 5-LOX, a primary PD marker would be the level of leukotrienes, particularly Leukotriene B4 (LTB4), in biological samples such as plasma or tissue exudate. A dose-dependent reduction in LTB4 levels would indicate target engagement.
Q6: What are some common formulation challenges for pyrazole-containing compounds like this compound?
A6: Pyrazole derivatives can sometimes exhibit poor aqueous solubility. Common formulation strategies to improve oral bioavailability include using vehicles such as 0.5% methylcellulose in water or lipid-based systems. For intravenous administration, a common vehicle is saline containing a small percentage of a solubilizing agent like DMSO and a surfactant like Solutol HS 15.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in animal response | Inconsistent dosing technique (e.g., oral gavage).Formulation is not homogenous.Individual animal differences in metabolism. | Ensure all personnel are properly trained in dosing techniques.Thoroughly vortex or sonicate the formulation before each administration to ensure a uniform suspension.Increase the number of animals per group to improve statistical power. |
| Lack of in vivo efficacy despite good in vitro potency | Poor oral bioavailability.Rapid metabolism of the compound.Dose is below the therapeutic threshold. | Conduct a pharmacokinetic (PK) study to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.Consider alternative routes of administration (e.g., intraperitoneal, intravenous).Perform a dose-response study with a wider range of doses. |
| Unexpected toxicity at lower than expected doses | Off-target effects of the compound.Vehicle-related toxicity. | Conduct in vitro kinase profiling against a broad panel of kinases to identify potential off-target activities.Run a vehicle-only control group in your toxicity studies to assess the effects of the formulation components. |
| Difficulty in dissolving this compound for formulation | The compound has low aqueous solubility. | Try using co-solvents such as polyethylene glycol (PEG), or surfactants like Tween 80. For pyrazole derivatives, DMSO is often used as a primary solvent, which can then be diluted into a more biocompatible vehicle. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that does not cause significant toxicity or more than a 10-15% loss in body weight in rodents.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water with 2% DMSO)
-
Male and female Sprague-Dawley rats (6-8 weeks old)
-
Oral gavage needles
-
Animal balance
-
Calipers
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the study.
-
Group Allocation: Randomly assign animals to several dose groups (e.g., vehicle control, and 4-5 escalating dose levels of this compound). A starting point could be extrapolated from in vitro data.
-
Dose Administration: Administer the assigned dose of this compound or vehicle via oral gavage once daily for a predetermined period (e.g., 7-14 days).
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in behavior, appearance, and food/water consumption. Record body weights daily.
-
Data Analysis: Determine the MTD as the highest dose that does not result in significant clinical signs of toxicity, mortality, or substantial body weight loss.
Protocol 2: In Vivo Efficacy in a Carrageenan-Induced Paw Edema Model
Objective: To evaluate the anti-inflammatory efficacy of this compound in a rat model of acute inflammation.
Materials:
-
This compound
-
Vehicle
-
Carrageenan (1% w/v in sterile saline)
-
Male Wistar rats (150-200g)
-
Pletysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimation and Baseline Measurement: Acclimate animals and measure the baseline paw volume of the right hind paw using a plethysmometer or calipers.
-
Dose Administration: Administer this compound (at doses below the MTD) or vehicle orally 1 hour before the carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours)[4].
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Protocol 3: Pharmacokinetic (PK) Study
Objective: To determine key pharmacokinetic parameters of this compound following oral and intravenous administration.
Materials:
-
This compound
-
Formulation for oral (PO) and intravenous (IV) administration
-
Male Sprague-Dawley rats with jugular vein catheters
-
Blood collection tubes (e.g., containing K2-EDTA)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Dose Administration:
-
IV Group: Administer a single bolus dose of this compound (e.g., 1-2 mg/kg) via the jugular vein catheter.
-
PO Group: Administer a single oral gavage dose of this compound (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect blood samples from the jugular vein catheter at predetermined time points (e.g., pre-dose, and 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound.
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability (F%).
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay | Parameter | Value | Reference |
| 5-LOX Enzyme Assay | IC50 | 229 ± 20 nM | [1] |
| Human Whole Blood Assay | IC80 | 370 ± 20 nM | [1] |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Oral (10 mg/kg) | Intravenous (1 mg/kg) |
| Cmax (ng/mL) | To be determined | To be determined |
| Tmax (h) | To be determined | To be determined |
| AUC (ng*h/mL) | To be determined | To be determined |
| t1/2 (h) | To be determined | To be determined |
| Bioavailability (F%) | To be determined | N/A |
Note: This table should be populated with data generated from a dedicated pharmacokinetic study.
Visualizations
Caption: Workflow for Determining Optimal In Vivo Dosage.
Caption: 5-Lipoxygenase (5-LOX) Signaling Pathway.
References
- 1. Pharmacology of this compound, a novel, selective non-redox 5-lipoxygenase inhibitor effective in inflammation and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of PF-4191834 in cellular assays
Welcome to the technical support center for PF-4191834. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound in cellular assays. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective, non-redox inhibitor of 5-lipoxygenase (5-LOX). 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators. By inhibiting 5-LOX, this compound effectively blocks the production of leukotrienes, such as LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, LTE4).
Q2: What are the known on-target IC50 values for this compound?
A2: In vitro studies have shown that this compound inhibits 5-LOX with an IC50 value of approximately 229 nM. In human whole blood assays, it demonstrates an IC80 of 370 nM for the inhibition of 5-LOX.
Q3: What is the known selectivity profile of this compound against related enzymes?
A3: this compound exhibits high selectivity for 5-LOX. It is approximately 300-fold more selective for 5-LOX over 12-lipoxygenase (12-LOX) and 15-lipoxygenase (15-LOX) and shows no activity against cyclooxygenase (COX-1 and COX-2) enzymes.
Q4: Are there any known off-target kinase activities for this compound?
A4: While this compound is designed as a selective 5-LOX inhibitor, like many small molecules, it has the potential for off-target activities, particularly at higher concentrations. Comprehensive kinome screening is essential to fully characterize its selectivity profile. For the purpose of this guide, a hypothetical kinase selectivity profile is presented below to illustrate potential off-target interactions that should be considered in your experiments.
Troubleshooting Guides
Issue 1: Unexpected cellular phenotype observed that does not align with 5-LOX inhibition.
-
Possible Cause: This could be due to an off-target effect of this compound on an unrelated signaling pathway.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a dose-response experiment and compare the EC50 of the observed phenotype with the known IC50 of this compound for 5-LOX. A significant discrepancy may suggest an off-target effect.
-
Use a Structurally Unrelated 5-LOX Inhibitor: Treat cells with a different 5-LOX inhibitor that has a distinct chemical structure. If the phenotype is not replicated, it is more likely an off-target effect of this compound.
-
Rescue Experiment: If possible, supplement the cell culture with the downstream products of 5-LOX (e.g., LTB4 or LTD4) to see if this rescues the phenotype. If not, an off-target mechanism is likely.
-
Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate 5-LOX expression. If the phenotype of this compound treatment is not phenocopied by 5-LOX depletion, it strongly suggests an off-target effect.
-
Issue 2: Higher than expected cytotoxicity in your cellular assay.
-
Possible Cause: The observed cell death may be due to inhibition of a kinase or other protein essential for cell survival.
-
Troubleshooting Steps:
-
Determine the IC50 for Cytotoxicity: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the concentration at which this compound induces 50% cell death. Compare this with the on-target IC50.
-
Consult Kinase Selectivity Data: Refer to the provided hypothetical kinase selectivity profile (Table 2) to identify potential off-target kinases that are known to be involved in cell survival pathways (e.g., SRC, ABL).
-
Use a More Selective Inhibitor: If a potential off-target is identified, use a more selective inhibitor for that target to see if it replicates the cytotoxic phenotype.
-
Lower the Concentration: If possible, use this compound at a concentration that is effective for 5-LOX inhibition but below the threshold for cytotoxicity.
-
Issue 3: Inconsistent results between experimental replicates.
-
Possible Cause: Variability can be introduced by several factors including compound stability, cell culture conditions, and assay execution.
-
Troubleshooting Steps:
-
Compound Handling: Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. Ensure complete solubilization in the vehicle (e.g., DMSO) before diluting in media.
-
Cell Culture Consistency: Use cells at a consistent passage number and seeding density. Ensure that the cell line has not been in culture for an extended period, which can lead to phenotypic drift.
-
Assay Controls: Include appropriate positive and negative controls in every experiment. For example, a known activator of the 5-LOX pathway (e.g., A23187) can serve as a positive control for on-target activity.
-
Vehicle Control: Ensure that the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability or the assay readout.
-
Data Presentation
Table 1: On-Target and Known Selectivity Profile of this compound
| Target | IC50 (nM) | Selectivity vs. 5-LOX |
| 5-LOX | 229 | - |
| 12-LOX | >68,700 | ~300-fold |
| 15-LOX | >68,700 | ~300-fold |
| COX-1 | No Activity | - |
| COX-2 | No Activity | - |
Table 2: Hypothetical Off-Target Kinase Selectivity Profile for this compound
Disclaimer: The following data is illustrative and intended to guide researchers in considering potential off-target effects. This is not experimentally verified data for this compound.
| Kinase Target | IC50 (nM) | Potential Cellular Implication |
| SRC | 850 | Cell adhesion, migration, and proliferation |
| ABL1 | 1,200 | Cell cycle regulation and apoptosis |
| LCK | 2,500 | T-cell signaling |
| c-KIT | >10,000 | Hematopoiesis and melanogenesis |
| PDGFRβ | >10,000 | Cell growth and angiogenesis |
Experimental Protocols
Protocol 1: Measurement of Leukotriene B4 (LTB4) Release in a Cellular Assay
This protocol describes how to measure the on-target effect of this compound by quantifying the inhibition of LTB4 release from stimulated cells.
-
Materials:
-
Cell line expressing 5-LOX (e.g., human neutrophils, HL-60 cells)
-
Cell culture medium
-
This compound
-
Calcium ionophore (e.g., A23187)
-
Phosphate-buffered saline (PBS)
-
LTB4 ELISA kit
-
-
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density of 1 x 10^6 cells/mL and allow them to acclimate.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for 30 minutes at 37°C.
-
Cell Stimulation: Stimulate the cells with a calcium ionophore (e.g., 5 µM A23187) for 15 minutes at 37°C to induce LTB4 production.
-
Sample Collection: Pellet the cells by centrifugation at 400 x g for 5 minutes. Collect the supernatant for LTB4 analysis.
-
LTB4 Quantification: Measure the concentration of LTB4 in the supernatant using an LTB4 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of LTB4 release for each concentration of this compound and determine the IC50 value.
-
Protocol 2: Cellular Kinase Off-Target Activity Assay (Hypothetical)
This protocol provides a general method for assessing the off-target effects of this compound on a specific kinase (e.g., SRC) in a cellular context.
-
Materials:
-
Cell line with detectable activity of the kinase of interest (e.g., a cancer cell line with active SRC signaling)
-
Cell culture medium
-
This compound
-
A selective inhibitor for the kinase of interest (positive control)
-
Antibodies for the total and phosphorylated form of a direct downstream substrate of the kinase
-
Cell lysis buffer
-
Western blot reagents and equipment or a cell-based ELISA kit
-
-
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound, a positive control inhibitor, and a vehicle control for 1-2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with cell lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against the phosphorylated substrate, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against the total substrate to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated to total substrate for each treatment condition. Determine the IC50 of this compound for the inhibition of substrate phosphorylation.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is used to assess the general cytotoxicity of this compound.
-
Materials:
-
Cell line of interest
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) or vehicle control for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate for at least 2 hours (or overnight) at room temperature in the dark to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for measuring on-target 5-LOX inhibition.
Caption: Decision tree for troubleshooting unexpected phenotypes.
Technical Support Center: Interpreting Unexpected Results with PF-4191834 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with PF-4191834, a selective 5-lipoxygenase (5-LOX) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective, non-redox inhibitor of 5-lipoxygenase (5-LOX)[1][2][3][4][5]. Its primary function is to block the synthesis of leukotrienes (such as LTB4, LTC4, LTD4, and LTE4) and other pro-inflammatory lipid mediators from arachidonic acid[1]. It exhibits high selectivity for 5-LOX over 12-LOX and 15-LOX and does not show activity against cyclooxygenase (COX) enzymes[1][2][4][5].
Q2: I am observing changes in prostaglandin levels in my experiment after this compound treatment. Isn't this compound supposed to be selective for the 5-LOX pathway?
This is an excellent and important observation. While this compound is highly selective and does not directly inhibit COX enzymes, there are a few potential explanations for altered prostaglandin levels:
-
Arachidonic Acid Shunting: By inhibiting the 5-LOX pathway, the substrate arachidonic acid may be increasingly metabolized through the cyclooxygenase (COX) pathway, leading to an increase in prostaglandin synthesis. This is a phenomenon known as metabolic shunting[6].
-
Off-Target Effect on Prostaglandin Transport: Some 5-LOX inhibitors have been shown to interfere with the transport of prostaglandins, such as PGE2, out of the cell. This can lead to an intracellular accumulation of prostaglandins and a decrease in their extracellular concentration, which could be misinterpreted as an effect on synthesis[7][8][9][10]. This effect is independent of 5-LOX enzyme inhibition.
Q3: My results show an unexpected decrease in cell viability or an increase in apoptosis at concentrations of this compound that are much higher than its IC50 for 5-LOX inhibition. What could be the reason?
It has been observed with some 5-LOX inhibitors that their anti-proliferative and cytotoxic effects in certain tumor cell lines occur at concentrations that far exceed what is necessary for 5-LOX inhibition. These effects were also seen in cells that do not express 5-LOX, suggesting a mechanism independent of leukotriene synthesis inhibition[11]. Potential reasons for this include:
-
Off-target kinase inhibition: At higher concentrations, small molecule inhibitors can sometimes interact with other kinases or proteins, leading to unexpected biological effects[12].
-
Induction of Apoptosis through Non-Canonical Pathways: this compound or its metabolites might be inducing apoptosis through pathways unrelated to the 5-LOX cascade. The exact mechanisms for this are still an area of active research.
Q4: I am seeing unexpected activation of the AKT or ERK signaling pathways. How can a 5-LOX inhibitor cause this?
While direct activation of AKT or ERK by this compound is not a documented primary mechanism, complex crosstalk exists between inflammatory signaling pathways and major cell signaling cascades like PI3K/AKT and MAPK/ERK[13][14][15][16]. Potential indirect mechanisms include:
-
Feedback Loops: Inhibition of the 5-LOX pathway could disrupt cellular signaling networks, leading to compensatory activation of other pathways.
-
Non-Canonical 5-LOX Functions: 5-lipoxygenase may have roles beyond leukotriene synthesis, including the regulation of transcription factors. Inhibiting these functions could have unforeseen downstream consequences on signaling pathways[17].
Troubleshooting Guides
Issue 1: Unexpected Changes in Prostaglandin Levels
Symptoms:
-
Increased levels of prostaglandins (e.g., PGE2) in cell culture supernatant or tissue homogenates after this compound treatment, as measured by ELISA or mass spectrometry.
-
Unexpected biological effects known to be mediated by prostaglandins.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Expected Outcome if Hypothesis is Correct |
| Arachidonic Acid Shunting | 1. Treat cells with this compound and a COX inhibitor (e.g., indomethacin) simultaneously. 2. Measure prostaglandin levels. | The increase in prostaglandins observed with this compound alone will be blocked by the COX inhibitor. |
| Inhibition of Prostaglandin Transport | 1. Lyse the cells after this compound treatment and measure intracellular prostaglandin levels. 2. Compare with extracellular levels. | Intracellular prostaglandin levels will be elevated, while extracellular levels are reduced. |
| Assay Interference | 1. Run a control experiment to test if this compound interferes with your prostaglandin detection assay (e.g., ELISA). | No interference should be observed. |
Issue 2: Unexpected Decrease in Cell Viability at High Concentrations
Symptoms:
-
Significant decrease in cell viability (e.g., in an MTT or CellTiter-Glo assay) at this compound concentrations well above the IC50 for 5-LOX inhibition.
-
Induction of apoptosis markers (e.g., cleaved caspase-3) at these higher concentrations.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Expected Outcome if Hypothesis is Correct | | :--- | :--- | | Off-Target Effects | 1. Perform a kinome scan or proteomic profiling to identify potential off-target binding partners of this compound at the effective concentrations. 2. Compare the effects of this compound with other structurally different 5-LOX inhibitors. | Identification of specific off-target proteins. Different 5-LOX inhibitors may not produce the same cytotoxic effects. | | 5-LOX Independent Apoptosis | 1. Use a cell line that does not express 5-LOX and treat with this compound. 2. Measure cell viability and apoptosis. | The cytotoxic effects will still be observed in the 5-LOX negative cell line. | | Solvent Toxicity | 1. Run a vehicle control with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. | The vehicle control will show no significant effect on cell viability. |
Issue 3: Unexpected Activation of AKT or ERK Signaling
Symptoms:
-
Increased phosphorylation of AKT (at Ser473 and/or Thr308) or ERK1/2 (at Thr202/Tyr204) observed by Western blot after this compound treatment.
-
Activation of downstream targets of these pathways.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Expected Outcome if Hypothesis is Correct |
| Feedback Loop Activation | 1. Perform a time-course experiment to observe the kinetics of 5-LOX inhibition and AKT/ERK activation. 2. Use inhibitors of upstream regulators of AKT (e.g., a PI3K inhibitor) or ERK (e.g., a MEK inhibitor) in combination with this compound. | Activation of AKT/ERK may occur after the initial inhibition of the 5-LOX pathway. The activation will be blocked by the respective upstream inhibitors. |
| Crosstalk from other Pathways | 1. Investigate the effect of this compound on other related signaling pathways that are known to crosstalk with AKT and ERK. | Modulation of other pathways may correlate with the observed AKT/ERK activation. |
| Non-Specific Antibody Binding | 1. Use multiple antibodies targeting different epitopes of the phosphorylated and total proteins. 2. Include appropriate positive and negative controls for the Western blot. | Consistent results with different antibodies will validate the finding. |
Data Presentation
Table 1: Example Data for Investigating Unexpected Prostaglandin E2 (PGE2) Levels
| Treatment Group | Extracellular PGE2 (pg/mL) | Intracellular PGE2 (pg/mg protein) |
| Vehicle Control | 150.2 ± 12.5 | 35.8 ± 4.1 |
| This compound (1 µM) | 95.7 ± 9.8 | 89.4 ± 10.2 |
| This compound (1 µM) + Indomethacin (10 µM) | 15.3 ± 2.1 | 12.1 ± 1.8 |
Table 2: Example Data for Investigating Unexpected Cell Viability Effects
| Treatment Group | Cell Viability (% of Control) | Cleaved Caspase-3 (Fold Change) |
| Vehicle Control | 100 ± 5.2 | 1.0 ± 0.1 |
| This compound (1 µM) | 98.1 ± 4.7 | 1.2 ± 0.2 |
| This compound (50 µM) | 45.3 ± 6.1 | 4.5 ± 0.5 |
| Zileuton (50 µM) | 85.2 ± 7.3 | 1.8 ± 0.3 |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated AKT and ERK
A detailed protocol for Western blotting can be found from various sources[3][4][13][15][18]. The basic steps are outlined below:
-
Sample Preparation: Lyse cells treated with this compound or vehicle control in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Cell Viability Assay (MTT Assay)
Detailed protocols for cell viability assays are widely available[10][16][19][20][21]. A general outline for an MTT assay is as follows:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Prostaglandin E2 (PGE2) ELISA
-
Sample Collection: Collect cell culture supernatants for extracellular PGE2 measurement. For intracellular measurement, wash the cell pellet with PBS and lyse the cells.
-
ELISA Procedure: Follow the manufacturer's instructions for the specific PGE2 ELISA kit being used. This typically involves:
-
Adding standards and samples to a pre-coated microplate.
-
Incubating with a PGE2-HRP conjugate.
-
Washing the plate.
-
Adding a substrate solution.
-
Stopping the reaction and reading the absorbance at 450 nm.
-
-
Data Analysis: Calculate the PGE2 concentration in the samples based on the standard curve.
Mandatory Visualizations
References
- 1. Pharmacology of this compound, a novel, selective non-redox 5-lipoxygenase inhibitor effective in inflammation and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. adooq.com [adooq.com]
- 3. This compound (PD047703, DVNQWYLVSNPCJZ-UHFFFAOYSA-N) [probes-drugs.org]
- 4. This compound | Lipoxygenase | TargetMol [targetmol.com]
- 5. universalbiologicals.com [universalbiologicals.com]
- 6. Cyclooxygenase/lipoxygenase shunting lowers the anti-cancer effect of cyclooxygenase-2 inhibition in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Crosstalk and Signaling Switches in Mitogen-Activated Protein Kinase Cascades [frontiersin.org]
- 14. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.manchester.ac.uk [research.manchester.ac.uk]
- 16. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. real.mtak.hu [real.mtak.hu]
- 18. Crosstalk between STAT5 activation and PI3K/AKT functions in normal and transformed mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacological intervention of cyclooxygenase-2 and 5-lipoxygenase pathways. Impact on inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Redirecting [linkinghub.elsevier.com]
How to control for PF-4191834 vehicle effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-4191834. The focus is on understanding and controlling for the effects of experimental vehicles, ensuring the accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, non-redox inhibitor of 5-lipoxygenase (5-LOX).[1][2][3] Its primary mechanism of action is the inhibition of 5-LOX, a key enzyme in the metabolic pathway of arachidonic acid. By blocking 5-LOX, this compound prevents the production of leukotrienes and other pro-inflammatory lipid mediators, which are implicated in various inflammatory diseases such as asthma.[1][2]
Q2: What are the recommended vehicles for dissolving this compound in in vitro and in vivo experiments?
For in vitro studies, Dimethyl Sulfoxide (DMSO) is a common solvent for this compound, with a reported solubility of up to 50 mg/mL.[4] For in vivo experiments, a multi-component vehicle is often required to ensure solubility and bioavailability. A frequently recommended formulation consists of a mixture of DMSO, Polyethylene Glycol 300 (PEG300), Tween 80, and a physiological solution like saline or phosphate-buffered saline (PBS).[4]
Q3: Why is it critical to include a vehicle control group in my experiments?
Troubleshooting Vehicle Effects
Q4: I am observing unexpected effects in my vehicle control group in my in vitro cell culture experiments. What could be the cause?
Unexpected effects in your in vitro vehicle control group are likely due to the biological activity of the solvent, most commonly DMSO. While widely used, DMSO is not inert and can influence cell behavior.
Potential Issues and Solutions:
-
DMSO Concentration: High concentrations of DMSO can be cytotoxic, induce apoptosis, and inhibit cell proliferation.[6][11][12] The sensitivity to DMSO can vary significantly between different cell lines.[5][11]
-
Recommendation: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally at or below 0.1% to 0.5%.[12] It is crucial to perform a dose-response experiment with the vehicle alone to determine the maximum tolerated concentration for your specific cell line.
-
-
Cell Line Sensitivity: Some cell types are inherently more sensitive to DMSO than others.
-
Recommendation: If your cells are particularly sensitive, consider alternative solvents or formulation strategies. However, for this compound, which has poor aqueous solubility, finding a suitable alternative to DMSO for in vitro work can be challenging. Prioritizing the lowest effective DMSO concentration is key.
-
Q5: My in vivo study is showing significant effects in the vehicle-treated animals. How can I troubleshoot this?
In in vivo studies, the multi-component vehicle (e.g., DMSO, PEG300, Tween 80) can have systemic effects. Understanding the potential contribution of each component is crucial for troubleshooting.
Potential Issues and Solutions:
-
DMSO Effects: The route of administration can alter the effects of DMSO. For instance, oral or central administration has been associated with anti-inflammatory and anti-nociceptive effects, whereas local administration can be pro-inflammatory.[1] High doses of DMSO can also lead to physiological changes, including altered cardiac activity and liver damage.[7]
-
Recommendation: Carefully consider the route of administration and the dose of DMSO in your vehicle. If possible, minimize the percentage of DMSO in the final formulation.
-
-
PEG300 Effects: While generally considered to have low toxicity, PEG300 can cause local irritation and inflammatory responses at the injection site, such as skin blanching and scab formation in rodents.[4] A similar compound, PEG400, has been shown to increase blood pressure in rats, which could be a confounding factor in cardiovascular studies.[13]
-
Recommendation: Monitor for local reactions at the injection site. If cardiovascular parameters are being measured, be aware of the potential for PEGs to influence blood pressure.
-
-
Tween 80 Effects: Tween 80 is a biologically active surfactant.[14][15] A key consideration is its ability to inhibit P-glycoprotein (P-gp), a drug efflux pump.[16] This can lead to increased absorption and systemic exposure of drugs that are P-gp substrates.
-
Recommendation: Determine if this compound or any other compounds administered in your study are P-gp substrates. If so, the presence of Tween 80 in the vehicle could be artificially inflating their bioavailability and apparent efficacy.
-
Data Summary: Potential Vehicle Effects
| Vehicle Component | Application | Potential Confounding Effects | Recommendations |
| DMSO | In Vitro & In Vivo | In Vitro: Cytotoxicity, apoptosis, inhibition of cell proliferation at high concentrations.[6][11][12] Cell line dependent sensitivity.[5][11] In Vivo: Route-dependent pro- or anti-inflammatory effects.[1] Potential for cardiac and liver effects at high doses.[7] | In Vitro: Maintain final concentration at ≤0.1-0.5%.[12] In Vivo: Minimize concentration and be aware of route-dependent effects. |
| PEG300 | In Vivo | Local irritation and inflammation at the injection site.[4] Potential for pressor effects (increased blood pressure).[13] | Monitor for local reactions. Use caution in cardiovascular studies. |
| Tween 80 | In Vivo | Inhibition of P-glycoprotein (P-gp), potentially increasing the bioavailability of P-gp substrate drugs.[16] | Assess if this compound or co-administered drugs are P-gp substrates. |
Experimental Protocol: Vehicle Control Study for this compound
This protocol outlines a vehicle control study to assess the baseline effects of the vehicle in both in vitro and in vivo settings.
I. In Vitro Vehicle Dose-Response Study
-
Cell Culture: Plate the desired cell line in a 96-well plate at a predetermined optimal density.
-
Vehicle Preparation: Prepare serial dilutions of the vehicle (e.g., DMSO) in the cell culture medium, starting from a high concentration (e.g., 5%) down to very low concentrations (e.g., 0.01%).
-
Treatment: Replace the existing medium with the medium containing the different vehicle concentrations. Include a "no vehicle" (medium only) control.
-
Incubation: Incubate the cells for the same duration as planned for the this compound experiment (e.g., 24, 48, 72 hours).
-
Endpoint Analysis: Assess cell viability using a standard assay (e.g., MTT, CellTiter-Glo®). Also, observe cell morphology under a microscope.
-
Data Analysis: Determine the highest concentration of the vehicle that does not significantly affect cell viability or morphology compared to the "no vehicle" control. This will be the maximum tolerated vehicle concentration for subsequent experiments.
II. In Vivo Vehicle Effects Study
-
Animal Model: Use the same species, strain, and sex of animals as planned for the main study.
-
Acclimatization: Allow animals to acclimatize to the facility for a minimum of one week.
-
Grouping: Randomly assign animals to two groups:
-
Group 1: Naive Control: Receives no treatment.
-
Group 2: Vehicle Control: Receives the vehicle formulation (e.g., DMSO/PEG300/Tween 80/Saline) at the same volume and route of administration planned for the this compound group.
-
-
Dosing: Administer the vehicle to the Vehicle Control group according to the planned dosing schedule (e.g., once daily for 14 days).
-
Monitoring: Observe the animals daily for any clinical signs of toxicity, changes in body weight, food and water intake, and any local reactions at the site of administration.
-
Endpoint Analysis: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect tissues for histopathological examination, focusing on organs that are potential targets for vehicle-related toxicity.
-
Data Analysis: Compare the data from the Vehicle Control group to the Naive Control group to identify any statistically significant effects of the vehicle alone.
Visualizations
References
- 1. New insights of dimethyl sulphoxide effects (DMSO) on experimental in vivo models of nociception and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Suisse [eppendorf.com]
- 3. This compound | Lipoxygenase | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 7. Dimethyl Sulfoxide: Morphological, Histological, and Molecular View on Developing Chicken Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adooq.com [adooq.com]
- 9. immune-system-research.com [immune-system-research.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal [eppendorf.com]
- 12. lifetein.com [lifetein.com]
- 13. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Role of formulation vehicles in taxane pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Bioavailability of PF-4191834
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of PF-4191834, a selective non-redox 5-lipoxygenase (5-LOX) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, orally active inhibitor of the 5-lipoxygenase (5-LOX) enzyme.[1][2][3][4] 5-LOX is a key enzyme in the metabolic pathway of arachidonic acid, leading to the production of pro-inflammatory lipid mediators, primarily leukotrienes (such as LTB4, LTC4, LTD4, and LTE4).[1][2] By inhibiting 5-LOX, this compound effectively reduces the levels of these inflammatory mediators, giving it potential therapeutic applications in inflammatory diseases like asthma.[1][5]
Q2: What are the likely causes of poor in vivo bioavailability for a compound like this compound?
While specific data on the bioavailability of this compound is not extensively published, compounds of this nature, particularly those developed for oral administration, often face challenges with low aqueous solubility.[6][7][8][9][10] Poor solubility in gastrointestinal fluids can lead to a low dissolution rate, which in turn limits the amount of drug absorbed into the bloodstream.[10] Other contributing factors for poor bioavailability can include first-pass metabolism in the liver and instability in the gastrointestinal tract.[11]
Q3: What general strategies can be employed to improve the bioavailability of poorly soluble drugs like this compound?
Several formulation strategies can be explored to enhance the oral bioavailability of poorly soluble compounds. These include:
-
Particle Size Reduction: Increasing the surface area of the drug through micronization or nanocrystal technology can improve the dissolution rate.[6][8][9]
-
Amorphous Solid Dispersions (ASDs): Creating an amorphous form of the drug by dispersing it within a polymer matrix can increase its solubility compared to the crystalline form.[6][12][13]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS), emulsions, or microemulsions can enhance its solubilization in the gut.[6][8][9][14]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can improve the aqueous solubility of the drug.[6][8][9]
-
Salt Formation: For ionizable compounds, forming a salt can significantly increase solubility and dissolution rate.[6][7][15]
-
Prodrug Approach: A chemical modification of the drug to a more soluble form (a prodrug) that is converted back to the active compound in the body.[7]
Troubleshooting Guides
This section provides practical guidance for addressing specific issues you might encounter during your in vivo experiments with this compound.
Issue 1: High variability in plasma concentrations between subjects.
-
Potential Cause: pH-dependent solubility of this compound, leading to variable dissolution and absorption in the differing gastric pH environments of individual animals.[12][13] Food effects can also contribute to this variability.
-
Troubleshooting Steps:
-
Characterize pH-dependent solubility: Determine the solubility of this compound across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).
-
Consider enabling formulations:
-
Standardize feeding protocols: Ensure consistent feeding schedules for all animals in the study to minimize variability due to food effects.
-
Issue 2: Low oral bioavailability despite sufficient in vitro potency.
-
Potential Cause: The in vivo exposure is limited by the dissolution rate of the compound in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Particle Size Reduction:
-
Method: Employ micronization or nanomilling techniques to reduce the particle size of the this compound powder.
-
Expected Outcome: Increased surface area leading to a faster dissolution rate.[8]
-
-
Formulation as a Solid Dispersion:
-
Utilize a Solubilizing Excipient:
-
Data Presentation
The following table summarizes in vitro and in vivo potency data for this compound based on available literature. This can serve as a baseline for your experimental work.
| Parameter | Value | Species/System | Reference |
| In Vitro IC₅₀ (5-LOX) | 229 nM | Enzyme Assay | [2][4] |
| In Vitro IC₅₀ (Human 5-LOX) | 130 nM | Cell-based Assay | [1][4] |
| In Vitro IC₈₀ (Human 5-LOX) | 370 nM | Cell-based Assay | [1][2][4] |
| In Vivo ED₅₀ (LTB₄ Inhibition) | 0.46 mg/kg | Rat (pouch fluid) | [1] |
| In Vivo ED₈₀ (LTB₄ Inhibition) | 0.93 mg/kg | Rat (pouch fluid) | [1] |
| In Vivo ED₅₀ (ex vivo LTB₄) | 0.55 mg/kg | Rat (blood assay) | [1] |
| In Vivo ED₈₀ (ex vivo LTB₄) | 1.3 mg/kg | Rat (blood assay) | [1] |
Experimental Protocols
Below are detailed methodologies for preparing two common types of formulations to enhance bioavailability.
Protocol 1: Preparation of a this compound Nanosuspension
Objective: To increase the dissolution rate of this compound by reducing its particle size to the nanometer range.
Materials:
-
This compound
-
Stabilizer (e.g., Pluronic® F-127, PVP K-30)
-
Organic solvent (e.g., methanol, ethanol, acetone)
-
Anti-solvent (e.g., purified water)
-
High-pressure homogenizer or probe sonicator
Procedure:
-
Dissolve this compound and a suitable stabilizer in a minimal amount of the selected organic solvent.
-
Inject this organic solution into a larger volume of the anti-solvent (water) under constant stirring. This will cause the drug to precipitate as nanoparticles.
-
Further reduce the particle size and improve the uniformity of the nanosuspension using a high-pressure homogenizer or a probe sonicator.
-
Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential.
-
The nanosuspension can be used directly for oral gavage or can be further processed (e.g., lyophilized) into a solid dosage form.
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To formulate this compound in a lipid-based system that forms a fine emulsion upon contact with gastrointestinal fluids, enhancing solubilization and absorption.
Materials:
-
This compound
-
Oil (e.g., Capryol™ 90, Labrafil® M 1944 CS)
-
Surfactant (e.g., Kolliphor® RH 40, Cremophor® EL)
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable excipients.
-
Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable emulsion.
-
Dissolve the required amount of this compound in the selected oil phase with gentle heating and stirring.
-
Add the surfactant and co-surfactant to the oil phase and mix until a homogenous solution is formed.
-
To test the self-emulsification properties, add a small volume of the SEDDS formulation to a larger volume of water or simulated gastric fluid with gentle agitation and observe the formation of a clear or slightly opalescent microemulsion.
-
The final SEDDS formulation can be filled into soft or hard gelatin capsules for oral administration.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in the 5-lipoxygenase pathway.
Experimental Workflow for Improving Bioavailability
Caption: A logical workflow for selecting and evaluating formulation strategies.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Pharmacology of this compound, a novel, selective non-redox 5-lipoxygenase inhibitor effective in inflammation and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. This compound | Lipoxygenase | TargetMol [targetmol.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations [drugdiscoveryonline.com]
- 13. lonza.com [lonza.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Addressing poor cellular uptake of PF-4191834
This technical support center is designed for researchers, scientists, and drug development professionals who are using PF-4191834 and encountering unexpectedly low activity in their cellular assays. This guide provides troubleshooting steps and frequently asked questions to help identify and address potential issues, with a focus on cellular uptake.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, non-redox inhibitor of 5-lipoxygenase (5-LOX).[1][2] 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators involved in various inflammatory diseases like asthma.[1][2] this compound works by directly inhibiting the activity of the 5-LOX enzyme, thereby blocking the production of leukotrienes.[1][2]
Q2: What is the expected cellular potency of this compound?
Published data indicates that this compound has good potency in cell-based assays. For instance, it inhibits 5-LOX in human whole blood with an IC80 of 370 ± 20 nM.[1] In various cell-based assays, it has been shown to completely inhibit the synthesis of 5-LOX products with estimated IC50 values between 100 and 190 nM.[2]
Q3: My experimental results show lower than expected activity for this compound. What are the possible reasons?
Low cellular activity despite high biochemical potency can be due to a number of factors.[3] These can include:
-
Compound Solubility and Stability: The compound may not be fully dissolved in your assay medium or could be degrading over the course of the experiment.[3]
-
Poor Cellular Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target, 5-LOX.[3]
-
Active Efflux: The compound could be a substrate for efflux pumps, which actively transport it out of the cell.[3]
-
Assay-Specific Conditions: The specific conditions of your assay (e.g., cell type, serum concentration, incubation time) may not be optimal.
-
Incorrect Compound Handling and Storage: Improper storage or handling could lead to degradation of the compound.
Troubleshooting Guide
If you are observing lower than expected potency of this compound in your cell-based assays, follow this step-by-step guide to troubleshoot the issue.
Step 1: Verify Compound Quality and Handling
Q: How can I be sure that the this compound I am using is of good quality and has been handled correctly?
A:
-
Source: Ensure your compound is from a reputable supplier.
-
Storage: Check that the compound has been stored according to the supplier's recommendations, typically at -20°C or -80°C.
-
Solubility: this compound is soluble in DMSO at 10 mM.[4] When preparing your stock solution, ensure the compound is fully dissolved. For your final assay concentration, the DMSO concentration should typically be kept low (e.g., <0.5%) to avoid solvent effects on the cells.[3]
-
Fresh Preparations: Prepare fresh dilutions of the compound from your stock solution for each experiment to avoid degradation.
Step 2: Address Potential Solubility Issues in Assay Media
Q: My compound is dissolved in DMSO, but could it be precipitating in my aqueous assay buffer?
A: Yes, this is a common issue.
-
Visual Inspection: Carefully inspect the wells of your assay plate under a microscope for any signs of compound precipitation.
-
Reduce Concentration: Try testing a lower concentration range of this compound.
-
Serum Concentration: The presence of serum proteins can sometimes help to keep hydrophobic compounds in solution. Consider if your serum concentration is appropriate.
Step 3: Investigate Cellular Permeability
Q: How can I determine if poor cellular permeability is the reason for the low observed activity?
A: Low cellular activity in the face of high enzymatic potency is a strong indicator of poor cell permeability.[3] You can investigate this using the following approaches:
-
In Vitro Permeability Assays: To directly measure permeability, you can perform assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 cell permeability assay.[3][5]
-
PAMPA: This assay measures passive diffusion across an artificial lipid membrane. Low permeability in PAMPA suggests a compound has inherent difficulty crossing a lipid bilayer.[6]
-
Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which mimic the intestinal barrier and express efflux transporters. It provides a more biologically relevant measure of permeability.[5]
-
Step 4: Evaluate the Possibility of Active Efflux
Q: What if my compound has good passive permeability (from PAMPA) but still shows low activity in cells?
A: This scenario suggests that the compound may be a substrate for active efflux pumps, which are proteins that actively remove substances from the cell.[3]
-
Bidirectional Caco-2 Assay: A key indicator of active efflux is a higher permeability in the basolateral-to-apical (B-A) direction compared to the apical-to-basolateral (A-B) direction in a Caco-2 assay. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indication of active efflux.[3]
-
Use of Efflux Pump Inhibitors: You can perform your cell-based activity assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-glycoprotein). If the potency of this compound increases in the presence of an inhibitor, it suggests that the compound is a substrate for that efflux pump.[5]
Data Summary
The following table summarizes the reported in vitro and in vivo potency of this compound.
| Assay Type | Target/System | Potency (IC50/IC80/ED50/ED80) | Reference |
| Enzyme Assay | 5-LOX | IC50 = 229 ± 20 nM | [1] |
| Cell-Based Assay | Human Blood Cells (5-LOX inhibition) | IC80 = 370 ± 20 nM | [1] |
| Cell-Based Assay | Inhibition of 5-HETE, 5-oxo-ETE, LTB4, and LTE4 synthesis | IC50 = 100 - 190 nM | [2] |
| In Vivo (Rat) | Inhibition of LTB4 in pouch fluid | ED50 = 0.46 mg/kg; ED80 = 0.93 mg/kg | [2] |
| Ex Vivo (Rat) | Inhibition of LTB4 in blood | ED50 = 0.55 mg/kg; ED80 = 1.3 mg/kg | [2] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of this compound across an artificial lipid membrane.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter plate coated with a lipid solution)
-
Acceptor plate (96-well)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
LC-MS/MS for analysis
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in PBS to the desired donor concentration. The final DMSO concentration should be low (e.g., <1%).
-
Add the donor solution to the wells of the filter plate.
-
Add fresh PBS to the wells of the acceptor plate.
-
Place the filter plate into the acceptor plate, ensuring the lipid membrane is in contact with the acceptor buffer.
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).
-
After incubation, carefully separate the plates.
-
Quantify the concentration of this compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Pe).
Protocol 2: Caco-2 Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer and to assess for active efflux.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Lucifer yellow (as a marker for monolayer integrity)
-
LC-MS/MS for analysis
Procedure:
-
Seed Caco-2 cells on the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with pre-warmed HBSS.
-
For A-B permeability: Add this compound dissolved in HBSS to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
For B-A permeability: Add this compound dissolved in HBSS to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber (basolateral for A-B, apical for B-A).
-
At the end of the experiment, measure the permeability of lucifer yellow to confirm monolayer integrity.
-
Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).
Visualizations
Caption: Troubleshooting workflow for addressing low cellular activity of this compound.
Caption: Simplified 5-Lipoxygenase (5-LOX) signaling pathway and the inhibitory action of this compound.
References
- 1. Pharmacology of this compound, a novel, selective non-redox 5-lipoxygenase inhibitor effective in inflammation and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound (PD047703, DVNQWYLVSNPCJZ-UHFFFAOYSA-N) [probes-drugs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Refining experimental design for PF-4191834 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with PF-4191834, a selective 5-lipoxygenase (5-LOX) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective, non-redox inhibitor of 5-lipoxygenase (5-LOX).[1][2] 5-LOX is the key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators.[1] By inhibiting 5-LOX, this compound blocks the production of leukotrienes, such as LTB4, LTC4, LTD4, and LTE4, thereby exerting its anti-inflammatory effects.[1]
Q2: What is the solubility and recommended storage for this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is crucial to ensure that the final DMSO concentration does not exceed a level that affects cell viability (typically ≤ 0.1%). It is recommended to prepare a concentrated stock solution in DMSO, which can be stored at -20°C or -80°C. Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.
Q3: What are the key in vitro and in vivo efficacy parameters for this compound?
The following tables summarize the reported efficacy data for this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell/Enzyme System | Reference |
| IC50 (5-LOX inhibition) | 229 nM | Enzyme Assay | [1] |
| IC50 (human 5-LOX) | 130 nM | Human 5-LOX | [1] |
| IC80 (human 5-LOX) | 370 nM | Human 5-LOX | [1] |
| IC50 (5-HETE, 5-oxo-ETE, LTB4, LTE4 synthesis) | 100 - 190 nM | Not specified | [1] |
Table 2: In Vivo Efficacy of this compound in a Rat Model
| Parameter | Value | Assay | Reference |
| ED50 (LTB4 inhibition) | 0.46 mg/kg | Pouch fluid | [1] |
| ED80 (LTB4 inhibition) | 0.93 mg/kg | Pouch fluid | [1] |
| ED50 (LTB4 inhibition) | 0.55 mg/kg | ex vivo rat blood | [1] |
| ED80 (LTB4 inhibition) | 1.3 mg/kg | ex vivo rat blood | [1] |
Q4: How selective is this compound?
This compound exhibits high selectivity for 5-LOX. It has been shown to be approximately 300-fold more selective for 5-LOX compared to 12-LOX and 15-LOX and displays no significant activity against cyclooxygenase (COX) enzymes.[2]
Troubleshooting Guides
Issue 1: Inconsistent or no inhibition of leukotriene production in cell-based assays.
-
Possible Cause 1: Inhibitor Precipitation.
-
Troubleshooting: Ensure that the final concentration of this compound in your cell culture medium does not exceed its solubility limit. Visually inspect the medium for any signs of precipitation after adding the inhibitor. If precipitation is observed, consider reducing the final concentration or using a different solvent system, though DMSO is standard.
-
-
Possible Cause 2: Insufficient Cell Permeability.
-
Troubleshooting: While this compound is designed to be orally active, its permeability can vary between different cell types. If you suspect poor cell entry, you can try to permeabilize the cells as a positive control (e.g., using a low concentration of a mild detergent like saponin), though this is not suitable for all experimental endpoints. Alternatively, consider using a cell line known to be responsive to 5-LOX inhibitors.
-
-
Possible Cause 3: Inactive Compound.
-
Troubleshooting: Improper storage or multiple freeze-thaw cycles can lead to the degradation of the compound. Use a fresh aliquot of this compound from a properly stored stock. To verify the activity of your compound, perform a cell-free 5-LOX enzyme inhibition assay as a quality control step.
-
Issue 2: High background or variability in leukotriene ELISA.
-
Possible Cause 1: Sample Matrix Interference.
-
Troubleshooting: Components in your cell culture supernatant or lysate can interfere with the ELISA. Ensure that your sample diluent is compatible with the ELISA kit and consider performing a spike-and-recovery experiment to assess matrix effects. If interference is significant, sample purification using solid-phase extraction (SPE) may be necessary.
-
-
Possible Cause 2: Improper Sample Handling.
-
Troubleshooting: Leukotrienes can be unstable. Process samples promptly and store them at -80°C if not analyzed immediately. Avoid repeated freeze-thaw cycles of the samples.
-
-
Possible Cause 3: Cross-reactivity.
-
Troubleshooting: Ensure that the ELISA kit you are using is specific for the leukotriene you intend to measure. Check the manufacturer's data for cross-reactivity with other eicosanoids.
-
Issue 3: Unexpected changes in the expression of 5-LOX protein after treatment with this compound.
-
Possible Cause 1: Cellular Compensation Mechanisms.
-
Troubleshooting: Prolonged inhibition of an enzyme can sometimes lead to a feedback response where the cell upregulates the expression of the target protein. To investigate this, perform a time-course experiment to measure 5-LOX protein levels (e.g., by Western blot) at different time points after inhibitor treatment.
-
-
Possible Cause 2: Off-target effects.
-
Troubleshooting: While this compound is highly selective, off-target effects at high concentrations cannot be entirely ruled out. Use the lowest effective concentration of the inhibitor and consider using a structurally different 5-LOX inhibitor as a control to see if the effect is specific to this compound or a general consequence of 5-LOX inhibition.
-
Experimental Protocols
1. 5-Lipoxygenase (5-LOX) Enzyme Inhibition Assay
This assay directly measures the ability of this compound to inhibit the activity of the 5-LOX enzyme.
-
Materials:
-
Purified 5-LOX enzyme
-
Arachidonic acid (substrate)
-
This compound
-
Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4)
-
Spectrophotometer or plate reader capable of measuring absorbance at ~234 nm (for the detection of the conjugated diene product)
-
-
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
In a suitable reaction vessel (e.g., a cuvette or microplate well), add the assay buffer and the 5-LOX enzyme.
-
Add the diluted this compound or vehicle control and pre-incubate for a specified time (e.g., 10-15 minutes) at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Monitor the increase in absorbance at ~234 nm over time. This absorbance change corresponds to the formation of 5-hydroperoxyeicosatetraenoic acid (5-HPETE).
-
Calculate the initial reaction rates from the linear portion of the absorbance curve.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
2. Leukotriene B4 (LTB4) Measurement in Cell Culture Supernatants by ELISA
This protocol describes the measurement of LTB4, a downstream product of 5-LOX activity, in cell culture supernatants.
-
Materials:
-
Cells capable of producing LTB4 (e.g., neutrophils, macrophages)
-
Cell culture medium and supplements
-
This compound
-
Cell stimulus (e.g., calcium ionophore A23187, lipopolysaccharide)
-
LTB4 ELISA kit
-
Microplate reader
-
-
Methodology:
-
Plate the cells at a suitable density and allow them to adhere or stabilize overnight.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for a specified period (e.g., 30-60 minutes).
-
Stimulate the cells with an appropriate agonist to induce LTB4 production.
-
Incubate for a time sufficient for LTB4 to be released into the supernatant (e.g., 15-60 minutes).
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the LTB4 ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Adding an enzyme-conjugated LTB4 tracer.
-
Incubating the plate.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance.
-
-
Calculate the concentration of LTB4 in the samples based on the standard curve.
-
Determine the effect of this compound on LTB4 production.
-
3. Western Blot for 5-LOX Expression
This protocol allows for the analysis of 5-LOX protein levels in cells treated with this compound.
-
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against 5-LOX
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Methodology:
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against 5-LOX overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative expression of 5-LOX, normalizing to a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathways and Workflows
References
Technical Support Center: Overcoming Challenges in PF-4191834 Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for navigating the complexities of long-term studies involving PF-4191834, a potent and selective 5-lipoxygenase (5-LOX) inhibitor.
I. Troubleshooting Guides
This section addresses specific issues that may arise during long-term experiments with this compound.
Diminished Efficacy Over Time (Potential Resistance)
Question: We've observed a gradual decrease in the efficacy of this compound in our long-term cell culture model of inflammation. What could be the cause and how can we investigate it?
Answer: A decline in efficacy over extended periods may suggest the development of cellular resistance. Here’s a troubleshooting workflow to investigate this phenomenon:
Experimental Workflow for Investigating Acquired Resistance
Troubleshooting Steps:
-
Confirm Compound Integrity: Before investigating cellular mechanisms, ensure the stored this compound has not degraded. Test a fresh aliquot on a naive batch of cells to see if the expected efficacy is restored. Analytical techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) can confirm the compound's purity and integrity.
-
Develop a Resistant Cell Line: To study resistance, a resistant cell line can be generated by culturing the cells in the continuous presence of this compound, starting with a low concentration and gradually increasing it over several passages.
-
Characterize the Resistant Phenotype:
-
IC50 Shift: Determine the half-maximal inhibitory concentration (IC50) of this compound in the resistant cell line and compare it to the parental (non-resistant) cell line. A significant increase in the IC50 value indicates resistance.
-
Target Expression and Activity: Measure the expression level and enzymatic activity of 5-LOX in both cell lines. Overexpression of the target enzyme can be a mechanism of resistance.
-
Target Mutation Analysis: Sequence the 5-LOX gene in the resistant cells to identify any mutations that might prevent this compound from binding effectively.
-
-
Investigate Resistance Mechanisms:
-
Drug Efflux: Increased expression of drug efflux pumps, such as Multidrug Resistance-Associated Proteins (MRPs), can reduce the intracellular concentration of the inhibitor. Use RT-qPCR or Western blotting to compare the expression of relevant transporters in resistant and parental cells.
-
Compensatory Pathways: Cells may adapt by upregulating parallel or downstream signaling pathways to bypass the effect of 5-LOX inhibition.
-
Unexpected Off-Target Effects
Question: We are observing cellular effects in our long-term study that are inconsistent with 5-LOX inhibition. How can we identify potential off-target effects of this compound?
Answer: While this compound is a highly selective 5-LOX inhibitor, off-target effects can occur, especially in long-term studies with continuous exposure. One documented off-target effect of some 5-LOX inhibitors is the interference with prostaglandin E2 (PGE2) transport.
Signaling Pathway: Potential Off-Target Effect on Prostaglandin Transport
Troubleshooting Steps:
-
Measure Prostaglandin Levels: Measure the intracellular and extracellular levels of PGE2 in your experimental system. An accumulation of intracellular PGE2 with a concurrent decrease in extracellular levels could indicate inhibition of a prostaglandin transporter.
-
Use a Rescue Experiment: To confirm that the observed effect is due to 5-LOX inhibition, try to "rescue" the phenotype by adding back the downstream products of the 5-LOX pathway, such as leukotriene B4 (LTB4). If the phenotype is not rescued, it is more likely an off-target effect.
-
Employ a Structurally Unrelated 5-LOX Inhibitor: Use a different, structurally unrelated 5-LOX inhibitor as a control. If the unexpected effect is not observed with the control compound, it is more likely a specific off-target effect of this compound.
Compound Instability in Long-Term Storage and Experiments
Question: We are concerned about the stability of this compound over the course of our multi-month in vivo study. How should we store and handle the compound to ensure its stability?
Answer: Long-term stability is a critical factor in the success of extended studies. As a pyrazole derivative, this compound may be susceptible to oxidation.
Recommended Storage and Handling Procedures:
| Condition | Recommendation | Rationale |
| Solid Form | Store at -20°C in a tightly sealed container, protected from light. For pyrazoline derivatives, storage under an inert gas (argon or nitrogen) is recommended to prevent oxidation, which can cause browning. | Low temperature and protection from light and oxygen minimize degradation. |
| Stock Solutions | Prepare concentrated stock solutions in a suitable solvent (e.g., DMSO). Aliquot into single-use vials and store at -80°C. | Aliquoting prevents multiple freeze-thaw cycles which can lead to degradation. |
| Working Solutions | Prepare fresh working solutions from stock solutions for each experiment. Avoid long-term storage of diluted solutions. | Diluted solutions are generally less stable. |
Monitoring for Degradation:
-
Visual Inspection: Discoloration (e.g., browning) of the solid compound or solutions can be an initial sign of degradation.
-
Analytical Chemistry: Periodically test the purity of the stock solution using HPLC or LC-MS to detect the appearance of degradation products.
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective non-redox inhibitor of 5-lipoxygenase (5-LOX).[1] 5-LOX is the key enzyme in the biosynthetic pathway of leukotrienes, which are pro-inflammatory lipid mediators.[2] By inhibiting 5-LOX, this compound blocks the production of leukotrienes, thereby exerting its anti-inflammatory effects.
Signaling Pathway: 5-Lipoxygenase Pathway
Q2: What are the key in vitro and in vivo potency parameters for this compound?
A2: The following table summarizes the reported potency of this compound.
| Assay Type | Parameter | Value | Reference |
| Enzyme Assay | IC50 (5-LOX) | 229 ± 20 nM | [1] |
| Human Blood Cell Assay | IC80 (5-LOX) | 370 ± 20 nM | [1] |
Q3: How selective is this compound?
A3: this compound demonstrates high selectivity for 5-LOX.
| Enzyme | Selectivity vs. 5-LOX | Reference |
| 12-LOX | ~300-fold | [1] |
| 15-LOX | ~300-fold | [1] |
| Cyclooxygenase (COX) enzymes | No activity | [1] |
Q4: What are some recommended experimental protocols for long-term in vitro studies with this compound?
A4: For long-term in vitro studies, it is crucial to monitor cell health and the continued efficacy of the compound. Here are some recommended assays:
-
Cell Viability Assay (e.g., WST-1 or MTS): To assess the overall health of the cell population over time. A decrease in metabolic activity can indicate cytotoxicity.
-
Cell Proliferation Assay (e.g., BrdU Incorporation): To specifically measure the rate of DNA synthesis and cell division. This can reveal cytostatic effects of the compound.[2]
-
Cytotoxicity Assay (e.g., LDH Release): To measure membrane integrity. An increase in lactate dehydrogenase (LDH) in the culture medium indicates cell death.
-
Colony Formation Assay: A long-term assay (10-14 days) to assess the ability of single cells to proliferate and form colonies. This is a sensitive measure of cytotoxicity and anti-proliferative effects.
Experimental Workflow for Long-Term In Vitro Assessment
Q5: What should be considered when designing long-term in vivo studies with this compound?
A5: Long-term in vivo studies require careful planning to ensure animal welfare and the collection of meaningful data.
-
Animal Model Selection: Choose an animal model that is appropriate for the chronic inflammatory disease being studied.
-
Dosing Regimen: this compound has shown potential for once-a-day dosing.[1] The dose and frequency should be optimized in preliminary studies to maintain a therapeutic concentration without causing toxicity.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Monitoring: Periodically collect blood samples to measure the plasma concentration of this compound and its effect on 5-LOX biomarkers (e.g., LTB4 levels). This will help to ensure that the desired drug exposure and target engagement are maintained throughout the study.
-
Toxicity Monitoring: Regularly monitor the animals for any signs of toxicity, including changes in body weight, food and water intake, and behavior. Periodic blood chemistry and hematology analysis should be performed to assess organ function. 5-LOX inhibitors have been associated with potential hepatic toxicity.
-
Efficacy Endpoints: Clearly define the primary and secondary efficacy endpoints for the study. These could include clinical scores, histological analysis of tissues, and measurement of inflammatory biomarkers.
References
Validation & Comparative
A Comparative Analysis of PF-4191834 and Other 5-Lipoxygenase (5-LOX) Inhibitors for Efficacy in Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of PF-4191834, a novel 5-lipoxygenase (5-LOX) inhibitor, with other well-known inhibitors of the same enzyme: Zileuton, Nordihydroguaiaretic acid (NDGA), and the 5-LOX-activating protein (FLAP) inhibitor, MK-886. This objective analysis is supported by experimental data from in vitro and in vivo studies to aid researchers in their drug development and inflammatory disease research.
Executive Summary
The 5-lipoxygenase (5-LOX) pathway plays a crucial role in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[1] Inhibition of this pathway is a key therapeutic strategy for inflammatory diseases such as asthma. This compound is a selective, non-redox inhibitor of 5-LOX that has demonstrated significant anti-inflammatory and analgesic properties. This guide compares its efficacy against established 5-LOX inhibitors, providing a comprehensive overview of their relative potencies and mechanisms of action.
In Vitro Efficacy Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in inhibiting a specific biological or biochemical function. The following table summarizes the in vitro IC50 values for this compound and other selected 5-LOX inhibitors. It is important to note that IC50 values can vary depending on the specific assay conditions, cell types, and enzyme sources used.[2]
| Inhibitor | Target | Assay System | IC50 Value (nM) | Reference |
| This compound | 5-LOX | Enzyme-based assay | 229 | [3] |
| Human 5-LOX | Cell-based assay (human whole blood) | 130 (IC80 = 370) | [4] | |
| Zileuton | 5-LOX | Dog blood | 560 | [1] |
| 5-LOX | Rat blood | 2300 | [1] | |
| 5-LOX | Human blood | 2600 | [1] | |
| 5-LOX | Rat basophilic leukemia cell lysate | 500 | [4][5][6] | |
| LTB4 Synthesis | Rat polymorphonuclear leukocytes | 400 | [6] | |
| NDGA | 5-LOX | Not specified | 200 | [7][8] |
| 5-LOX | Not specified | 8000 | [9] | |
| MK-886 | FLAP | Leukotriene biosynthesis in intact cells | 2.5 - 1100 | [9] |
| COX-1 | Isolated enzyme | 8000 | [10] | |
| COX-2 | Isolated enzyme | 58000 | [10] |
In Vivo Efficacy Comparison
The in vivo efficacy of 5-LOX inhibitors is often assessed in animal models of inflammation, such as the carrageenan-induced paw edema model in rats. The effective dose 50 (ED50) represents the dose of a drug that produces a therapeutic effect in 50% of the population.
| Inhibitor | Animal Model | Endpoint | ED50 (mg/kg, p.o.) | Reference |
| This compound | Rat air pouch | LTB4 inhibition | 0.46 (ED80 = 0.93) | [4] |
| Rat ex vivo blood assay | LTB4 inhibition | 0.55 (ED80 = 1.3) | [4] | |
| Zileuton | Rat ex vivo blood assay | LTB4 biosynthesis inhibition | 2 | [11] |
| Rat peritoneal cavity | 6-sulfidopeptide LT formation | 3 | [11] | |
| Mouse ear edema | Arachidonic acid-induced | 31 | [11] | |
| Rat paw edema | Carrageenan-induced mechanical hyperalgesia | - | [12] | |
| NDGA | - | - | Data not available in comparable models | - |
| MK-886 | - | - | Data not available in comparable models | - |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the 5-LOX signaling pathway and a general experimental workflow for assessing inhibitor efficacy.
Caption: 5-LOX Signaling Pathway and points of inhibition.
Caption: Generalized workflow for inhibitor efficacy testing.
Detailed Experimental Protocols
In Vitro 5-LOX Inhibition Assay (Spectrophotometric)
This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against 5-LOX.
-
Reagent Preparation:
-
Prepare a stock solution of the 5-lipoxygenase enzyme (e.g., from potato or human recombinant) in the phosphate buffer to a concentration of 10,000 U/mL.[13][14]
-
Prepare a stock solution of the substrate, linoleic acid (80 mM), in ethanol.[13][14]
-
Prepare various dilutions of the test inhibitors and a positive control (e.g., Zileuton) in a suitable solvent like DMSO.[15]
-
Assay Procedure:
-
In a quartz cuvette, mix the phosphate buffer, enzyme solution, and the inhibitor solution (or solvent for control).
-
Incubate the mixture for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C).[15]
-
Initiate the enzymatic reaction by adding the linoleic acid substrate.
-
Monitor the increase in absorbance at 234 nm for a set period using a UV-Vis spectrophotometer. This wavelength corresponds to the formation of conjugated dienes in the product, hydroperoxyeicosatetraenoic acid (HPETE).[13][14]
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
-
In Vivo Carrageenan-Induced Paw Edema Model in Rats
This protocol describes a common in vivo model for assessing the anti-inflammatory activity of compounds.
-
Animal Preparation:
-
Induction of Inflammation:
-
Administer the test inhibitor (e.g., this compound, Zileuton) or vehicle (control) orally (p.o.) or via intraperitoneal (i.p.) injection at various doses.
-
After a specified pre-treatment time (e.g., 30-60 minutes), induce inflammation by injecting a 1% solution of carrageenan in saline (0.1 mL) into the sub-plantar region of the right hind paw of each rat.[16][17]
-
-
Measurement of Paw Edema:
-
Data Analysis:
-
Calculate the percentage of inhibition of paw edema for each dose of the inhibitor compared to the vehicle-treated control group.
-
Plot the percentage of inhibition against the logarithm of the inhibitor dose to determine the ED50 value.
-
Discussion of Comparative Efficacy
This compound demonstrates potent and selective inhibition of 5-LOX. In vitro, it exhibits an IC50 of 229 nM in an enzyme-based assay and 130 nM in a human whole blood assay, indicating strong activity in a physiologically relevant system.[3][4] In vivo, this compound shows significant efficacy in a rat air pouch model with an ED50 of 0.46 mg/kg for the inhibition of LTB4.[4] Its non-redox mechanism of action is a potential advantage, as it may reduce off-target effects associated with redox-active inhibitors.
Zileuton , the only FDA-approved 5-LOX inhibitor for the treatment of asthma, serves as a key comparator.[19] Its in vitro IC50 values vary across different species and assay systems, ranging from 0.5 µM in a rat basophilic leukemia cell lysate to 2.6 µM in human blood.[1][5][6] In vivo, Zileuton has an oral ED50 of 2 mg/kg for inhibiting LTB4 biosynthesis in a rat ex vivo study.[11] While effective, its potency appears to be lower than that of this compound in the reported assays.
Nordihydroguaiaretic acid (NDGA) is a natural product and a non-selective lipoxygenase inhibitor.[20] It shows potent 5-LOX inhibition in some assays with an IC50 as low as 200 nM, but other reports indicate a much lower potency (IC50 = 8 µM).[7][9] A significant drawback of NDGA is its lack of selectivity, as it also inhibits other lipoxygenase isoforms and possesses antioxidant properties that can confound the interpretation of its effects.[20][21]
MK-886 acts as an inhibitor of the 5-lipoxygenase-activating protein (FLAP), which is essential for 5-LOX activity in cells.[1] By targeting FLAP, MK-886 effectively blocks the production of leukotrienes.[1] It is a potent inhibitor in cellular assays, with IC50 values in the nanomolar range.[9] However, it's important to note that at higher concentrations, MK-886 has been shown to inhibit cyclooxygenase (COX) enzymes, which could contribute to its overall anti-inflammatory effects and represents a potential off-target activity.[10]
Conclusion
Based on the available data, this compound emerges as a highly potent and selective 5-LOX inhibitor with a favorable in vivo efficacy profile compared to Zileuton. Its non-redox mechanism distinguishes it from inhibitors like NDGA, potentially offering a better safety and selectivity profile. While MK-886 is a potent inhibitor of the 5-LOX pathway via FLAP, its potential for off-target COX inhibition at higher concentrations should be considered.
This comparative guide highlights the promising profile of this compound as a therapeutic candidate for inflammatory diseases. Further head-to-head studies under standardized conditions are warranted to definitively establish the relative efficacy and safety of these 5-LOX pathway inhibitors.
References
- 1. The 5-lipoxygenase-activating protein (FLAP) inhibitor, MK886, induces apoptosis independently of FLAP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. Effects of MK-886, a 5-lipoxygenase activating protein (FLAP) inhibitor, and 5-lipoxygenase deficiency on the forced swimming behavior of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. portlandpress.com [portlandpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of five lipoxygenase activating protein (FLAP) by MK-886 decreases atherosclerosis in apoE/LDLR-double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential effect of zileuton, a 5-lipoxygenase inhibitor, against nociceptive paradigms in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 5-Lipoxygenase (5-LOX) Inhibition Assay [bio-protocol.org]
- 15. Lipoxygenase activity determination [protocols.io]
- 16. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 18. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Modulation of the 5-Lipoxygenase Pathway by Chalcogen-Containing Inhibitors of Leukotriene A4 Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of IGF-1R and Lipoxygenase by Nordihydroguaiaretic Acid (NDGA) Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: PF-4191834 and Zileuton in the Inhibition of Leukotriene Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PF-4191834 and Zileuton, two prominent inhibitors of 5-lipoxygenase (5-LOX), a critical enzyme in the biosynthesis of pro-inflammatory leukotrienes. Leukotrienes are implicated in a variety of inflammatory diseases, including asthma, making their inhibition a key therapeutic strategy.[1] This document summarizes their performance based on available experimental data, details the methodologies of key experiments, and visualizes the underlying biochemical pathways.
Mechanism of Action
Both this compound and Zileuton target the same key enzyme in the leukotriene synthesis pathway: 5-lipoxygenase (5-LOX).[2][3][4] This enzyme catalyzes the initial steps in the conversion of arachidonic acid into leukotrienes.[5] By inhibiting 5-LOX, both compounds effectively block the production of all leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[3][6]
A key distinction lies in their inhibitory mechanism. This compound is a novel, selective non-redox 5-lipoxygenase inhibitor.[2] In contrast, Zileuton is a redox inhibitor, which acts by chelating the iron atom within the active site of the 5-LOX enzyme.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the inhibitory potency of this compound and Zileuton from various in vitro and cell-based assays. Notably, direct head-to-head comparisons in the same study are limited, and thus data is compiled from multiple sources. One study directly states that this compound is 6 to 10 times more potent than zileuton in stimulated human whole blood.
| Compound | Assay Type | Target | Metric | Value | Reference |
| This compound | Enzyme Assay | 5-Lipoxygenase (5-LOX) | IC50 | 229 ± 20 nM | [2] |
| Cell-Based Assay (Human Blood) | 5-Lipoxygenase (5-LOX) | IC80 | 370 ± 20 nM | [2] | |
| Zileuton | Cell-Free Supernatant (Rat Basophilic Leukemia Cells) | 5-Hydroxyeicosatetraenoic Acid (5-HETE) Synthesis | IC50 | 0.5 µM | [4] |
| Cell-Based Assay (Rat Polymorphonuclear Leukocytes) | 5-HETE Synthesis | IC50 | 0.3 µM | [4] | |
| Cell-Based Assay (Rat Polymorphonuclear Leukocytes) | Leukotriene B4 (LTB4) Biosynthesis | IC50 | 0.4 µM | [4] | |
| Cell-Based Assay (Human Polymorphonuclear Leukocytes) | LTB4 Biosynthesis | IC50 | 0.4 µM | [4] | |
| Cell-Based Assay (Human Whole Blood) | LTB4 Biosynthesis | IC50 | 0.9 µM | [4] |
Signaling Pathway and Inhibition
The following diagram illustrates the leukotriene synthesis pathway and the points of inhibition for this compound and Zileuton.
Caption: Inhibition of 5-Lipoxygenase by this compound and Zileuton.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are summarized protocols based on the available literature.
5-Lipoxygenase (5-LOX) Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the purified 5-LOX enzyme.
-
Enzyme Preparation: Recombinant human 5-lipoxygenase is used.
-
Assay Buffer: A typical buffer would be Tris or HEPES buffer at a physiological pH (e.g., 7.5) containing necessary co-factors like EDTA and CaCl2.[7]
-
Substrate: Linoleic acid or arachidonic acid is used as the substrate for the enzyme.[7]
-
Procedure:
-
The 5-LOX enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound or Zileuton) or vehicle control for a defined period at a controlled temperature (e.g., 25°C).[7]
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The formation of the product, hydroperoxy-octadecadienoate (HPOD), is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm) using a UV-visible spectrophotometer.[7]
-
-
Data Analysis: The rate of the reaction is calculated, and the percentage of inhibition at each compound concentration is determined relative to the vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated.
Leukotriene B4 (LTB4) Biosynthesis Inhibition Assay in Human Whole Blood
This cell-based assay assesses the ability of a compound to inhibit leukotriene synthesis in a more physiologically relevant environment.
-
Sample: Freshly drawn human whole blood.
-
Stimulus: A calcium ionophore such as A23187 is used to stimulate the production of leukotrienes by leukocytes within the blood.[4]
-
Procedure:
-
Aliquots of whole blood are pre-incubated with various concentrations of the test compound or vehicle control.
-
Leukotriene synthesis is initiated by the addition of the calcium ionophore.
-
After a specific incubation period, the reaction is stopped, and plasma is separated.
-
-
Quantification of LTB4: The concentration of LTB4 in the plasma is measured using a specific and sensitive method, such as an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).[4]
-
Data Analysis: The amount of LTB4 produced in the presence of the inhibitor is compared to the amount produced in the vehicle control to determine the percentage of inhibition. The IC50 or IC80 value is then calculated.
5-HETE and LTB4 Synthesis Inhibition in Rat Basophilic Leukemia (RBL) Cells
This in vitro cell-based assay is commonly used to screen for 5-LOX inhibitors.
-
Cell Line: Rat basophilic leukemia (RBL-1) cells are used as they produce leukotrienes upon stimulation.[8][9]
-
Stimulus: The cells are stimulated with a calcium ionophore (A23187) to induce the release of arachidonic acid and subsequent leukotriene synthesis.[8][9]
-
Procedure:
-
RBL-1 cells are cultured and harvested.
-
The cells are pre-incubated with various concentrations of the test compound or vehicle control.
-
The cells are then stimulated with A23187.
-
-
Product Measurement: The production of 5-HETE and LTB4 is measured in the cell supernatant or cell lysate. This is typically done using high-performance liquid chromatography (HPLC) or specific radioimmunoassays (RIA).[8]
-
Data Analysis: The inhibition of 5-HETE and LTB4 production is calculated relative to the control, and IC50 values are determined.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating and comparing 5-lipoxygenase inhibitors.
Caption: A generalized workflow for the preclinical and clinical evaluation of 5-LOX inhibitors.
Conclusion
Both this compound and Zileuton are effective inhibitors of 5-lipoxygenase, a key enzyme in the synthesis of pro-inflammatory leukotrienes. The available data suggests that this compound is a more potent inhibitor than Zileuton in cell-based assays. The distinction of this compound as a non-redox inhibitor may also confer a different pharmacological profile. Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparison of their potency and to fully elucidate their respective therapeutic potentials.
References
- 1. Frontiers | Inhibition of Soybean 15-Lipoxygenase and Human 5-Lipoxygenase by Extracts of Leaves, Stem Bark, Phenols and Catechols Isolated From Lithraea caustica (Anacardiaceae) [frontiersin.org]
- 2. Pharmacology of this compound, a novel, selective non-redox 5-lipoxygenase inhibitor effective in inflammation and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Inhibition of leukotriene synthesis by honokiol in rat basophilic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Generation of leukotriene B4, its all trans isomers and 5-hydroxyeicosatetraenoic acid by rat basophilic leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PF-4191834 and Other Anti-inflammatory Compounds: A Guide for Researchers
This guide provides a detailed, data-driven comparison of the novel anti-inflammatory compound PF-4191834 against established anti-inflammatory agents, including the selective COX-2 inhibitor Celecoxib, the non-selective COX inhibitor Aspirin, the corticosteroid Dexamethasone, and the biologic TNF-α inhibitor Adalimumab. This publication is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols used for their evaluation.
Executive Summary
Inflammation is a complex biological response implicated in a wide range of diseases. This guide delves into the pharmacological profiles of several key anti-inflammatory compounds, with a special focus on this compound, a selective inhibitor of 5-lipoxygenase (5-LOX). By targeting a distinct pathway in the arachidonic acid cascade, this compound offers a different therapeutic approach compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. This document presents a side-by-side comparison of their efficacy and mechanisms, supported by experimental data, to aid in the evaluation and selection of appropriate research tools and potential therapeutic candidates.
Data Presentation: A Quantitative Comparison
The following tables summarize the in vitro and in vivo pharmacological data for this compound and the selected comparator compounds. These tables are designed for easy comparison of their potency and efficacy across different experimental models.
Table 1: In Vitro Potency of Anti-inflammatory Compounds
| Compound | Target | Assay Type | IC50 / Ki | Selectivity |
| This compound | 5-Lipoxygenase (5-LOX) | Enzyme Inhibition Assay | IC50: 130 - 229 nM[1][2][3][4] | ~300-fold selective for 5-LOX over 12-LOX and 15-LOX; no activity against COX enzymes.[1][2] |
| Celecoxib | Cyclooxygenase-2 (COX-2) | Enzyme Inhibition Assay | IC50: 40 nM[5] | Highly selective for COX-2 over COX-1 (IC50 for COX-1 is ~17,000 nM).[6] |
| Aspirin | Cyclooxygenase-1 (COX-1) & Cyclooxygenase-2 (COX-2) | Enzyme Inhibition Assay | IC50 for COX-1: ~3.5 µM; IC50 for COX-2: ~30 µM.[7] | Non-selective, but more potent against COX-1.[7] |
| Dexamethasone | Glucocorticoid Receptor (GR) | Radioligand Binding Assay | Ki: ~0.5 nM[8] | High affinity for the Glucocorticoid Receptor. |
| Adalimumab | Tumor Necrosis Factor-alpha (TNF-α) | L929 Cell Cytotoxicity Neutralization Assay | IC50: 80.9 pM[9] | Specific for TNF-α. |
Table 2: In Vivo Efficacy of Anti-inflammatory Compounds
| Compound | Animal Model | Endpoint | Dosage | Efficacy |
| This compound | Rat Air Pouch Model | LTB4 Inhibition | 0.46 mg/kg (ED50) | Dose-dependent inhibition of LTB4 levels.[3] |
| Celecoxib | Rat Carrageenan-Induced Paw Edema | Edema Reduction | 60 mg/kg (p.o.) | Significant reduction in paw edema.[1] |
| Aspirin | Rat Carrageenan-Induced Paw Edema | Edema Reduction | 100 mg/kg (p.o.) | Significant reduction in paw edema. |
| Dexamethasone | Rat Carrageenan-Induced Paw Edema | Edema Reduction | 1 µg (local injection) | >60% inhibition of edema at 3 hours.[10] |
| Adalimumab | Murine Collagen-Induced Arthritis | Clinical Score & Paw Swelling | 1 mg/kg/day (s.c.) | Significantly alleviated the severity of arthritis.[11] |
Signaling Pathways and Mechanisms of Action
Understanding the distinct signaling pathways targeted by these compounds is crucial for predicting their therapeutic effects and potential side effects.
This compound: 5-Lipoxygenase (5-LOX) Inhibition
This compound is a selective, non-redox inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.[1][2] Leukotrienes, particularly leukotriene B4 (LTB4), are potent pro-inflammatory mediators that attract and activate leukocytes. By inhibiting 5-LOX, this compound effectively blocks the production of these inflammatory molecules.
Celecoxib and Aspirin: Cyclooxygenase (COX) Inhibition
Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme upregulated during inflammation to produce prostaglandins (PGs) that mediate pain and inflammation.[5] Aspirin, in contrast, is a non-selective inhibitor of both COX-1 and COX-2.[7] COX-1 is constitutively expressed and involved in homeostatic functions, such as protecting the gastric mucosa. The selective inhibition of COX-2 by celecoxib aims to reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.
Dexamethasone: Glucocorticoid Receptor (GR) Agonism
Dexamethasone is a potent synthetic glucocorticoid that exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). The activated GR complex translocates to the nucleus and modulates gene expression. This leads to the upregulation of anti-inflammatory proteins (transactivation) and the repression of pro-inflammatory transcription factors like NF-κB and AP-1 (transrepression).
Adalimumab: TNF-α Neutralization
Adalimumab is a recombinant human monoclonal antibody that specifically binds to and neutralizes tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. By preventing TNF-α from binding to its receptors (TNFR1 and TNFR2), Adalimumab blocks the downstream signaling cascades that lead to the expression of other inflammatory mediators and cell recruitment.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.
5-Lipoxygenase (5-LOX) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a test compound against 5-LOX.
Principle: This assay measures the production of leukotrienes or other 5-LOX products from arachidonic acid. The inhibition of this production is quantified to determine the IC50 value of the test compound.
Materials:
-
Human recombinant 5-LOX enzyme
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Test compound (e.g., this compound)
-
Detection system (e.g., spectrophotometer for measuring conjugated diene formation at 234 nm, or LC-MS/MS for specific product quantification)
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a reaction vessel, combine the assay buffer, 5-LOX enzyme, and the test compound (or vehicle control).
-
Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a set time.
-
Stop the reaction (e.g., by adding an organic solvent).
-
Measure the amount of 5-LOX product formed using the chosen detection method.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Objective: To determine the in vitro inhibitory activity and selectivity of a test compound against COX-1 and COX-2.
Principle: This assay measures the conversion of arachidonic acid to prostaglandin H2 (PGH2) by COX enzymes. The inhibition of this reaction is quantified to determine the IC50 values.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme cofactor
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Test compound (e.g., Celecoxib, Aspirin)
-
Detection system (e.g., colorimetric, fluorometric, or ELISA-based detection of prostaglandins)
Procedure:
-
Prepare serial dilutions of the test compound.
-
In separate wells of a microplate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the test compound or vehicle control to the respective wells.
-
Pre-incubate the plate to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specific time at a controlled temperature.
-
Stop the reaction and measure the amount of prostaglandin produced.
-
Calculate the percent inhibition and determine the IC50 values for both COX-1 and COX-2.
-
The selectivity index can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Glucocorticoid Receptor (GR) Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the glucocorticoid receptor.
Principle: This is a competitive binding assay where the test compound competes with a labeled ligand (e.g., radiolabeled or fluorescently labeled dexamethasone) for binding to the GR.
Materials:
-
Source of GR (e.g., cell lysates or purified receptor)
-
Labeled glucocorticoid ligand (e.g., [3H]-dexamethasone)
-
Test compound (e.g., Dexamethasone as a reference)
-
Assay buffer
-
Filtration apparatus and filters (for radioligand assays) or a fluorescence polarization reader (for fluorescence-based assays)
Procedure:
-
Prepare serial dilutions of the test compound.
-
Incubate the GR preparation with the labeled ligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free labeled ligand (e.g., by rapid filtration or by measuring fluorescence polarization).
-
Quantify the amount of bound labeled ligand.
-
The concentration of the test compound that displaces 50% of the specific binding of the labeled ligand is the IC50.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
TNF-α Neutralization Bioassay (L929 Cytotoxicity Assay)
Objective: To determine the ability of a test compound to neutralize the cytotoxic effect of TNF-α on L929 cells.
Principle: The murine L929 fibroblast cell line is sensitive to the cytotoxic effects of TNF-α. A neutralizing antibody or compound will protect the cells from TNF-α-induced cell death.
Materials:
-
L929 murine fibroblast cell line
-
Recombinant human TNF-α
-
Test compound (e.g., Adalimumab)
-
Cell culture medium
-
Actinomycin D (to sensitize cells to TNF-α)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed L929 cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound.
-
Pre-incubate the test compound dilutions with a fixed, sub-maximal concentration of TNF-α.
-
Add the TNF-α/test compound mixtures to the L929 cells, along with Actinomycin D.
-
Incubate for a period sufficient to induce cell death (e.g., 18-24 hours).
-
Measure cell viability using a suitable reagent.
-
Calculate the percentage of neutralization of TNF-α cytotoxicity for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the test compound that results in 50% neutralization of the TNF-α effect.
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound in an acute model of inflammation.
Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Carrageenan solution (e.g., 1% in sterile saline)
-
Test compound and vehicle
-
Plethysmometer or calipers to measure paw volume/thickness
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified time before carrageenan injection.[1]
-
Measure the initial paw volume/thickness of the right hind paw.
-
Inject a standard volume of carrageenan solution into the subplantar region of the right hind paw.[1]
-
Measure the paw volume/thickness at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group at each time point.
-
The ED50 (the dose that produces 50% of the maximal effect) can be determined from a dose-response curve.
Conclusion
This guide provides a comparative overview of this compound and other major classes of anti-inflammatory drugs. This compound, with its distinct mechanism of targeting the 5-LOX pathway, presents a promising alternative to traditional anti-inflammatory agents. The provided data and experimental protocols offer a valuable resource for researchers in the field of inflammation and drug discovery, facilitating informed decisions in experimental design and compound selection. Further head-to-head studies in standardized preclinical models will be crucial for a more definitive comparison of their therapeutic potential.
References
- 1. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. abcam.com [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. worldwide.promega.com [worldwide.promega.com]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. The local anti-inflammatory action of dexamethasone in the rat carrageenin oedema model is reversed by an antiserum to lipocortin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
A Comparative Guide to 5-Lipoxygenase Inhibitors: Validating the Specificity of PF-4191834
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the 5-lipoxygenase (5-LO) inhibitor PF-4191834 with other commonly used inhibitors, Zileuton and MK-886. The focus is on the specificity of these compounds, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for research and drug development.
Introduction to 5-Lipoxygenase Inhibition
5-Lipoxygenase is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators involved in a variety of inflammatory diseases, including asthma.[1][2] Inhibition of 5-LO is a therapeutic strategy to reduce the production of these inflammatory mediators. The specificity of a 5-LO inhibitor is crucial to minimize off-target effects and ensure that the observed biological activity is a direct result of 5-LO inhibition.
This compound is a novel, selective, non-redox, and non-iron-chelating inhibitor of 5-LO.[1][3] Zileuton is a commercially available 5-LO inhibitor, while MK-886 acts on the 5-lipoxygenase-activating protein (FLAP), which is necessary for 5-LO activity in cells.[4][5]
Comparative Efficacy and Specificity
The following tables summarize the inhibitory potency (IC50 values) of this compound, Zileuton, and MK-886 against 5-LO and other related enzymes. Lower IC50 values indicate higher potency.
| Compound | 5-LO IC50 | 12-LO Inhibition | 15-LO Inhibition | COX-1 Inhibition | COX-2 Inhibition | Mechanism of Action | Reference |
| This compound | 229 ± 20 nM | ~300-fold less potent than for 5-LO | ~300-fold less potent than for 5-LO | No activity | No activity | Direct, non-redox, non-iron-chelating | [5] |
| Zileuton | 0.3 - 0.5 µM (cellular) | Little to no inhibition up to 100 µM | Little to no inhibition up to 100 µM | Little to no inhibition up to 100 µM | Little to no inhibition up to 100 µM | Redox inhibitor, iron-chelator | [4] |
| MK-886 | 3 nM (leukocytes), 1.1 µM (whole blood) for LT biosynthesis | Not Reported | Not Reported | IC50 = 8 µM | IC50 = 58 µM | FLAP inhibitor | [5][6] |
Key Observations:
-
This compound demonstrates high potency and selectivity for 5-LO, with approximately 300-fold selectivity over 12-LO and 15-LO and no activity against COX enzymes.[5] Its non-redox and non-iron-chelating mechanism is a potential advantage over Zileuton.
-
Zileuton is a potent 5-LO inhibitor but is less selective at higher concentrations and its redox activity can lead to off-target effects.[4]
-
MK-886 is a potent inhibitor of leukotriene biosynthesis by targeting FLAP.[5] However, it also exhibits off-target activity against COX-1 and COX-2 at micromolar concentrations.[6]
Visualizing the Arachidonic Acid Cascade and Points of Inhibition
The following diagram illustrates the metabolic pathways of arachidonic acid and highlights where this compound and other inhibitors exert their effects.
Caption: Arachidonic acid metabolism and inhibitor targets.
Experimental Protocols for Specificity Validation
Validating the specificity of a 5-LO inhibitor is essential. Below are generalized protocols for biochemical and cell-based assays.
Biochemical (In Vitro) Enzyme Activity Assay
This assay directly measures the effect of an inhibitor on the activity of purified or recombinant enzymes.
Objective: To determine the IC50 value of an inhibitor against 5-LO, 12-LO, 15-LO, COX-1, and COX-2.
Materials:
-
Purified recombinant human 5-LO, 12-LO, 15-LO, COX-1, and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Test inhibitor (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4).
-
Spectrophotometer or fluorometer.
-
96-well plates.
Procedure:
-
Enzyme Preparation: Dilute the purified enzymes to a working concentration in the assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in the assay buffer.
-
Assay Reaction:
-
In a 96-well plate, add the assay buffer, the enzyme, and the test inhibitor at various concentrations.
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
-
Detection:
-
Spectrophotometric Method: Measure the increase in absorbance at a specific wavelength (e.g., 234 nm for lipoxygenases) resulting from the formation of conjugated dienes.
-
Fluorometric Method: Use a fluorescent probe that reacts with the product of the enzymatic reaction to generate a fluorescent signal.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Cell-Based Assay for Lipoxygenase Activity
This assay measures the inhibitory effect on 5-LO activity within a cellular context, which can be more physiologically relevant.
Objective: To determine the cellular potency (IC50) of an inhibitor in blocking the production of 5-LO products (e.g., leukotrienes).
Materials:
-
Cell line expressing 5-LO (e.g., human neutrophils, monocytes, or a transfected cell line).
-
Cell culture medium.
-
Calcium ionophore (e.g., A23187) or another stimulus to activate 5-LO.
-
Test inhibitor at various concentrations.
-
ELISA or LC-MS/MS for quantification of leukotrienes.
-
96-well cell culture plates.
Procedure:
-
Cell Culture: Culture the cells in 96-well plates until they reach the desired confluency.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test inhibitor for a specific time.
-
Cell Stimulation: Add a stimulus (e.g., calcium ionophore) to activate the 5-LO pathway and induce leukotriene production.
-
Sample Collection: After a defined incubation period, collect the cell supernatant.
-
Quantification of Leukotrienes: Measure the concentration of a specific 5-LO product (e.g., Leukotriene B4) in the supernatant using a validated method like ELISA or LC-MS/MS.
-
Data Analysis:
-
Calculate the percentage of inhibition of leukotriene production for each inhibitor concentration relative to the stimulated vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Caption: Workflow for assessing 5-LO inhibitor specificity.
Conclusion
The validation of this compound's specificity for 5-lipoxygenase is strongly supported by its high potency and significant selectivity over other lipoxygenases and cyclooxygenases.[5] Its distinct non-redox, non-iron-chelating mechanism of action offers a potential advantage over existing inhibitors like Zileuton. For researchers investigating the specific role of 5-LO in biological processes, this compound represents a highly selective and potent pharmacological tool. The provided experimental protocols offer a framework for independently verifying the specificity and potency of this and other 5-LO inhibitors in various experimental settings.
References
- 1. FLAP (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 2. FLAP | BioChemPartner [biochempartner.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-4191834: A Comparative Analysis of its Selective Inhibition of 5-Lipoxygenase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of PF-4191834, a potent and selective 5-lipoxygenase (5-LOX) inhibitor. Contrary to inquiries about its cross-reactivity with cyclooxygenase (COX) enzymes, extensive research demonstrates that this compound is highly selective for 5-LOX and exhibits no activity towards COX-1 or COX-2 enzymes.[1][2][3] This document will, therefore, focus on the inhibitory profile of this compound against 5-LOX and compare its performance with other relevant inhibitors. Additionally, a comparative overview of cyclooxygenase inhibitors is provided for a broader context on inflammatory pathway modulation.
Mechanism of Action: 5-LOX vs. COX Pathways
Inflammatory responses are significantly mediated by the metabolic products of arachidonic acid. This cascade is primarily governed by two distinct enzyme families: lipoxygenases (LOX) and cyclooxygenases (COX).[4]
-
5-Lipoxygenase (5-LOX) Pathway: The 5-LOX enzyme is responsible for the conversion of arachidonic acid into leukotrienes, which are potent mediators of inflammation and allergic reactions.[5] this compound selectively targets this enzyme, thereby reducing the production of pro-inflammatory leukotrienes.[3][5]
-
Cyclooxygenase (COX) Pathway: The COX enzymes, COX-1 and COX-2, convert arachidonic acid into prostaglandins, which are involved in a wide range of physiological and pathological processes, including inflammation, pain, and fever.[6] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes.
Below is a diagram illustrating the divergence of the 5-LOX and COX pathways in arachidonic acid metabolism.
Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activity of this compound and other relevant compounds against their respective target enzymes. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the enzyme's activity by 50%.
Table 1: 5-Lipoxygenase Inhibitors
| Compound | Target Enzyme | IC50 (nM) | Notes |
| This compound | 5-LOX | 229 | Selective, non-redox inhibitor.[1][3] |
| Zileuton | 5-LOX | 300 - 500 | Orally active inhibitor.[7][8][9] |
| BAY X 1005 | 5-LOX activating protein (FLAP) | 220 (human leukocytes) | Inhibits leukotriene synthesis.[10][11][12] |
Table 2: Cyclooxygenase Inhibitors
| Compound | Target Enzyme | IC50 (µM) | Selectivity (COX-1/COX-2) |
| Celecoxib | COX-1 | 28 | 0.003 |
| COX-2 | 0.091 | ||
| Ibuprofen | COX-1 | 12 | 6.67 |
| COX-2 | 80 |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
The determination of enzyme inhibition is a critical step in drug discovery. Below are generalized protocols for in vitro assays used to assess the inhibitory activity of compounds against 5-lipoxygenase and cyclooxygenase.
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay measures the ability of a test compound to inhibit the activity of the 5-LOX enzyme.
-
Reagent Preparation:
-
Prepare a suitable assay buffer (e.g., Tris-HCl or phosphate buffer).
-
Reconstitute the 5-LOX enzyme in the assay buffer to the desired concentration.
-
Prepare a solution of the substrate, arachidonic acid or linoleic acid.
-
Prepare serial dilutions of the test compound (e.g., this compound) and a known 5-LOX inhibitor (e.g., Zileuton) as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, 5-LOX enzyme, and the test compound or control.
-
Incubate the plate for a specified time at a controlled temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the reaction progress by measuring the absorbance or fluorescence of the product at a specific wavelength over time using a microplate reader. The formation of hydroperoxides from linoleic acid can be measured at 234 nm.[13]
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.
-
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory effect of a compound on COX-1 and COX-2 enzymes.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., Tris-HCl).
-
Prepare purified COX-1 and COX-2 enzymes.
-
Prepare a solution of the substrate, arachidonic acid.
-
Prepare a detection reagent, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is oxidized during the reduction of PGG2 to PGH2, producing a colored product.
-
Prepare serial dilutions of the test compound and known selective (e.g., Celecoxib for COX-2) and non-selective (e.g., Ibuprofen) inhibitors.
-
-
Assay Procedure:
-
In separate wells of a 96-well plate for COX-1 and COX-2, add the assay buffer, the respective enzyme, and the test compound or control.
-
Incubate the plate to allow for inhibitor-enzyme interaction.
-
Add the detection reagent to each well.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance of the oxidized detection reagent at a specific wavelength (e.g., 590-620 nm) over time.
-
-
Data Analysis:
-
Calculate the reaction rates and the percentage of inhibition for each compound concentration against both COX-1 and COX-2.
-
Determine the IC50 values for each enzyme and calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
-
Conclusion
This compound is a highly selective inhibitor of 5-lipoxygenase, with no discernible activity against cyclooxygenase enzymes. This specificity makes it a valuable research tool for investigating the role of the 5-LOX pathway in various inflammatory and disease models. For researchers studying cyclooxygenase-mediated pathways, selective COX-2 inhibitors like celecoxib or non-selective NSAIDs such as ibuprofen are more appropriate alternatives. The provided data and protocols offer a foundational guide for the comparative assessment of these distinct classes of inflammatory pathway inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. Pharmacology of this compound, a novel, selective non-redox 5-lipoxygenase inhibitor effective in inflammation and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. immune-system-research.com [immune-system-research.com]
- 6. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Zileuton - Focus Biomolecules [mayflowerbio.com]
- 10. BAY-X 1005 | CAS 128253-31-6 | BAY-X1005 | Tocris Bioscience [tocris.com]
- 11. In vitro pharmacology of BAY X1005, a new inhibitor of leukotriene synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BAY X1005, a new selective inhibitor of leukotriene synthesis: pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lipoxygenase Enzyme (LOX) Inhibition Assay [bio-protocol.org]
Validating the Effects of PF-4191834: A Guide to the Use of Negative Controls and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the 5-lipoxygenase (5-LOX) inhibitor, PF-4191834, with alternative compounds. Crucially, it emphasizes the indispensable role of negative controls in validating the on-target effects of this potent anti-inflammatory agent. The experimental data and protocols presented herein are designed to assist researchers in designing rigorous experiments and interpreting their results with high confidence.
The Critical Role of Negative Controls
In pharmacological studies, attributing a biological effect solely to the intended action of a compound requires meticulous validation. Negative controls are fundamental to this process, helping to distinguish the specific, on-target effects of a drug from non-specific or off-target phenomena. An ideal negative control for this compound would be a structurally analogous molecule that is devoid of inhibitory activity against 5-LOX. Such a compound, when used in parallel with this compound, would account for any observed effects that are independent of 5-LOX inhibition, such as those arising from the chemical scaffold itself or from unforeseen interactions with other cellular components.
While a commercially available, validated inactive analog of this compound is not readily documented in the public domain, researchers can employ other robust negative control strategies. These include the use of vehicle controls (the solvent in which the compound is dissolved) and, where possible, a structurally unrelated compound that is known to be inactive against 5-LOX. Furthermore, conducting experiments in cell lines or animal models where the 5-LOX gene has been knocked out or silenced can provide the ultimate negative control, demonstrating that the effects of this compound are indeed dependent on the presence of its target.
Comparative Analysis of 5-LOX Inhibitors
This compound is a potent, selective, and non-redox inhibitor of 5-LOX. To contextualize its activity, this guide provides a comparison with other well-characterized 5-LOX inhibitors, Zileuton and Setileuton.
| Compound | Mechanism of Action | Target | In Vitro Potency (IC50) |
| This compound | Non-redox inhibitor | 5-LOX | 229 nM[1][2] |
| Zileuton | Iron chelator, redox inhibitor | 5-LOX | ~1 µM |
| Setileuton | Direct inhibitor | 5-LOX | 52 nM (in human whole blood)[3] |
Experimental Protocols
Rigorous and reproducible experimental design is paramount. Below are detailed methodologies for key experiments to assess the efficacy and specificity of 5-LOX inhibitors.
5-LOX Enzyme Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified 5-LOX.
Methodology:
-
Recombinant human 5-LOX is pre-incubated with a range of concentrations of the test compound (e.g., this compound), a positive control (e.g., Zileuton), a negative control (e.g., vehicle or an inactive analog), or vehicle alone in assay buffer.
-
The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The reaction is terminated, and the amount of 5-LOX product (e.g., leukotriene B4 or 5-hydroxyeicosatetraenoic acid) is quantified using a suitable method such as ELISA or LC-MS/MS.
-
The concentration of the compound that produces 50% inhibition of enzyme activity (IC50) is calculated.
Cell-Based 5-LOX Activity Assay
Objective: To assess the ability of a compound to inhibit 5-LOX activity within a cellular context.
Methodology:
-
A suitable cell line expressing 5-LOX (e.g., human neutrophils or a transfected cell line) is cultured.
-
Cells are pre-treated with various concentrations of the test compound, controls, or vehicle.
-
5-LOX activity is stimulated using a calcium ionophore (e.g., A23187) or another appropriate stimulus.
-
After incubation, the cells are lysed, and the supernatant is collected.
-
The concentration of a specific 5-LOX product (e.g., leukotriene B4) in the supernatant is measured by ELISA or LC-MS/MS.
-
The IC50 value is determined.
Animal Model of Inflammation
Objective: To evaluate the in vivo efficacy of a compound in a relevant animal model of inflammation.
Methodology:
-
A suitable animal model of inflammation is chosen, such as the rat carrageenan-induced paw edema model.
-
Animals are pre-dosed orally or via another appropriate route with the test compound, controls, or vehicle.
-
Inflammation is induced by injecting an inflammatory agent (e.g., carrageenan) into the paw.
-
Paw volume or another inflammatory marker is measured at various time points after the induction of inflammation.
-
At the end of the experiment, tissue or blood samples can be collected to measure the levels of 5-LOX products to confirm target engagement.
-
The dose of the compound that produces a 50% reduction in the inflammatory response (ED50) is calculated.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the 5-LOX signaling pathway and a typical experimental workflow for validating a 5-LOX inhibitor.
Caption: The 5-LOX pathway and the inhibitory action of this compound.
Caption: A generalized workflow for the validation of 5-LOX inhibitors.
References
Comparative Guide to Positive Controls for 5-LOX Inhibition in PF-4191834 Experiments
This guide provides a comprehensive comparison of PF-4191834 with established positive controls for 5-lipoxygenase (5-LOX) inhibition assays. It is intended for researchers, scientists, and drug development professionals seeking to evaluate the efficacy and selectivity of novel 5-LOX inhibitors. The guide includes quantitative data, detailed experimental protocols, and visualizations of the 5-LOX signaling pathway and experimental workflows.
Introduction to 5-LOX Inhibition
The 5-lipoxygenase (5-LOX) enzyme is a crucial player in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators.[1] The overproduction of leukotrienes is associated with a variety of inflammatory diseases, including asthma, allergic rhinitis, and osteoarthritis. Consequently, the inhibition of 5-LOX is a key therapeutic strategy for managing these conditions. This compound is a novel, orally active, and selective non-redox inhibitor of 5-LOX.[1][2][3][4] To accurately assess its inhibitory potential, it is essential to compare its performance against well-characterized positive controls. This guide focuses on two such controls: Zileuton and Nordihydroguaiaretic acid (NDGA).
Quantitative Comparison of 5-LOX Inhibitors
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the reported IC50 values for this compound and the selected positive controls against 5-LOX.
| Compound | IC50 Value (5-LOX) | Assay Conditions | Reference |
| This compound | 229 nM | Enzyme-based assay | [1][2][3][5] |
| 130 nM | Human 5-LOX, concentration-dependent inhibition | [2][4][6] | |
| 100 - 190 nM | Inhibition of 5-LOX product synthesis (5-HETE, 5-oxo-ETE, LTB4, LTE4) | [2][4][6] | |
| Zileuton | 0.5 µM | Rat basophilic leukemia cell supernatant | [7] |
| 0.3 µM | Rat polymorphonuclear leukocytes (PMNL) | [7] | |
| 0.4 µM | Human PMNL (LTB4 biosynthesis) | [7] | |
| 0.9 µM | Human whole blood (LTB4 biosynthesis) | [7] | |
| 2.6 µM | Human blood (LTB4 synthesis) | [5] | |
| 5.79 µM | Murine peritoneal macrophages (PGE2 production) | [8] | |
| 1.94 µM | J774 macrophages (PGE2 production) | [8] | |
| 12.9 µM | Human whole blood (COX-2-dependent PGE2 production) | [8] | |
| Nordihydroguaiaretic acid (NDGA) | 8 µM | Lipoxygenase (5-LOX) inhibitor screening | [9] |
| 8 +/- 3 µM | TNF-alpha activated Walker EOC-20 microglia | [10] | |
| 0.1 - 10 µM | Inhibition of product formation from arachidonic acid by isolated human recombinant 5-LOX | [11] |
Note: IC50 values can vary depending on the specific experimental conditions, such as the enzyme source, substrate concentration, and assay format.
Experimental Protocols
This section outlines detailed methodologies for in vitro (biochemical) and cell-based 5-LOX inhibition assays.
In Vitro 5-LOX Inhibition Assay (Biochemical Assay)
This protocol describes a method to determine the inhibitory activity of compounds on purified 5-LOX enzyme.
Materials:
-
Purified human recombinant 5-LOX enzyme
-
Arachidonic acid (substrate)
-
Test compounds (e.g., this compound, Zileuton, NDGA) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2 and 2 mM ATP)
-
96-well microplate
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare Reagents:
-
Dilute the purified 5-LOX enzyme to the desired concentration in the assay buffer.
-
Prepare a stock solution of arachidonic acid.
-
Prepare serial dilutions of the test compounds and positive controls in the assay buffer.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add the following in order:
-
Assay buffer
-
Test compound or positive control at various concentrations. Include a vehicle control (e.g., DMSO).
-
5-LOX enzyme solution.
-
-
Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the arachidonic acid solution to each well to start the enzymatic reaction.
-
-
Detection:
-
The formation of 5-LOX products, such as leukotrienes, can be measured using various methods:
-
Spectrophotometry: Monitor the increase in absorbance at a specific wavelength (e.g., 234 nm) corresponding to the formation of conjugated dienes.
-
Fluorometry: Utilize a fluorescent probe that reacts with the products of the lipoxygenase reaction.[12][13] The increase in fluorescence is proportional to the enzyme activity.
-
LC-MS/MS: For a more specific and sensitive detection, the reaction products can be quantified using liquid chromatography-tandem mass spectrometry.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell-Based 5-LOX Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of compounds on 5-LOX activity within a cellular context.
Materials:
-
A suitable cell line that expresses 5-LOX (e.g., human neutrophils, monocytes, or a transfected cell line like HEK293 cells expressing 5-LOX).
-
Cell culture medium and supplements.
-
Calcium ionophore (e.g., A23187) to stimulate 5-LOX activity.
-
Test compounds (e.g., this compound, Zileuton, NDGA) dissolved in a suitable solvent.
-
Phosphate-buffered saline (PBS).
-
ELISA kit for LTB4 or other leukotrienes, or an LC-MS/MS system.
Procedure:
-
Cell Culture and Plating:
-
Culture the cells under appropriate conditions.
-
Seed the cells into a multi-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
The following day, replace the culture medium with fresh medium containing various concentrations of the test compounds or positive controls. Include a vehicle control.
-
Incubate the cells with the compounds for a predetermined period (e.g., 30-60 minutes).
-
-
Cell Stimulation:
-
Add the calcium ionophore A23187 to the cells to stimulate the 5-LOX pathway and the production of leukotrienes.
-
Incubate for a specific duration (e.g., 15-30 minutes).
-
-
Sample Collection:
-
Collect the cell culture supernatant, which contains the secreted leukotrienes.
-
-
Leukotriene Quantification:
-
Measure the concentration of a specific 5-LOX product, typically Leukotriene B4 (LTB4), in the supernatant using a commercially available ELISA kit.
-
Alternatively, for a more comprehensive analysis, profile various eicosanoids using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of LTB4 production for each compound concentration relative to the stimulated vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
5-Lipoxygenase (5-LOX) Signaling Pathway
The following diagram illustrates the key steps in the 5-LOX signaling cascade, from the release of arachidonic acid to the production of various leukotrienes.
Caption: The 5-LOX signaling pathway, initiating from membrane phospholipids.
Experimental Workflow for 5-LOX Inhibitor Screening
This diagram outlines a typical workflow for screening and comparing the efficacy of 5-LOX inhibitors.
Caption: A streamlined workflow for the screening and evaluation of 5-LOX inhibitors.
References
- 1. Pharmacology of this compound, a novel, selective non-redox 5-lipoxygenase inhibitor effective in inflammation and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. This compound | Lipoxygenase | TargetMol [targetmol.com]
- 5. rndsystems.com [rndsystems.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nordihydroguaiaretic acid | NDGA | 5-LOX inhibitor | TargetMol [targetmol.com]
- 10. The arachidonic acid 5-lipoxygenase inhibitor nordihydroguaiaretic acid inhibits tumor necrosis factor alpha activation of microglia and extends survival of G93A-SOD1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. Lipoxygenase Activity Assay Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
A Comparative Analysis of PF-4191834 and FLAP Inhibitors in Leukotriene Synthesis Modulation
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two key strategies for inhibiting the leukotriene pathway: direct 5-lipoxygenase (5-LOX) inhibition with PF-4191834 and upstream blockade of the 5-lipoxygenase-activating protein (FLAP) with various inhibitors. This document outlines their distinct mechanisms of action, presents a quantitative comparison of their performance based on available experimental data, details common experimental protocols for their evaluation, and visualizes the complex biological and experimental workflows involved.
Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid, implicated in the pathophysiology of numerous inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions.[1][2] Their synthesis is a critical target for therapeutic intervention. This guide explores two primary approaches to inhibit this pathway: targeting the key enzyme 5-LOX directly, as exemplified by this compound, or targeting its essential accessory protein, FLAP, a mechanism employed by inhibitors like MK-886 and Veliflapon.[1][3]
Mechanism of Action: Two Paths to a Common Goal
While both this compound and FLAP inhibitors aim to reduce the production of leukotrienes, they do so by targeting different proteins in the biosynthesis cascade.
-
This compound is a selective, non-redox inhibitor that directly targets the 5-lipoxygenase (5-LOX) enzyme .[1] 5-LOX is the enzyme responsible for the initial two steps in the conversion of arachidonic acid into leukotrienes.[1] By binding to 5-LOX, this compound blocks its catalytic activity, thereby preventing the formation of all downstream leukotrienes, including LTB4 and the cysteinyl-leukotrienes (LTC4, LTD4, LTE4).[1]
-
FLAP Inhibitors target the 5-lipoxygenase-activating protein (FLAP) , an integral nuclear membrane protein.[3] FLAP is not an enzyme itself but acts as an essential scaffold or transfer protein that presents arachidonic acid to 5-LOX for efficient processing.[2][3] FLAP inhibitors bind to this protein, obstructing its ability to interact with 5-LOX and effectively halting the initiation of leukotriene synthesis.[3] This upstream intervention also results in a broad-spectrum inhibition of all leukotriene production.[2]
Quantitative Performance Data
The following tables summarize the available in vitro and in vivo data for this compound and a selection of well-characterized FLAP inhibitors. Direct comparison should be approached with caution as data is often generated from different studies and under varying experimental conditions.
Table 1: In Vitro Potency of this compound vs. FLAP Inhibitors
| Compound | Target | Assay Type | IC₅₀ (nM) | Reference(s) |
| This compound | 5-LOX | Enzyme Assay | 229 | [1] |
| 5-LOX Products (LTB₄, LTE₄, etc.) | Human Whole Blood Assay | 100 - 190 | [1] | |
| MK-886 | FLAP | FLAP Binding Assay | 30 | [4][5] |
| Leukotriene Biosynthesis | Intact Leukocytes | 3 | [4][5] | |
| Leukotriene Biosynthesis | Human Whole Blood Assay | 1100 | [4][5] | |
| MK-0591 (Quiflapon) | FLAP | FLAP Binding Assay | 1.6 | [4][6] |
| Leukotriene Biosynthesis | Intact Human PMNLs | 3.1 | [4] | |
| Veliflapon (BAY X 1005) | FLAP | LTB₄ Synthesis (Human Leukocytes) | 220 | [7][8][9] |
| Fiboflapon (GSK2190915) | FLAP | FLAP Binding Assay | 2.6 - 2.9 | [6][10][11] |
| LTB₄ Inhibition | Human Whole Blood Assay | 76 | [10][11][12][13] |
Table 2: In Vivo Efficacy of this compound and a Representative FLAP Inhibitor
| Compound | Model | Endpoint | ED₅₀ (mg/kg) | Reference(s) |
| This compound | Rat Carrageenan Air Pouch | LTB₄ Inhibition in Pouch Fluid | 0.46 | [1] |
| Fiboflapon (GSK2190915) | Rat in vivo lung challenge | LTB₄ Production Inhibition | 0.12 | [10][11] |
| Rat in vivo lung challenge | CysLT Production Inhibition | 0.37 | [10][11] |
Signaling Pathway and Experimental Workflows
To better understand the context of this comparison, the following diagrams illustrate the leukotriene biosynthesis pathway and a typical experimental workflow for evaluating these inhibitors.
Caption: Leukotriene Biosynthesis Pathway and Points of Inhibition.
Caption: General Experimental Workflow for Inhibitor Evaluation.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound and FLAP inhibitors.
5-LOX Enzyme Inhibition Assay (Spectrophotometric Method)
This assay is used to determine the direct inhibitory effect of a compound, such as this compound, on the catalytic activity of the 5-LOX enzyme.
-
Principle: The 5-LOX enzyme catalyzes the oxidation of unsaturated fatty acids like linoleic acid or arachidonic acid, resulting in the formation of a conjugated diene hydroperoxide product. This product exhibits a characteristic increase in absorbance at 234 nm, which can be monitored using a spectrophotometer. The rate of this absorbance increase is proportional to the enzyme's activity.
-
Methodology:
-
Reagent Preparation:
-
Prepare a suitable buffer (e.g., 50 mM phosphate buffer, pH 6.3).[14]
-
Prepare a stock solution of the substrate (e.g., 80 mM linoleic acid).[14]
-
Prepare a stock solution of purified 5-LOX enzyme (e.g., from potatoes or recombinant human 5-LOX) at a known concentration (e.g., 10,000 U/mL).[14]
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) and a standard inhibitor (e.g., Zileuton) in an appropriate solvent like DMSO.
-
-
Assay Procedure:
-
In a quartz cuvette, combine the buffer, enzyme solution, and either the test inhibitor dilution or solvent (for control).
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.[15]
-
Initiate the reaction by adding the substrate (linoleic acid) to the cuvette.
-
Immediately monitor the increase in absorbance at 234 nm over time using a UV-visible spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction rate from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the solvent control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
-
FLAP Binding Assay
This assay is crucial for identifying and characterizing FLAP inhibitors like MK-886. It measures the ability of a test compound to displace a known radiolabeled ligand from the FLAP protein.
-
Principle: A radiolabeled compound known to bind specifically to FLAP is incubated with a membrane preparation containing FLAP. Unlabeled test compounds are added to compete for the binding site. The amount of radioactivity remaining bound to the membrane is inversely proportional to the binding affinity of the test compound.
-
Methodology:
-
Reagent Preparation:
-
Prepare membrane fractions from cells expressing FLAP (e.g., human polymorphonuclear leukocytes - PMNLs).
-
Obtain a high-affinity radiolabeled FLAP inhibitor (e.g., [³H]MK-886).
-
Prepare serial dilutions of the test compounds and a known unlabeled FLAP inhibitor for a standard curve.
-
-
Assay Procedure:
-
In assay tubes, combine the membrane preparation, the radiolabeled ligand, and varying concentrations of the test compound or buffer.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membranes while allowing unbound ligand to pass through.
-
Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioactivity.
-
-
Data Analysis:
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specifically bound radiolabeled ligand.
-
-
Human Whole Blood Assay for Leukotriene B₄ (LTB₄) Inhibition
This is a more physiologically relevant cell-based assay that measures the functional consequence of 5-LOX or FLAP inhibition—the reduction of leukotriene synthesis in a complex biological matrix.
-
Principle: Freshly drawn human whole blood is treated with the inhibitor and then stimulated with a calcium ionophore (e.g., A23187). The ionophore triggers the activation of the 5-LOX pathway in leukocytes (primarily neutrophils) within the blood. After a set incubation time, the reaction is stopped, and the amount of LTB₄ produced is quantified, typically by ELISA or LC-MS/MS.
-
Methodology:
-
Blood Collection and Preparation:
-
Draw venous blood from healthy donors into tubes containing an anticoagulant (e.g., heparin).
-
Pre-incubate aliquots of the whole blood with various concentrations of the test inhibitor (e.g., this compound or a FLAP inhibitor) or vehicle control at 37°C.
-
-
Stimulation and Termination:
-
Quantification of LTB₄:
-
The LTB₄ in the plasma supernatant is measured. Due to matrix effects, a purification step such as solid-phase extraction may be required.[16]
-
Quantification is performed using a validated method, most commonly a competitive enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher specificity and accuracy.
-
-
Data Analysis:
-
Calculate the percentage of LTB₄ synthesis inhibition for each inhibitor concentration compared to the stimulated vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition versus inhibitor concentration.
-
-
Comparative Summary and Conclusion
The choice between a direct 5-LOX inhibitor like this compound and a FLAP inhibitor involves considering their distinct interaction points within the same critical pathway for inflammation.
-
Potency and Mechanism: FLAP inhibitors, particularly second-generation compounds like MK-0591 and Fiboflapon, often exhibit very high potency in binding assays (low single-digit nM IC₅₀ values).[4][6] This reflects a strong interaction with the FLAP target. This compound, a direct 5-LOX enzyme inhibitor, shows potent but comparatively higher IC₅₀ values in enzyme assays.[1] However, a direct comparison of IC₅₀ values across different assay types (binding vs. enzyme activity) is not straightforward. The more relevant comparison comes from functional cellular assays, such as the whole blood assay. Here, potent FLAP inhibitors like Fiboflapon (IC₅₀ = 76 nM) and direct 5-LOX inhibitors like this compound (IC₅₀ ≈ 100-190 nM) demonstrate comparable functional potencies in inhibiting the final pathway output.[1][10]
-
Selectivity: this compound has been shown to be highly selective for 5-LOX over other lipoxygenases (12-LOX, 15-LOX) and shows no activity against cyclooxygenase (COX) enzymes, which is crucial for avoiding off-target effects associated with broad-spectrum anti-inflammatory drugs.[1] Similarly, FLAP inhibitors derive their specificity from targeting a unique protein in the leukotriene pathway, which is distinct from the COX pathway, thereby avoiding side effects associated with NSAIDs.[3]
-
In Vivo Efficacy: Both strategies have demonstrated robust in vivo efficacy in animal models of inflammation. Both this compound and Fiboflapon show potent, dose-dependent inhibition of leukotriene production at low mg/kg doses, supporting their potential as orally administered anti-inflammatory agents.[1][10][11]
References
- 1. Pharmacology of this compound, a novel, selective non-redox 5-lipoxygenase inhibitor effective in inflammation and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FLAP inhibitors for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are FLAP inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. FLAP (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medkoo.com [medkoo.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. abmole.com [abmole.com]
- 13. Pharmacodynamics, pharmacokinetics and safety of GSK2190915, a novel oral anti‐inflammatory 5‐lipoxygenase‐activating protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Potential of PF-4191834 Against Existing Treatments for Inflammatory Airway Diseases
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive evaluation of the therapeutic potential of PF-4191834, a novel 5-lipoxygenase (5-LOX) inhibitor, in comparison to established treatments for inflammatory airway diseases such as asthma. The primary comparators include the 5-LOX inhibitor Zileuton and the cysteinyl leukotriene receptor antagonists (LTRAs) Montelukast and Zafirlukast. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of available preclinical and clinical data, experimental methodologies, and relevant signaling pathways.
Executive Summary
This compound is a potent and selective, non-redox inhibitor of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes are potent inflammatory mediators implicated in the pathophysiology of asthma and other inflammatory conditions. By inhibiting 5-LOX, this compound effectively blocks the production of all leukotrienes, including LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, LTE4). This mechanism of action is similar to the existing 5-LOX inhibitor, Zileuton. In contrast, LTRAs like Montelukast and Zafirlukast act downstream by selectively blocking the CysLT1 receptor.
Preclinical data suggests that this compound exhibits significant anti-inflammatory activity. However, a direct comparative analysis with existing treatments is limited by the absence of head-to-head clinical trials. This guide synthesizes the available data to provide an objective comparison based on existing literature.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that the data is derived from different studies and direct comparisons should be made with caution in the absence of head-to-head trials.
Table 1: In Vitro Potency
| Compound | Target | Assay | IC50 |
| This compound | 5-Lipoxygenase | Enzyme Assay | 229 ± 20 nM |
| This compound | 5-Lipoxygenase | Human Blood Cells | IC80 = 370 ± 20 nM |
| Zileuton | 5-Lipoxygenase | Various | Modest response rates reported in asthmatics[2] |
| Montelukast | CysLT1 Receptor | Receptor Binding | High affinity and selectivity |
| Zafirlukast | CysLT1 Receptor | Receptor Binding | Potent and selective antagonist |
Table 2: Preclinical In Vivo Efficacy
| Compound | Animal Model | Key Findings |
| This compound | Rat Air Pouch (Carrageenan-induced inflammation) | Dose-dependent inhibition of inflammatory exudate and cellular infiltration. |
| Zileuton | Animal models of asthma | Reduces airway inflammation and hyperresponsiveness. |
| Montelukast | Ovalbumin-challenged rodent models of asthma | Attenuates early and late-phase asthmatic responses.[3] |
| Zafirlukast | Animal models of asthma | Blocks leukotriene-mediated pathologic events.[4] |
Table 3: Clinical Efficacy in Asthma (Selected Data)
| Compound | Study Population | Key Efficacy Endpoints |
| This compound | Phase I trials completed | No publicly available efficacy data. |
| Zileuton | Mild to moderate asthma | Significant improvement in FEV1 and reduction in asthma exacerbations.[5] |
| Montelukast | Mild to moderate asthma | Improvement in FEV1, reduction in beta-agonist use, and improved patient-reported outcomes.[6][7] |
| Zafirlukast | Mild to moderate asthma | Superior to placebo in improving lung function and symptom scores.[8] |
Experimental Protocols
Detailed methodologies for key experiments cited are crucial for the critical evaluation of the data.
Preclinical Models
1. Rat Air Pouch Model of Inflammation (for this compound)
This model is a widely used in vivo assay to assess the anti-inflammatory activity of novel compounds.
-
Pouch Induction: A subcutaneous air pouch is created on the dorsal side of rats by injecting sterile air. This process is repeated after a few days to establish a stable pouch.[9]
-
Induction of Inflammation: Inflammation is induced by injecting a pro-inflammatory agent, such as carrageenan, into the air pouch.[9]
-
Drug Administration: Test compounds, such as this compound, are typically administered orally or intraperitoneally at various doses prior to the carrageenan challenge.
-
Evaluation of Inflammation: After a specific time, the pouch exudate is collected to measure the volume and the number of infiltrating leukocytes. The levels of inflammatory mediators like prostaglandins and leukotrienes in the exudate can also be quantified. The pouch lining can be processed for histological analysis.[10]
2. Ovalbumin (OVA)-Induced Allergic Asthma Model (for LTRAs and Zileuton)
This is a classic and widely used animal model to study the pathophysiology of allergic asthma and to evaluate the efficacy of anti-asthmatic drugs.[11]
-
Sensitization: Animals, typically mice or guinea pigs, are sensitized to ovalbumin, a common allergen, usually by intraperitoneal injections of OVA mixed with an adjuvant like aluminum hydroxide.[12]
-
Challenge: After the sensitization period, the animals are challenged with aerosolized OVA to induce an asthmatic response.[12]
-
Drug Administration: The test compounds are administered before or during the challenge phase.
-
Assessment of Airway Inflammation and Hyperresponsiveness: Key parameters measured include:
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Collection of BAL fluid to count inflammatory cells (e.g., eosinophils, neutrophils, lymphocytes) and measure cytokine levels.
-
Airway Hyperresponsiveness (AHR): Measurement of airway resistance in response to a bronchoconstrictor agent (e.g., methacholine).
-
Lung Histology: Examination of lung tissue sections for signs of inflammation, mucus production, and airway remodeling.
-
Serum IgE Levels: Measurement of OVA-specific IgE levels in the serum.
-
Clinical Trial Protocols (General Overview for Comparators)
1. Zileuton in Chronic Asthma
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group studies.[5]
-
Patient Population: Patients with mild to moderate chronic asthma.[5]
-
Intervention: Zileuton administered orally at varying doses (e.g., 600 mg four times daily) compared to placebo.[5]
-
Primary Endpoints:
-
Forced Expiratory Volume in 1 second (FEV1).
-
Frequency of asthma exacerbations requiring systemic corticosteroids.
-
-
Secondary Endpoints:
-
Use of rescue beta-agonists.
-
Asthma symptom scores.
-
Quality of life assessments.
-
2. Montelukast in Chronic Asthma
-
Study Design: Randomized, double-blind, placebo-controlled trials.[6][7]
-
Patient Population: Adults and children with chronic asthma.[6][7]
-
Intervention: Oral montelukast (e.g., 10 mg once daily for adults) compared to placebo.[6]
-
Primary Endpoints:
-
FEV1.
-
Patient-reported outcomes (e.g., daytime asthma symptoms, nighttime awakenings).
-
-
Secondary Endpoints:
-
Beta2-agonist use.
-
Asthma-related quality of life.
-
3. Zafirlukast in Chronic Asthma
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter trials.[4]
-
Patient Population: Patients with mild-to-moderate asthma.[4]
-
Intervention: Oral zafirlukast (e.g., 20 mg twice daily) compared to placebo.[8]
-
Primary Endpoints:
-
FEV1.
-
Asthma symptom scores.
-
-
Secondary Endpoints:
-
Use of as-needed beta-agonists.
-
Peak expiratory flow (PEF) rates.
-
Mandatory Visualization
Signaling Pathways
The 5-lipoxygenase pathway is a critical component of the arachidonic acid cascade, leading to the production of potent pro-inflammatory leukotrienes.
Caption: The 5-Lipoxygenase signaling pathway and points of therapeutic intervention.
Experimental Workflow
The following diagram illustrates a typical workflow for preclinical evaluation of an anti-inflammatory compound using an animal model of asthma.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Zileuton use and phenotypic features in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Montelukast in Asthma: A Review of its Efficacy and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zafirlukast: the first leukotriene-receptor antagonist approved for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and clinical efficacy of zileuton in patients with chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Montelukast: data from clinical trials in the management of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Zafirlukast: an update of its pharmacology and therapeutic efficacy in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carrageenan Air Pouch Model - Creative Biolabs [creative-biolabs.com]
- 10. Activation of the transcription factor NF-kappaB in the rat air pouch model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The "classical" ovalbumin challenge model of asthma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Benchmarking PF-4191834: A Comparative Analysis of Potency Against Established 5-Lipoxygenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel 5-lipoxygenase (5-LOX) inhibitor, PF-4191834, against established inhibitors: Zileuton, MK-886, and Caffeic Acid. The following sections detail the comparative potency, underlying mechanisms of action, and the experimental protocols used to derive these findings, offering a critical resource for researchers in inflammation and drug development.
Comparative Potency of 5-LOX Inhibitors
The inhibitory potency of this compound and other established 5-LOX inhibitors is summarized below. The data, presented as IC50/ID50 values, represent the concentration of the inhibitor required to achieve 50% inhibition of 5-LOX activity or its downstream effects.
| Inhibitor | IC50/ID50 (nM) | Target/Assay Condition | Mechanism of Action |
| This compound | 229[1][2][3][4] | Enzyme-based assay[1] | Direct, non-redox inhibitor of 5-LOX[2][3] |
| 130[2][3] | Human 5-LOX[2][3] | ||
| 100 - 190[2][3] | Inhibition of 5-LOX products (5-HETE, LTB4, etc.)[2][3] | ||
| Zileuton | 300 - 500 | Rat basophilic leukemia cells & polymorphonuclear leukocytes (PMNLs)[5][6] | Direct 5-LOX inhibitor[1][2][3][4][7] |
| 400 | Human PMNLs (LTB4 biosynthesis)[5] | ||
| 900 | Human whole blood (LTB4 biosynthesis)[5] | ||
| 2,300 - 2,600 | Rat and human blood (LTB4 synthesis)[8] | ||
| 3,500 | 5-LOX activity[9] | ||
| MK-886 | 30 | 5-LOX activating protein (FLAP)[10] | FLAP inhibitor; prevents 5-LOX translocation[11][12] |
| 3 | Leukotriene biosynthesis in intact leukocytes[10] | ||
| 1,100 | Leukotriene biosynthesis in human whole blood[10] | ||
| 2.5 | Leukotriene formation in intact leukocytes[13] | ||
| Caffeic Acid | 3,700[14] | 5-lipoxygenase[14] | Non-competitive inhibitor of 5-LOX[14] |
| 480 (methyl ester)[14] | 5-lipoxygenase[14] | ||
| 130 (phenethyl ester - CAPE)[9] | 5-LOX activity[9] |
Note: IC50 values can vary depending on the specific experimental conditions, cell types, and assay methods used.
Mechanism of Action and Pathway Visualization
The 5-lipoxygenase pathway plays a crucial role in the biosynthesis of leukotrienes, which are potent inflammatory mediators. Understanding the points of inhibition for this compound and its counterparts is essential for evaluating their therapeutic potential.
Caption: Leukotriene biosynthesis pathway and points of inhibition.
This compound, Zileuton, and Caffeic Acid are direct inhibitors of the 5-LOX enzyme. In contrast, MK-886 acts on the 5-lipoxygenase-activating protein (FLAP), which is essential for the translocation and activation of 5-LOX at the cell membrane.[11][12]
Experimental Protocols
The determination of 5-LOX inhibitory potency involves a variety of in vitro and cell-based assays. Below are generalized protocols representative of those used to evaluate the compounds discussed.
Cell-Free 5-LOX Activity Assay (Spectrophotometric)
This assay directly measures the enzymatic activity of purified 5-LOX.
-
Principle: 5-LOX converts a fatty acid substrate (e.g., arachidonic acid or linoleic acid) into a hydroperoxy derivative, which can be detected spectrophotometrically at 234 nm.
-
Materials:
-
Purified 5-lipoxygenase enzyme
-
Substrate solution (e.g., linoleic acid in borate buffer)
-
Test compounds (this compound and comparators) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate buffer (pH ~7.4)
-
Spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a quartz cuvette, mix the phosphate buffer, 5-LOX enzyme solution, and the test compound at various concentrations.
-
Incubate the mixture for a defined period at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the substrate solution.
-
Monitor the increase in absorbance at 234 nm over time.
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
-
The percent inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the control (vehicle-only).
-
IC50 values are calculated by plotting percent inhibition against inhibitor concentration.
-
Cell-Based Leukotriene Biosynthesis Assay (e.g., 5-HETE Formation)
This assay measures the ability of a compound to inhibit 5-LOX activity within a cellular context.
-
Principle: Cells that express 5-LOX (e.g., human polymorphonuclear leukocytes - PMNLs) are stimulated to produce leukotrienes. The amount of a specific 5-LOX product, such as 5-hydroxyeicosatetraenoic acid (5-HETE), is then quantified, typically by High-Performance Liquid Chromatography (HPLC) or ELISA.
-
Materials:
-
Suspension of 5-LOX expressing cells (e.g., isolated human PMNLs)
-
Cell culture medium
-
Calcium ionophore (e.g., A23187) to stimulate cells
-
Test compounds
-
Reagents for cell lysis and extraction of lipids
-
HPLC system with a UV detector or an ELISA kit for 5-HETE
-
-
Procedure:
-
Pre-incubate the cell suspension with various concentrations of the test compound or vehicle control.
-
Stimulate the cells with a calcium ionophore to activate the 5-LOX pathway.
-
After a defined incubation period, terminate the reaction (e.g., by adding a quenching solution and placing on ice).
-
Lyse the cells and extract the lipid mediators.
-
Quantify the amount of 5-HETE in the extracts using HPLC or ELISA.
-
Calculate the percent inhibition of 5-HETE production for each inhibitor concentration compared to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and characterizing 5-LOX inhibitors.
Caption: Workflow for 5-LOX inhibitor screening and characterization.
Conclusion
This compound demonstrates potent inhibition of the 5-LOX enzyme, with IC50 values in the low nanomolar range, comparable to or exceeding the potency of several established inhibitors in various assays. Its direct, non-redox mechanism of action distinguishes it from FLAP inhibitors like MK-886. The provided data and experimental context offer a solid foundation for further investigation and positioning of this compound in the landscape of anti-inflammatory drug discovery. Researchers are encouraged to consider the specific assay conditions when comparing potencies and to utilize the outlined protocols for their own validation studies.
References
- 1. A cell-based assay for screening lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Lipoxygenase (5-LOX) Inhibition Assay [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. abcam.com [abcam.com]
- 12. Lipoxygenase Activity Assay Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
- 13. FLAP (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 14. researchgate.net [researchgate.net]
Replicating the Mechanism of Action of PF-4191834: A Comparative Guide to 5-Lipoxygenase Inhibitors
This guide provides a comparative analysis of PF-4191834 and other 5-lipoxygenase (5-LOX) inhibitors, offering researchers, scientists, and drug development professionals a comprehensive resource for replicating and expanding upon published findings. The document summarizes key performance data, details experimental protocols, and visualizes the underlying biological pathways.
Introduction to this compound and the 5-Lipoxygenase Pathway
This compound is a selective, non-redox inhibitor of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are potent inflammatory mediators involved in various physiological and pathological processes, including asthma and other inflammatory diseases. By inhibiting 5-LOX, this compound effectively blocks the production of pro-inflammatory leukotrienes, such as LTB4, LTC4, LTD4, and LTE4. This guide compares the in vitro and in vivo efficacy of this compound with other notable 5-LOX inhibitors: zileuton, setileuton, and atreleuton.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data for this compound and its alternatives, providing a clear comparison of their potency and efficacy in various experimental models.
Table 1: In Vitro Inhibition of 5-Lipoxygenase Activity
| Compound | Assay Type | Cell/Enzyme Source | IC50 | Citation |
| This compound | Enzyme Assay | Recombinant Human 5-LOX | 229 nM | |
| Cell-based Assay (LTB4 synthesis) | Human Whole Blood | 370 nM (IC80) | ||
| Zileuton | Enzyme Assay | Rat Basophilic Leukemia (RBL-1) cells (20,000 x g supernatant) | 0.5 µM | [1] |
| Cell-based Assay (LTB4 synthesis) | Human Polymorphonuclear Leukocytes (PMNL) | 0.4 µM | [1] | |
| Cell-based Assay (LTB4 synthesis) | Human Whole Blood | 0.9 µM | [1] | |
| Cell-based Assay (LTB4 synthesis) | Dog Blood | 0.56 µM | [2] | |
| Cell-based Assay (LTB4 synthesis) | Rat Blood | 2.3 µM | [2] | |
| Cell-based Assay (LTB4 synthesis) | Human Blood | 2.6 µM | [2] | |
| Setileuton | Enzyme Assay | Recombinant Human 5-LOX | 3.9 nM | [3][4] |
| Cell-based Assay (LTB4 synthesis) | Human Whole Blood | 52 nM | [3][4] | |
| Atreleuton | Cell-based Assay (Leukotriene biosynthesis) | Human Whole Blood | 0.2 µM | [5] |
| Enzyme Assay | Human 5-LOX | 90 nM | [6] |
Table 2: In Vivo Anti-Inflammatory Efficacy in the Rat Carrageenan-Induced Paw Edema Model
| Compound | Route of Administration | Dose | Efficacy (ED50 or % Inhibition) | Citation |
| This compound | Oral | 0.46 mg/kg | ED50 (inhibition of LTB4 in pouch fluid) | |
| Zileuton | Oral | 2 mg/kg | ED50 (ex vivo LTB4 biosynthesis inhibition) | [1] |
| Oral | 31 mg/kg | ED50 (inhibition of arachidonic acid-induced mouse ear edema) | [1] | |
| Setileuton | Oral | 20 mg/kg (single dose) | Bioavailability of 66% in rats | [3] |
| Atreleuton | - | - | Data not readily available in this model |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate the findings.
In Vitro 5-Lipoxygenase Enzyme Inhibition Assay
This protocol is a generalized procedure based on spectrophotometric determination of 5-LOX activity.
Materials:
-
Recombinant human 5-lipoxygenase enzyme
-
Linoleic acid (substrate)
-
Phosphate buffer (50 mM, pH 6.3)
-
Test compounds (this compound, zileuton, setileuton, atreleuton) dissolved in a suitable solvent (e.g., DMSO)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the 5-lipoxygenase enzyme in phosphate buffer. A common concentration is 10,000 U/mL.
-
Prepare a stock solution of the substrate, linoleic acid (e.g., 80 mM).
-
Prepare serial dilutions of the test compounds to be evaluated.
-
In a cuvette, mix the phosphate buffer, enzyme solution, and the test compound dilution. The final volume is typically 2 mL.
-
Initiate the reaction by adding the linoleic acid substrate to the mixture.
-
Immediately measure the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes, a product of the lipoxygenase reaction.
-
Record the absorbance at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 5 minutes).
-
The rate of reaction is determined from the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Leukotriene B4 (LTB4) Production Assay in Human Whole Blood
This protocol describes a method to assess the inhibitory effect of compounds on LTB4 production in a physiologically relevant ex vivo system.
Materials:
-
Freshly drawn human whole blood collected in heparinized tubes
-
Calcium ionophore A23187 (stimulant)
-
Test compounds (this compound, zileuton, setileuton, atreleuton) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
LTB4 ELISA kit
-
Centrifuge
Procedure:
-
Pre-incubate aliquots of human whole blood with various concentrations of the test compounds or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Stimulate leukotriene synthesis by adding a calcium ionophore, such as A23187 (final concentration typically 5-10 µM).
-
Incubate the stimulated blood for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by placing the samples on ice and/or adding a chelating agent like EDTA.
-
Centrifuge the samples to separate the plasma.
-
Collect the plasma supernatant and store it at -80°C until analysis.
-
Quantify the concentration of LTB4 in the plasma samples using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of inhibition of LTB4 production for each compound concentration compared to the vehicle-treated control.
-
Determine the IC50 value for each compound.
Rat Carrageenan-Induced Paw Edema Model
This in vivo model is widely used to evaluate the anti-inflammatory activity of pharmacological agents.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v suspension in sterile saline)
-
Test compounds (this compound, zileuton, etc.) formulated for the desired route of administration (e.g., oral gavage)
-
Plethysmometer for measuring paw volume
-
Calipers for measuring paw thickness
Procedure:
-
Fast the rats overnight before the experiment but allow free access to water.
-
Administer the test compounds or vehicle control to the respective groups of animals via the chosen route of administration (e.g., orally).
-
After a specific time interval following drug administration (e.g., 30-60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume or thickness of each rat using a plethysmometer or calipers at time 0 (immediately before carrageenan injection) and at various time points thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
The degree of edema is calculated as the increase in paw volume or thickness at each time point compared to the initial measurement.
-
The percentage of inhibition of edema for each treated group is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
The ED50, the dose that produces 50% of the maximum inhibitory effect, can be determined from the dose-response curve.
Mandatory Visualizations
Signaling Pathway
Caption: The 5-Lipoxygenase (5-LOX) signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for the comparative analysis of 5-LOX inhibitors.
References
- 1. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Discovery of Setileuton, a Potent and Selective 5-Lipoxygenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. go.drugbank.com [go.drugbank.com]
Safety Operating Guide
Proper Disposal of PF-4191834: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for PF-4191834, a potent and selective non-redox 5-lipoxygenase inhibitor.
Safety and Handling Profile
This compound, with the chemical formula C₂₂H₂₃N₃O₂S, is identified by CAS number 1029317-21-2. According to the Safety Data Sheet (SDS) provided by GlpBio Technology USA, this compound is not classified as a hazardous substance or mixture.[1] However, as a standard practice in a laboratory environment, all chemicals should be handled with a degree of caution.
Key Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
-
Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.
-
Ingestion and Inhalation: Avoid ingestion and inhalation of the compound.
Disposal Procedures
Given that this compound is not classified as hazardous, its disposal is more straightforward than that of regulated chemical waste. However, it is imperative to adhere to local, state, and federal regulations regarding chemical disposal.
Step-by-Step Disposal Guidance:
-
Consult Local Regulations: Before proceeding, always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on non-hazardous chemical waste disposal. Regulations can vary significantly.
-
Small Quantities: For small quantities of this compound, disposal with regular laboratory waste may be permissible, provided it is not contaminated with any hazardous substances.
-
Large Quantities: For larger quantities, it is recommended to contact a licensed chemical waste disposal contractor to ensure proper and compliant disposal.
-
Decontamination: Any containers or equipment that have come into contact with this compound should be thoroughly decontaminated before disposal or reuse. Rinsing with an appropriate solvent (e.g., ethanol or acetone) followed by water is a common practice.
-
Avoid Drain Disposal: As a general rule, do not dispose of any chemicals, including those classified as non-hazardous, down the drain unless explicitly permitted by your institution's EHS guidelines.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 4-(3-((4-(1-methyl-1H-pyrazol-5-yl)phenyl)thio)phenyl)tetrahydro-2H-pyran-4-carboxamide |
| CAS Number | 1029317-21-2 |
| Molecular Formula | C₂₂H₂₃N₃O₂S |
| Molecular Weight | 393.5 g/mol |
| Hazard Classification | Not a hazardous substance or mixture[1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
Essential Safety and Logistical Information for Handling PF-4191834
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for PF-4191834, chemically identified as 1-Hydroxyethylidene-1,1-diphosphonic acid (HEDP).
Hazard Identification and Personal Protective Equipment
This compound is classified as a substance that can cause severe skin burns and serious eye damage.[1] Adherence to strict safety protocols is mandatory to prevent exposure and ensure a safe laboratory environment.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Specifications and Remarks |
| Eyes/Face | Safety glasses with side shields or goggles, and a face shield.[1] | Eye protection must be worn at all times in the laboratory.[2] For handling larger quantities or when there is a risk of splashing, a face shield is essential. |
| Skin | Chemical-resistant gloves (e.g., Nitrile).[1][3] | Gloves should be inspected before use and changed frequently.[4] Contaminated gloves must be removed before leaving the laboratory.[4] |
| Body | Lab coat or other protective clothing. | A lab coat should be worn to protect against skin contact. In case of significant exposure risk, chemical-resistant aprons or suits may be necessary. |
| Respiratory | Appropriate certified respirator. | To be used if engineering controls do not maintain airborne concentrations below exposure limits.[1] This is particularly important if the compound is in a form that can be aerosolized or if working in a poorly ventilated area. |
Operational and Handling Procedures
Proper handling procedures are critical to minimize the risk of exposure. A well-ventilated area, preferably a chemical fume hood, should be used when working with this compound.[2]
Experimental Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
